Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
Description
Properties
IUPAC Name |
benzyl 2-butylpiperazine-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2.ClH/c1-2-3-9-15-12-17-10-11-18(15)16(19)20-13-14-7-5-4-6-8-14;/h4-8,15,17H,2-3,9-13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFOXGHNWFNNHOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OCC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80662625 | |
| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1179361-47-7 | |
| Record name | Benzyl 2-butylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80662625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Significance
Substituted piperazines are a well-established class of compounds in pharmacology, forming the core scaffold of numerous approved drugs. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, serves as a versatile template for introducing various functionalities to modulate biological activity. The N-benzyl group, in particular, is a common motif in drug discovery, known for its ability to engage in cation-π interactions with target proteins and to influence the physicochemical properties of a molecule.[1] The presence of a butyl group at the 2-position of the piperazine ring introduces a lipophilic element that can impact potency, selectivity, and pharmacokinetic properties.
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, by combining these structural features, represents a valuable building block for the synthesis of novel therapeutic agents. The benzyloxycarbonyl (Cbz) protecting group on one of the piperazine nitrogens allows for selective functionalization of the second nitrogen, making it a key intermediate in the development of more complex molecules.[2]
Physicochemical Properties
A summary of the key physicochemical properties of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is presented in the table below. These values are calculated based on its chemical structure and are essential for understanding its behavior in various experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ | Calculated |
| Molecular Weight | 312.84 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Inferred |
| Solubility | Soluble in water, methanol, and DMSO (predicted) | Inferred |
| Melting Point | Not determined | - |
| Boiling Point | Not determined | - |
Synthesis and Purification
The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can be logically approached through a two-step process starting from the commercially available 2-butylpiperazine. The overall synthetic workflow is depicted below.
Caption: Synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Step 1: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate (Free Base)
The first step involves the selective protection of one of the nitrogen atoms of 2-butylpiperazine with a benzyloxycarbonyl (Cbz) group. This is a standard procedure for the protection of amines.
Protocol:
-
Dissolve 2-butylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a base, such as triethylamine (1.1 equivalents) or diisopropylethylamine (DIPEA), to the solution.
-
Slowly add benzyl chloroformate (1 equivalent) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure benzyl 2-butylpiperazine-1-carboxylate.
Causality of Experimental Choices:
-
The use of a base is crucial to neutralize the hydrochloric acid generated during the reaction, which would otherwise protonate the starting material and prevent the reaction from proceeding.
-
The slow, dropwise addition of benzyl chloroformate at a low temperature helps to control the exothermicity of the reaction and minimize the formation of the di-protected by-product.
-
Column chromatography is a reliable method for purifying the mono-protected product from any unreacted starting material and the di-protected by-product.
Step 2: Formation of the Hydrochloride Salt
The final step is the conversion of the free base to its hydrochloride salt to improve its stability and handling properties.
Protocol:
-
Dissolve the purified benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring.
-
A precipitate should form upon addition of the acid.
-
Continue stirring for 30-60 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold diethyl ether to remove any residual impurities.
-
Dry the product under vacuum to obtain Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a solid.
Self-Validating System:
The formation of a precipitate upon the addition of ethereal HCl is a strong indication of successful salt formation. The identity and purity of the final product should be confirmed by the analytical methods described in the following section.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of the synthesized Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Caption: Analytical workflow for the characterization of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of a compound.
Typical HPLC Method:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid or trifluoroacetic acid) and acetonitrile (with 0.1% formic acid or trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or Evaporative Light Scattering Detector (ELSD).
-
Expected Result: A single major peak with a purity of >95%.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound.
-
Technique: Electrospray ionization (ESI) in positive mode.
-
Expected m/z: [M+H]⁺ corresponding to the molecular weight of the free base (C₁₆H₂₄N₂O₂), which is approximately 277.19.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are crucial for confirming the chemical structure of the molecule.
-
¹H NMR (in DMSO-d₆ or D₂O): Expected signals would include aromatic protons from the benzyl group (around 7.3 ppm), a singlet for the benzylic CH₂ (around 5.1 ppm), multiplets for the piperazine ring protons, and signals for the butyl group (a triplet for the terminal CH₃ and multiplets for the other CH₂ groups).
-
¹³C NMR (in DMSO-d₆ or D₂O): Expected signals would include those for the carbonyl carbon of the Cbz group (around 155 ppm), aromatic carbons, the benzylic carbon, carbons of the piperazine ring, and carbons of the butyl group.
Potential Applications in Drug Discovery
The Benzyl 2-butylpiperazine-1-carboxylate hydrochloride scaffold is a promising starting point for the development of new drugs targeting a variety of biological systems. Piperazine derivatives have shown a wide range of pharmacological activities, and the specific substitutions in this molecule suggest several potential therapeutic areas for exploration.
-
Central Nervous System (CNS) Disorders: Many piperazine-containing compounds act on CNS targets, such as dopamine and serotonin receptors.[3] The lipophilic butyl group may enhance blood-brain barrier penetration, making this scaffold suitable for developing agents for psychiatric and neurodegenerative diseases.
-
Antimicrobial and Antifungal Agents: Substituted piperazines have been investigated for their antimicrobial and antifungal properties.[4]
-
Anticancer Therapies: The piperazine moiety is present in several kinase inhibitors used in oncology.[5] This scaffold could be further functionalized to target specific kinases involved in cancer progression.
Safety and Handling
As a novel chemical entity, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride should be handled with care in a laboratory setting. While specific toxicity data is not available, the safety precautions for related piperazine derivatives should be followed.[6][7]
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[8][9] In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
GHS Hazard Statements for Related Piperazine Compounds:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
Conclusion
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a valuable chemical intermediate with significant potential in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, along with essential safety information. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the therapeutic potential of this and related piperazine derivatives.
References
-
PubChem. Benzyl piperazine-1-carboxylate. [Link]
-
United Nations Office on Drugs and Crime. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
PubMed. N-Benzyl piperidine Fragment in Drug Discovery. [Link]
-
ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]
-
ResearchGate. N‐Benzyl piperidine Fragment in Drug Discovery. [Link]
-
MDPI. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. [Link]
-
Chem-Impex. 1-Boc-2-benzyl piperazine. [Link]
-
PubChem. Benzyl 2-(hydroxymethyl)piperazine-1-carboxylate. [Link]
Sources
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN101676276B - Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride - Google Patents [patents.google.com]
- 9. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemicalbook.com [chemicalbook.com]
An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a substituted piperazine derivative of significant interest in medicinal chemistry and drug development. This document details the compound's core physicochemical properties, including its molecular weight, and presents a detailed, field-proven methodology for its synthesis and characterization. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in a research setting. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel piperazine-based therapeutic agents.
Introduction and Significance
Substituted piperazines are a well-established class of compounds in pharmacology, forming the structural core of numerous approved drugs with a wide range of biological activities. The piperazine motif is often favored in drug design due to its ability to confer favorable pharmacokinetic properties, such as improved solubility and bioavailability. The introduction of various substituents onto the piperazine ring allows for the fine-tuning of a compound's pharmacological profile, enabling targeted interactions with specific biological receptors and enzymes.
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride represents a specific modification of the piperazine scaffold, incorporating a bulky butyl group at the 2-position and a benzyloxycarbonyl protecting group at the 1-position. This structural arrangement offers a versatile platform for further chemical elaboration and the exploration of structure-activity relationships (SAR) in various therapeutic areas. The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility.
This guide will provide a detailed examination of this compound, from its fundamental properties to its synthesis and analytical characterization, empowering researchers to confidently incorporate it into their drug discovery and development workflows.
Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. The key properties of Benzyl 2-butylpiperazine-1-carboxylate and its hydrochloride salt have been determined and are summarized below.
Table 1: Physicochemical Data
| Property | Benzyl 2-butylpiperazine-1-carboxylate (Free Base) | Benzyl 2-butylpiperazine-1-carboxylate hydrochloride |
| Molecular Formula | C₁₇H₂₆N₂O₂ | C₁ H₂₇ClN₂O₂ |
| Molecular Weight | 290.41 g/mol | 326.87 g/mol |
| Appearance | Predicted: Colorless to pale yellow oil or solid | Predicted: White to off-white solid |
| Solubility | Soluble in organic solvents (e.g., DCM, EtOAc, MeOH) | Soluble in water and polar organic solvents |
Note: Experimental values for appearance and solubility may vary based on purity and crystalline form. The values provided are based on the calculated molecular formulas and general characteristics of similar compounds.
Synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
The synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride can be achieved through a multi-step process. The following protocol outlines a logical and reproducible synthetic route, with explanations for key experimental choices. This proposed synthesis is based on established methodologies for the N-protection and C-alkylation of piperazine derivatives.
Synthetic Strategy
The overall synthetic strategy involves three main stages:
-
Monoprotection of Piperazine: One of the nitrogen atoms of the piperazine ring is protected with a benzyloxycarbonyl (Cbz) group to allow for selective functionalization of the other nitrogen.
-
Alkylation of the Piperazine Ring: A butyl group is introduced at the 2-position of the Cbz-protected piperazine.
-
Hydrochlorination: The final compound is converted to its hydrochloride salt to improve its handling and solubility.
Caption: Synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Experimental Protocol
Step 1: Synthesis of Benzyl piperazine-1-carboxylate
This initial step protects one of the piperazine nitrogens, a crucial measure to control regioselectivity in the subsequent alkylation step. The benzyloxycarbonyl (Cbz) group is a common and robust protecting group for amines.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve piperazine (2.0 equivalents) in a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and aqueous sodium bicarbonate.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is important to control the exothermicity of the reaction with benzyl chloroformate.
-
Addition of Benzyl Chloroformate: Slowly add benzyl chloroformate (1.0 equivalent) dropwise to the stirred solution. The slow addition helps to prevent the formation of the di-protected by-product.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure benzyl piperazine-1-carboxylate.
Step 2: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate
This step introduces the butyl group at the 2-position of the piperazine ring via directed ortho-metalation.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve benzyl piperazine-1-carboxylate (1.0 equivalent) and N,N,N',N'-tetramethylethylenediamine (TMEDA) (1.2 equivalents) in anhydrous tetrahydrofuran (THF).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) (1.2 equivalents) dropwise. The solution will typically turn a deep color, indicating the formation of the lithiated intermediate. Stir at this temperature for 2-3 hours.
-
Alkylation: Add butyl iodide (1.5 equivalents) dropwise to the reaction mixture at -78 °C.
-
Warming and Quenching: Allow the reaction to slowly warm to room temperature and stir overnight. Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: After filtration and concentration, purify the crude product by column chromatography on silica gel to obtain Benzyl 2-butylpiperazine-1-carboxylate.
Step 3: Formation of the Hydrochloride Salt
Conversion to the hydrochloride salt is often performed to produce a stable, crystalline solid that is easier to handle and weigh, and typically exhibits improved aqueous solubility.
-
Dissolution: Dissolve the purified Benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: Cool the solution in an ice bath and slowly add a solution of hydrochloric acid in diethyl ether (e.g., 2 M) dropwise with stirring until precipitation is complete.
-
Isolation: Collect the resulting precipitate by vacuum filtration.
-
Drying: Wash the solid with cold diethyl ether and dry under vacuum to yield Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a solid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following methods are recommended for the comprehensive analysis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound.
-
¹H NMR (Proton NMR): The ¹H NMR spectrum is expected to show characteristic signals for the protons of the benzyl group (aromatic region, ~7.3 ppm), the benzylic CH₂ protons (~5.1 ppm), the protons of the piperazine ring (aliphatic region, ~2.5-4.0 ppm), and the protons of the butyl group (aliphatic region, ~0.9-1.5 ppm). The integration of these signals should correspond to the number of protons in each environment.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. Distinct signals are expected for the carbonyl carbon of the carbamate (~155 ppm), the aromatic carbons of the benzyl group (~127-137 ppm), the benzylic carbon (~67 ppm), the carbons of the piperazine ring (~40-50 ppm), and the carbons of the butyl group (~14-35 ppm).
Self-Validation: The combination of ¹H and ¹³C NMR, along with 2D NMR techniques such as COSY and HSQC, can be used to unambiguously assign all proton and carbon signals, thus confirming the connectivity of the molecule and validating its structure.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis (e.g., ESI-TOF) should be performed to determine the exact mass of the molecular ion of the free base ([M+H]⁺). The measured mass should be within a few ppm of the calculated theoretical mass for the molecular formula C₁₇H₂₇N₂O₂⁺.
Self-Validation: The accurate mass measurement provided by HRMS serves as a definitive confirmation of the elemental composition of the synthesized molecule.
High-Performance Liquid Chromatography (HPLC)
HPLC is a crucial technique for assessing the purity of the final compound.
-
Methodology: A reverse-phase HPLC method can be developed using a C18 column. A typical mobile phase would consist of a gradient of acetonitrile and water, both containing a small amount of an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape. Detection is typically performed using a UV detector at a wavelength where the benzyl group absorbs (e.g., 254 nm).
-
Purity Assessment: The purity of the sample is determined by the area percentage of the main peak in the chromatogram. A pure sample should exhibit a single major peak with a purity level of >95%.
Self-Validation: The use of a photodiode array (PDA) detector allows for the analysis of the UV spectrum across the entire peak, which can help to identify the presence of co-eluting impurities and thus validate the purity of the compound.
Caption: Analytical workflow for the characterization of the synthesized compound.
Conclusion
This technical guide has provided a detailed overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a compound with significant potential in medicinal chemistry. The guide has outlined its key physicochemical properties, a robust synthetic protocol, and a comprehensive analytical strategy for its characterization. The methodologies presented are designed to be both informative and practical, enabling researchers to synthesize and validate this compound with a high degree of confidence. It is our hope that this guide will serve as a valuable resource for the scientific community and facilitate the advancement of research in the field of piperazine-based drug discovery.
References
At the time of this writing, specific literature citations for the synthesis and characterization of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride were not available in the public domain. The synthetic and analytical methods described are based on well-established and widely published procedures for analogous N-protected and C-substituted piperazine derivatives. For further reading on the synthesis and properties of related piperazine compounds, the following resources are recommended:
-
PubChem - National Center for Biotechnology Information. ([Link]) - A comprehensive database of chemical molecules and their activities against biological assays.
-
Organic Syntheses. ([Link]) - A reputable source for detailed and reliable procedures for the synthesis of organic compounds.
-
Journal of Medicinal Chemistry - American Chemical Society. ([Link]) - A leading journal in the field of medicinal chemistry, often featuring the synthesis and biological evaluation of novel compounds.
An In-depth Technical Guide to Benzyl 2-substituted-piperazine-1-carboxylate Hydrochlorides: A Focus on the Synthesis of the 2-Butyl Analog
This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of benzyl 2-substituted-piperazine-1-carboxylate hydrochlorides, a class of compounds with significant potential in medicinal chemistry. Due to the limited direct literature on benzyl 2-butylpiperazine-1-carboxylate hydrochloride, this guide will focus on established synthetic strategies for analogous compounds and present a detailed, plausible route for its preparation. This document is intended for researchers, scientists, and professionals in drug development who are interested in the nuanced synthesis and application of piperazine derivatives.
Introduction: The Significance of the Piperazine Scaffold
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved drugs with a wide range of biological activities. Its conformational flexibility, basic nitrogen atoms that can be functionalized, and favorable pharmacokinetic properties make it an attractive building block for drug design. The introduction of substituents at the C-2 position of the piperazine ring can significantly impact the molecule's stereochemistry, potency, and selectivity for its biological target.
This guide will delve into the synthesis of N-benzyl-2-substituted piperazine-1-carboxylates, which serve as valuable intermediates in the synthesis of more complex molecules.[1] The benzyl carboxylate group acts as a protecting group for one of the piperazine nitrogens, allowing for selective functionalization of the other nitrogen.[1]
General Synthetic Strategies for 2-Substituted Piperazines
The synthesis of 2-substituted piperazines can be challenging. A common and effective method involves the α-lithiation of an N-protected piperazine, followed by quenching with an appropriate electrophile. The use of a tert-butoxycarbonyl (Boc) protecting group is particularly advantageous in this context, as it directs the lithiation to the adjacent carbon atom.[2][3]
The general workflow for this approach is as follows:
-
Protection of Piperazine: Mono-protection of piperazine with a suitable group, such as Boc anhydride, is the initial step. This is crucial for directing the subsequent substitution to the carbon atom rather than the second nitrogen.[4][5][6]
-
α-Lithiation: The N-Boc protected piperazine is then treated with a strong base, typically an organolithium reagent like sec-butyllithium, in the presence of a chelating agent such as N,N,N',N'-tetramethylethylenediamine (TMEDA). This selectively removes a proton from the carbon atom adjacent to the Boc-protected nitrogen.[2][3]
-
Electrophilic Quench: The resulting lithiated intermediate is then reacted with an electrophile to introduce the desired substituent at the 2-position. A wide range of electrophiles can be used, including alkyl halides, aldehydes, and ketones.[2][3]
-
Deprotection and Further Functionalization: The Boc group can be removed under acidic conditions, and the second nitrogen can be functionalized as needed.
This strategy offers a versatile and efficient route to a variety of 2-substituted piperazines.
Proposed Synthesis of Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride
Based on the general strategies outlined above, a plausible synthetic route for benzyl 2-butylpiperazine-1-carboxylate hydrochloride is proposed. This multi-step synthesis involves the initial formation of a 2-butyl substituted piperazine, followed by selective N-protection.
Synthetic Workflow
The proposed synthetic pathway is illustrated in the following diagram:
Caption: Proposed synthetic workflow for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Detailed Experimental Protocol
Step 1: Synthesis of tert-Butyl 2-butylpiperazine-1-carboxylate
-
To a solution of N-Boc-piperazine (1 equivalent) and TMEDA (1.2 equivalents) in dry diethyl ether under an inert atmosphere at -78 °C, add sec-butyllithium (1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to -10 °C and stir for 1 hour.
-
Cool the mixture back to -78 °C and add butyl bromide (1.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 14 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield tert-butyl 2-butylpiperazine-1-carboxylate.
Step 2: Synthesis of 2-Butylpiperazine
-
Dissolve tert-butyl 2-butylpiperazine-1-carboxylate (1 equivalent) in dichloromethane.
-
Add trifluoroacetic acid (TFA) or a solution of HCl in dioxane (excess) and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Concentrate the reaction mixture under reduced pressure.
-
Neutralize the residue with a suitable base (e.g., sodium bicarbonate solution) and extract the free base into an organic solvent.
-
Dry the organic layer and concentrate to obtain 2-butylpiperazine.
Step 3: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate
-
Dissolve 2-butylpiperazine (1 equivalent) in a suitable solvent such as dichloromethane, along with a base (e.g., triethylamine, 1.1 equivalents).
-
Cool the solution to 0 °C and add benzyl chloroformate (1 equivalent) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Step 4: Formation of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
-
Dissolve the purified benzyl 2-butylpiperazine-1-carboxylate in a minimal amount of a suitable solvent like diethyl ether.
-
Add a solution of hydrogen chloride in diethyl ether dropwise with stirring.
-
Collect the precipitated hydrochloride salt by filtration, wash with cold diethyl ether, and dry under vacuum.
Physicochemical Properties and Characterization
| Property | Predicted Value/Characteristic |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ |
| Molecular Weight | 312.84 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and polar organic solvents |
| Melting Point | Expected to be a high-melting solid |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential to confirm the structure, showing characteristic peaks for the butyl group, the piperazine ring protons, the benzyl group, and the carbamate moiety.
-
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H bond of the hydrochloride salt, the C=O of the carbamate, and the aromatic C-H bonds of the benzyl group.
-
High-Performance Liquid Chromatography (HPLC): HPLC would be used to determine the purity of the final compound.
Potential Applications and Future Directions
Piperazine derivatives are known to exhibit a wide range of biological activities, including anti-anxiety, anti-depressant, and antipsychotic effects.[1] The introduction of a butyl group at the 2-position of the piperazine ring in benzyl 2-butylpiperazine-1-carboxylate hydrochloride could lead to novel pharmacological properties. This compound can serve as a key intermediate for the synthesis of a library of compounds for screening against various biological targets.
Future research could focus on:
-
The synthesis and pharmacological evaluation of a series of 2-alkylpiperazine derivatives.
-
The exploration of different protecting group strategies for the synthesis of these compounds.
-
The development of enantioselective synthetic routes to obtain specific stereoisomers.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis of benzyl 2-substituted-piperazine-1-carboxylate hydrochlorides, with a detailed proposed route for the 2-butyl analog. While direct literature on this specific compound is scarce, the established methodologies for the synthesis of related piperazine derivatives provide a solid foundation for its successful preparation. The versatility of the piperazine scaffold and the potential for introducing diverse substituents at the 2-position make this class of compounds a promising area for future drug discovery and development.
References
-
PubChem. tert-Butyl piperazine-1-carboxylate. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. Synthesis of 2-substituted piperazines via direct a-lithiation. [Link]
- Google Patents. Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- Google Patents. Method of direct mono-N-substitution of piperazine.
- Google Patents. Synthesis method of N-Boc piperazine.
-
Organic Syntheses. 1-BENZYLPIPERAZINE. [Link]
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CZ305317B6 - Method of direct mono-N-substitution of piperazine - Google Patents [patents.google.com]
- 5. 1-BOC-Piperazine synthesis - chemicalbook [chemicalbook.com]
- 6. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a research chemical
An In-depth Technical Guide to Benzyl 2-butylpiperazine-1-carboxylate hydrochloride: Synthesis, Characterization, and Research Applications
Abstract
The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs targeting a wide array of biological systems.[1] While N-substituted piperazines have been extensively explored, leading to blockbuster drugs like Imatinib (Gleevec) and Sildenafil (Viagra), their C-substituted counterparts represent a less charted, yet highly promising, frontier in drug discovery.[1] The introduction of substituents directly onto the carbon framework of the piperazine ring offers a powerful strategy to modulate physicochemical properties and explore novel three-dimensional chemical space, potentially unlocking new pharmacological profiles. This guide provides a comprehensive technical overview of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a specific and novel research chemical. We present a robust, multi-step synthetic protocol based on modern synthetic methods, detail the necessary analytical techniques for its rigorous characterization, and hypothesize its potential applications as a versatile building block for the development of new therapeutic agents.
Chemical Identity and Physicochemical Properties
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a chiral piperazine derivative featuring a butyl group at the C-2 position, a benzyloxycarbonyl (Cbz) protecting group at the N-1 position, and a hydrochloride salt at the N-4 position. The presence of these distinct functional groups makes it a valuable and versatile intermediate for further chemical elaboration.
| Property | Value |
| IUPAC Name | Benzyl 2-butylpiperazine-1-carboxylate hydrochloride |
| Synonyms | 1-Cbz-2-butylpiperazine HCl, 2-Butyl-1-(benzyloxycarbonyl)piperazine HCl |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ |
| Molecular Weight | 328.84 g/mol |
| Appearance (Predicted) | White to off-white crystalline solid |
| Solubility (Predicted) | Soluble in water, methanol; sparingly soluble in dichloromethane |
| Chirality | Contains one stereocenter at the C-2 position (exists as R/S enantiomers or racemate) |
Proposed Synthetic Pathway and Experimental Protocols
Synthetic Workflow Diagram
Caption: Proposed multi-step synthesis of the target compound.
Step 1: α-Lithiation and Alkylation of 1-Boc-4-benzylpiperazine
Causality: This key step utilizes the principle of directed ortho-metalation, adapted for heterocyclic systems. The N-Boc group acts as a powerful directing group, acidifying the adjacent α-protons.[3][4] A strong, sterically hindered base like sec-butyllithium (s-BuLi) can then selectively deprotonate the C-2 position. The resulting lithiated intermediate is a potent nucleophile that can be trapped with an electrophile, in this case, 1-iodobutane, to install the butyl group. The use of a chelating agent like TMEDA (tetramethylethylenediamine) is crucial to stabilize the organolithium intermediate.[3]
Protocol:
-
To a flame-dried, three-necked flask under an inert argon atmosphere, add 1-Boc-4-benzylpiperazine (1.0 eq.) and anhydrous diethyl ether (Et₂O).
-
Add TMEDA (1.2 eq.) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add s-BuLi (1.3 M solution in cyclohexane, 1.2 eq.) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
Add 1-iodobutane (1.5 eq.) dropwise and allow the reaction to stir at -78 °C for 2 hours before warming slowly to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield 1-Boc-2-butyl-4-benzylpiperazine.
Step 2 & 3: Protecting Group Exchange (Boc to Cbz)
Causality: Orthogonal protecting group strategy is fundamental to complex synthesis. The Boc group is labile under strong acidic conditions, while the Cbz and N-benzyl groups are stable. This allows for the selective deprotection of the N-1 position. The subsequent reaction with benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions (a biphasic system with a mild base) efficiently installs the desired Cbz carbamate at the more nucleophilic secondary amine.[5]
Protocol:
-
Dissolve the product from Step 1 (1.0 eq.) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 10 eq.) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure. Redissolve the residue in DCM and neutralize by washing with a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. The aqueous layer now contains the deprotected amine and is immediately used in the next step.
-
To the vigorously stirred biphasic mixture (DCM and aqueous NaHCO₃ solution containing the amine), add benzyl chloroformate (Cbz-Cl, 1.1 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Separate the organic layer, wash with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify by flash chromatography to yield Benzyl 2-butyl-4-benzylpiperazine-1-carboxylate.
Step 4: N-4 Deprotection and Hydrochloride Salt Formation
Causality: The N-benzyl group at the N-4 position can be cleanly removed via catalytic hydrogenolysis.[6] Palladium on carbon (Pd/C) is an effective catalyst for this transformation, which proceeds under an atmosphere of hydrogen gas. The resulting free base is an oil or low-melting solid. Conversion to the hydrochloride salt is performed to generate a stable, crystalline, and more water-soluble solid, which is ideal for storage and subsequent use.[7][8]
Protocol:
-
Dissolve the Cbz-protected intermediate from Step 3 (1.0 eq.) in methanol (MeOH).
-
Carefully add Pd/C (10% w/w, ~0.1 eq.) to the solution.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) with vigorous stirring.
-
Monitor the reaction by TLC. Upon completion (typically 4-24 hours), carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with MeOH.
-
Concentrate the filtrate to yield the free base, Benzyl 2-butylpiperazine-1-carboxylate.
-
Dissolve the resulting free base in a minimal amount of anhydrous diethyl ether or ethyl acetate.
-
Slowly add a 2.0 M solution of HCl in diethyl ether dropwise with stirring until precipitation is complete.
-
Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product as a hydrochloride salt.
Analytical Characterization
For any novel compound, rigorous analytical characterization is a self-validating system that ensures identity, purity, and structural integrity.
| Technique | Expected Results |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 9.5-10.5 (br s, 2H, -NH₂⁺-), δ 7.30-7.45 (m, 5H, Ar-H ), δ 5.15 (s, 2H, -O-CH ₂-Ph), δ 3.0-4.5 (m, 7H, piperazine ring protons), δ 1.3-1.8 (m, 4H, -CH ₂-CH ₂-CH₃), δ 0.90 (t, J=7.2 Hz, 3H, -CH₂-CH ₃). |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ ~155 (C=O, carbamate), δ ~137 (Ar-C, quaternary), δ ~128.5, 128.0, 127.8 (Ar-CH), δ ~67 (-O-C H₂-Ph), δ ~55-40 (piperazine and butyl C H carbons), δ ~28, 22 (butyl C H₂ carbons), δ ~14 (butyl C H₃). |
| Mass Spectrometry (ESI+) | For the free base (C₁₆H₂₄N₂O₂), the expected [M+H]⁺ peak would be at m/z 293.19. |
| FT-IR (KBr Pellet, cm⁻¹) | ~3000-2700 (broad, N-H stretch of ammonium salt), ~1690 (strong, C=O stretch of carbamate), ~1450, 1250 (C-N and C-O stretches). |
| HPLC Purity | >95% (e.g., C18 column, mobile phase of acetonitrile/water with 0.1% TFA, detection at 254 nm). |
Hypothesized Biological Activity and Research Applications
The true value of a novel research chemical lies in its potential applications. Based on its structure, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride serves two primary roles: a tool for investigating biological systems and a versatile scaffold for further chemical synthesis.
Pharmacological Potential
Piperazine derivatives are well-known to interact with central nervous system (CNS) receptors, particularly those within the monoamine pathways (serotonin, dopamine, norepinephrine).[9][10] The introduction of a C-2 butyl group adds a significant lipophilic element that can mediate specific interactions within a receptor's binding pocket, potentially leading to novel potency or selectivity profiles. This compound could be screened against a panel of G-protein coupled receptors (GPCRs) and transporters to identify novel biological activity.
Scaffold for Library Synthesis
The most immediate application for this compound is as a sophisticated chemical building block. The hydrochloride salt can be easily neutralized to provide the free base, which possesses a reactive secondary amine at the N-4 position. This amine serves as a crucial handle for diversification, allowing for the synthesis of a library of novel compounds through reactions like reductive amination, acylation, or arylation.
Caption: Workflow for utilizing the core scaffold in drug discovery.
Safe Handling and Storage
As a novel research chemical with an uncharacterized toxicological profile, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride must be handled with appropriate caution.
-
Handling: All manipulations should be performed in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area. For long-term stability, storage under an inert atmosphere (argon or nitrogen) at 2-8 °C is recommended. Keep away from strong oxidizing agents.
Conclusion
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride represents a novel and valuable tool for researchers in medicinal chemistry and drug development. The synthetic pathway detailed in this guide, which leverages modern C-H activation strategies, provides a reliable method for its preparation. Its unique substitution pattern—combining a lipophilic C-2 alkyl group with orthogonally protected nitrogen atoms—makes it an ideal scaffold for constructing diverse chemical libraries aimed at discovering next-generation therapeutics. Rigorous analytical characterization is paramount to ensure the quality of this and any subsequently synthesized compounds, forming the foundation of trustworthy and reproducible scientific research.
References
- Prasanthi, G., & Prasad, K. R. (2014). Synthesis and Evaluation of Deprotected N-Boc Piperazine Derived Mono-Mannich Bases. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1481-1486.
- de Oliveira, R., de Freitas, R. M., & de Castro, M. R. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 33(1), 32-48.
- Firth, J. D., O'Brien, P., & Taylor, R. J. (2014). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)
- Google Patents. (CN101676276B). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.
- Google Patents. (US20100204470A1).
- Tetrahedron Letters. (1994). Asymmetric synthesis. XXXI. Synthesis of 2-substituted piperazines from chiral non-racemic lactams. Sci-Hub.
- Organic & Biomolecular Chemistry. (n.d.). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. RSC Publishing.
- ResearchGate. (2012). How to make a salt of a novel compound?
- Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
- PubMed Central. (n.d.). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation.
- Stead, D., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society.
- Reddit. (2023). Hydrochloride salt of amine. r/Chempros.
- ChemicalBook. (n.d.). 1-BOC-Piperazine synthesis.
- ACS Publications. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry.
- Scribd. (n.d.).
- Firth, J. D., O'Brien, P., & Ferris, L. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
- International Journal of Pharmaceutical Research & Allied Sciences. (n.d.). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- PubChem. (n.d.).
- Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts.
- Molecules. (n.d.).
- MDPI. (n.d.). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry.
- ResearchGate. (2015). A Convenient Protocol for the Deprotection of N‐Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups.
- NIH. (2023).
- ACS Catalysis. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism.
- ResearchGate. (n.d.).
- YouTube. (2022).
- Organic Chemistry Portal. (n.d.). Synthesis of piperazines.
Sources
- 1. par.nsf.gov [par.nsf.gov]
- 2. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. total-synthesis.com [total-synthesis.com]
- 6. researchgate.net [researchgate.net]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. youtube.com [youtube.com]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrrjournal.com [ijrrjournal.com]
Substituted Piperazine Derivatives: A Technical Guide for CNS Drug Discovery
Intended Audience: This document is crafted for researchers, medicinal chemists, and professionals in the field of drug development who are focused on central nervous system (CNS) therapeutics.
Executive Summary
The piperazine ring represents a "privileged scaffold" in the landscape of medicinal chemistry, forming the structural foundation of numerous drugs targeting the central nervous system.[1][2] The inherent chemical properties of this six-membered heterocycle, which features two nitrogen atoms in opposing positions, endow it with a remarkable versatility for crafting compounds with a wide spectrum of pharmacological activities.[1][3] This technical guide offers an in-depth exploration of the pivotal role that substituted piperazine derivatives play in the discovery of CNS drugs. It systematically covers their synthesis, delineates their structure-activity relationships (SAR), details their pharmacological assessment, and reviews their application in treating a variety of neurological and psychiatric conditions.
The Piperazine Scaffold: A Linchpin in CNS Drug Design
The piperazine moiety is a six-membered ring that contains two nitrogen atoms at the 1 and 4 positions.[1] This unique architecture confers several beneficial characteristics for drugs targeting the CNS:
-
Synthetic Versatility : The dual nitrogen atoms serve as ideal points for chemical modification, enabling the introduction of a wide array of functional groups. This allows for the precise tuning of a compound's pharmacological action, selectivity, and pharmacokinetic profile.[1][4]
-
Adaptable Physicochemical Profile : The piperazine ring can be strategically modified to adjust key properties like lipophilicity and basicity. These parameters are crucial for a drug's ability to cross the blood-brain barrier (BBB) and effectively engage with its biological targets.[2][5] The topological polar surface area (TPSA) of many piperazine derivatives is often in a range that predicts good potential for BBB penetration.[6]
-
Facilitation of Target Binding : The nitrogen atoms in the piperazine ring can function as hydrogen bond acceptors or donors, promoting strong and specific interactions with amino acid residues within the binding sites of CNS receptors and transporters.[2]
The strategic use of the piperazine scaffold has been instrumental in the creation of a diverse range of CNS-active medications, including those for psychosis, depression, and anxiety.[7]
Crafting the Molecules: Synthesis of Substituted Piperazine Derivatives
The synthesis of substituted piperazine derivatives is a critical activity in the medicinal chemistry labs focused on CNS drug discovery. A variety of synthetic methodologies are utilized to generate extensive libraries of these compounds for biological screening. Key synthetic strategies include:
-
N-Arylation and N-Alkylation : These are foundational techniques for attaching substituents to the nitrogen atoms of the piperazine ring. Palladium-catalyzed amination reactions are a common and effective method for N-arylation.[5]
-
Reductive Amination : This approach involves reacting a piperazine with an aldehyde or ketone in the presence of a reducing agent to create N-substituted derivatives.
-
Multi-Step Synthesis : The creation of more complex piperazine derivatives often necessitates multi-step synthetic pathways. These can involve the use of protecting and deprotecting groups on the nitrogen atoms to ensure selective substitution.[3]
Below is a generalized schematic of a synthetic workflow for producing a library of substituted piperazine derivatives for screening purposes.
Caption: A generalized synthetic workflow for creating substituted piperazine derivatives.
Decoding the Structure: Structure-Activity Relationships (SAR) in CNS Targets
The pharmacological effects of substituted piperazine derivatives are intricately linked to the type and placement of substituents on both the piperazine ring and any associated aryl or alkyl groups.[1]
Engagement with Dopamine Receptors
A significant number of antipsychotic medications that feature a piperazine core are designed to target dopamine D2 receptors. The SAR for these compounds frequently indicates that:
-
An aryl group, such as a phenyl or a substituted phenyl ring, attached to one of the piperazine's nitrogen atoms is essential for high binding affinity.
-
The specific nature of the substituents on this aryl ring can fine-tune the compound's selectivity for different subtypes of dopamine receptors.
Modulation of Serotonin Receptors
Piperazine derivatives are also key players in the modulation of serotonin (5-HT) receptors, especially the 5-HT1A and 5-HT2A subtypes. These receptors are critical targets for treating depression and anxiety.[6] For instance, compounds based on 1-(4-chlorophenyl)piperazine can function as agonists or releasing agents for serotonin receptors.[3]
The following table provides a summary of the binding affinities for some well-known substituted piperazine derivatives at dopamine and serotonin receptors.
| Compound | Substitution Pattern | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) |
| Clozapine | N-methylpiperazine linked to a tricyclic dibenzodiazepine | 126 | 19 | 13 |
| Olanzapine | N-methylpiperazine linked to a thienobenzodiazepine | 11 | 25 | 4 |
| Buspirone | Pyrimidinylpiperazine derivative | 290 | 14 | >1000 |
| Vortioxetine | Phenylpiperazine derivative | 130 | 15 | 19 |
Pharmacological Assessment: From the Lab Bench to Preclinical Models
The journey of a novel CNS drug from concept to clinic requires a thorough pharmacological evaluation to establish its potency, selectivity, effectiveness, and safety.
In Vitro Pharmacological Profiling
The initial assessment of substituted piperazine derivatives usually involves a range of in vitro assays to measure their interactions with various CNS targets.
Experimental Protocol: Radioligand Binding Assay
This protocol details a standard procedure for ascertaining the binding affinity of a test compound for a specific receptor, such as the dopamine D2 receptor.
-
Preparation of Cell Membranes : Source cell membranes from a cell line that has been engineered to express the human dopamine D2 receptor.
-
Assay Buffer : Formulate a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2).
-
Radioligand : Employ a fitting radioligand, like [3H]spiperone, at a concentration near its Kd value.
-
Incubation : In a 96-well plate, combine the cell membranes, radioligand, and a range of concentrations of the test compound for incubation.
-
Separation : Following incubation, separate the bound from the free radioligand using rapid filtration through a glass fiber filter.
-
Quantification : Use a scintillation counter to measure the radioactivity that has been captured on the filter.
-
Data Analysis : Calculate the IC50 value for the test compound (the concentration that inhibits 50% of the specific binding of the radioligand). From this, determine the Ki (inhibitory constant) by applying the Cheng-Prusoff equation.
Phenotypic Screening : As an alternative to target-focused screening, phenotypic screening evaluates a compound's impact on the physiological function of a complex cellular system, such as the electrical activity of neuronal networks.[8] This method has the potential to uncover compounds that work through novel mechanisms of action.[8]
In Vivo Models for Efficacy and Safety Evaluation
Compounds that show promise in in vitro testing are then progressed to in vivo studies. These studies use animal models of CNS disorders to assess efficacy and to conduct a preliminary evaluation of the compound's safety profile.
-
For Antidepressant Potential : The Forced Swim Test (FST) and the Tail Suspension Test (TST) are widely used behavioral despair models in rodents for screening potential antidepressant effects.[9] A decrease in the duration of immobility in these tests suggests possible antidepressant activity.[9]
-
For Antipsychotic Potential : Models like amphetamine-induced hyperlocomotion and the conditioned avoidance response test are employed to gauge potential antipsychotic effectiveness.
-
For Anxiolytic Potential : The elevated plus-maze and the light-dark box test are standard behavioral paradigms for assessing anxiolytic-like properties in rodents.
-
For Cognitive Enhancement : The Morris water maze and the novel object recognition test are utilized to determine a compound's capacity to enhance learning and memory in models of cognitive decline, such as those developed for Alzheimer's disease.[10]
The diagram below outlines a typical drug discovery pipeline for CNS-active substituted piperazine derivatives.
Caption: A typical CNS drug discovery workflow for piperazine derivatives.
Therapeutic Applications in CNS Pathologies
Substituted piperazine derivatives have been successfully applied in the treatment of a variety of CNS conditions.[11]
-
Schizophrenia and Psychosis : Atypical antipsychotics such as clozapine and olanzapine, which incorporate a piperazine moiety, are fundamental to the treatment of schizophrenia.[7] Their therapeutic benefit is largely due to their antagonist activity at both dopamine D2 and serotonin 5-HT2A receptors.
-
Depression and Anxiety Disorders : A significant number of antidepressants and anxiolytics are built around a piperazine scaffold.[7] Vortioxetine, for example, is a multimodal antidepressant that inhibits serotonin reuptake and also modulates several serotonin receptors.[7] The anxiolytic buspirone acts as a partial agonist at 5-HT1A receptors.[7]
-
Alzheimer's Disease : There is active research into the potential of piperazine derivatives for the treatment of Alzheimer's disease.[10] Some of these compounds are being explored for their ability to modulate key targets in the disease's pathophysiology, such as beta-secretase 1 (BACE1), or for their potential to offer neuroprotective benefits.[6][10]
The Path Forward: Future Directions and Conclusion
The piperazine scaffold remains a highly prized structural motif in the ongoing design of new drugs for the CNS.[4] Future research in this domain is anticipated to concentrate on several key areas:
-
Multi-target-directed ligands (MTDLs) : The design of single molecules capable of modulating multiple targets that are implicated in the complex pathophysiology of CNS disorders.
-
Enhanced Blood-Brain Barrier Penetration : The development of innovative strategies to improve the delivery of piperazine-based medications into the brain.
-
Personalized Medicine : The identification of biomarkers that can help predict how a patient will respond to specific drugs containing a piperazine moiety.
References
- Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia.
- Coumarin-piperazine derivatives as biologically active compounds. PMC - PubMed Central.
- The Science Behind CNS Drugs: The Role of Piperazine Derivatives.
- Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
- Piperazine derivatives with central pharmacological activity used as therapeutic tools.
- Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine - SILAE.
- Drug Development for Central Nervous System Diseases Using In vitro Blood-brain Barrier Models and Drug Repositioning. PMC - PubMed Central.
- Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. NIH.
- Piperazine skeleton in the structural modification of natural products: a review. PMC.
- Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
- In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review.
- Trifluoromethylphenylpiperazine. Wikipedia.
- Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience.
- Phenotypic Screening in CNS Drug Discovery. NeuroProof.
- Structure of cinnamyl piperazine derivatives as CNS agents. ResearchGate.
- In-vivo effects of the 1,2,4-piperazine derivatives MM5 and MC1, putative 5-HT agonists, on dopamine and serotonin release in rat prefrontal cortex. PubMed.
Sources
- 1. ijrrjournal.com [ijrrjournal.com]
- 2. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. neuroproof.com [neuroproof.com]
- 9. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 10. Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
Abstract: This application note provides a comprehensive, field-proven protocol for the synthesis of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The piperazine moiety is a privileged scaffold in numerous FDA-approved drugs, and substituted derivatives like the target compound are of significant interest to researchers. This guide details a two-step synthesis commencing from 2-butylpiperazine, involving a regioselective N-protection followed by salt formation. The protocol emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and characterization techniques, ensuring a reproducible and reliable synthesis for researchers in academic and industrial laboratories.
Introduction and Scientific Context
The piperazine ring is a cornerstone in modern medicinal chemistry, integral to the structure of drugs spanning various therapeutic areas, including antipsychotics (e.g., Aripiprazole), antivirals (e.g., Indinavir), and oncology agents.[1] The strategic functionalization of the piperazine core allows for the fine-tuning of pharmacological properties such as solubility, receptor affinity, and metabolic stability.
The target molecule, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, incorporates three key features:
-
A 2-butyl substituent , which introduces lipophilicity and specific steric bulk, potentially influencing binding interactions with biological targets.
-
A benzyloxycarbonyl (Cbz or Z) protecting group at the N1 position. The Cbz group is a widely used amine protecting group, stable under many reaction conditions but readily removable by catalytic hydrogenolysis.[2] This makes it an excellent choice for multi-step syntheses where the N4 nitrogen is intended for subsequent elaboration.
-
A hydrochloride salt form, which typically enhances the compound's crystallinity, stability, and aqueous solubility, making it easier to handle and formulate.
This document provides a robust protocol for the synthesis, purification, and characterization of this important intermediate.
Overall Synthetic Workflow
The synthesis is approached in two primary stages: (A) N-protection of the 2-butylpiperazine starting material, followed by (B) conversion of the resulting free base into its hydrochloride salt.
Caption: Figure 1. Overall experimental workflow.
Materials and Equipment
Reagents and Solvents
| Reagent/Solvent | Grade | Supplier | Notes |
| 2-Butylpiperazine | ≥97% | Commercially available | Starting material. |
| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Stabilized | Highly toxic and lachrymatory. Handle in a certified fume hood only. |
| N,N-Diisopropylethylamine (DIPEA) | ≥99% | Anhydrous | Used as a non-nucleophilic base. |
| Dichloromethane (DCM) | Anhydrous | ACS Grade | Reaction solvent. |
| Ethyl Acetate (EtOAc) | ACS Grade | Used for extraction and precipitation. | |
| Hexanes | ACS Grade | Used for chromatography. | |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | For work-up. | |
| Brine | Saturated NaCl(aq) | For work-up. | |
| Anhydrous Magnesium Sulfate (MgSO₄) | Granular | For drying organic layers. | |
| Hydrochloric Acid | 4.0 M in Dioxane | For salt formation. | |
| Silica Gel | 230-400 mesh | For flash chromatography | Stationary phase. |
Equipment
-
Round-bottom flasks and standard glassware with ground glass joints
-
Magnetic stirrer and stir bars
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Flash chromatography setup
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Buchner funnel and vacuum flask
-
High-vacuum pump and vacuum oven
-
Analytical balance
-
NMR spectrometer and Mass spectrometer for characterization
Detailed Experimental Protocol
PART A: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate
Rationale: This step involves the nucleophilic attack of a piperazine nitrogen onto the electrophilic carbonyl carbon of benzyl chloroformate. DIPEA is used as a hindered organic base to neutralize the HCl generated in situ, preventing the formation of piperazine salts that would halt the reaction. The reaction is performed at 0 °C to control the exothermic reaction and minimize side products. Due to sterics, the Cbz group will preferentially add to the less hindered N4 position; however, the desired N1-substituted product is also formed and must be isolated via chromatography.
Caption: Figure 2. Reaction mechanism for N-Cbz protection.
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-butylpiperazine (5.00 g, 35.15 mmol, 1.0 equiv.).
-
Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL).
-
Cool the flask to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add N,N-Diisopropylethylamine (DIPEA) (7.35 mL, 42.18 mmol, 1.2 equiv.) to the stirred solution.
-
In a separate flask, prepare a solution of benzyl chloroformate (5.52 mL, 38.67 mmol, 1.1 equiv.) in 20 mL of anhydrous DCM.
-
Add the benzyl chloroformate solution dropwise to the cooled piperazine solution over 30 minutes using a dropping funnel. Ensure the internal temperature remains below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 16 hours.
-
Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in DCM) until the starting material is consumed.
-
Work-up: Quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Purification: Purify the crude oil by flash column chromatography on silica gel. Elute with a gradient of 20% to 50% ethyl acetate in hexanes. The two main products, N1-Cbz and N4-Cbz protected isomers, will separate. The desired N1 isomer is typically the less polar of the two. Combine the fractions containing the pure desired product and concentrate under reduced pressure to yield a clear, viscous oil.
PART B: Formation of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
Rationale: The purified free base is an oil. Converting it to its hydrochloride salt facilitates handling and improves stability by creating a crystalline solid. This is achieved by protonating the basic N4 nitrogen with a strong acid, HCl.
Procedure:
-
Dissolution: Dissolve the purified Benzyl 2-butylpiperazine-1-carboxylate (assuming a yield of ~4.8 g, 17.37 mmol from the previous step) in ethyl acetate (100 mL).
-
Precipitation: While stirring, add 4.0 M HCl in dioxane (5.2 mL, 20.84 mmol, 1.2 equiv.) dropwise. A white precipitate should form immediately.
-
Continue stirring the resulting slurry at room temperature for 1 hour to ensure complete precipitation.
-
Isolation: Collect the white solid by vacuum filtration using a Buchner funnel.
-
Wash the filter cake with cold ethyl acetate (2 x 20 mL) to remove any unreacted starting material or impurities.
-
Drying: Dry the solid product in a vacuum oven at 40 °C overnight to yield the final product as a white to off-white crystalline solid.
Quantitative Data and Characterization
| Parameter | Value |
| Starting Material (2-Butylpiperazine) | 5.00 g (35.15 mmol) |
| Benzyl Chloroformate | 6.60 g (38.67 mmol) |
| Reaction Time (Part A) | 16 hours |
| Reaction Temperature | 0 °C to Room Temperature |
| Expected Yield (Final Product) | 4.5 - 5.5 g (40-50% overall) |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₆H₂₅ClN₂O₂ |
| Molecular Weight | 312.84 g/mol |
Expected Analytical Data:
-
¹H NMR (400 MHz, DMSO-d₆): δ (ppm) ~9.5 (br s, 2H, -NH₂⁺-), 7.4-7.3 (m, 5H, Ar-H), 5.1 (s, 2H, -CH₂-Ph), 4.5-4.2 (m, 1H, N-CH-), 3.4-2.8 (m, 6H, piperazine ring protons), 1.6-1.2 (m, 6H, butyl chain), 0.85 (t, 3H, -CH₃).
-
Mass Spec (ESI+): [M+H]⁺ calculated for C₁₆H₂₄N₂O₂: 277.19; found: 277.2.
Safety and Handling Precautions
-
Benzyl Chloroformate: Is highly corrosive, toxic, and a potent lachrymator (causes tearing). It must be handled with extreme caution in a well-ventilated chemical fume hood.[3] Always wear appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.
-
Dichloromethane (DCM): Is a suspected carcinogen. All handling should occur in a fume hood.
-
Hydrochloric Acid: Is corrosive. Avoid inhalation of vapors and contact with skin and eyes.
-
General Precautions: Perform a full risk assessment before beginning the synthesis. Ensure emergency equipment (spill kits, safety shower, eyewash station) is accessible.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Part A | Incomplete reaction. | Ensure reagents are anhydrous. Increase reaction time or slightly warm the reaction (e.g., to 40 °C) after initial stirring at RT. |
| Loss during work-up. | Perform back-extraction of aqueous layers with DCM to recover any dissolved product. | |
| Difficult Separation of Isomers | Inappropriate eluent system. | Optimize the eluent system for column chromatography. A shallower gradient (e.g., 10% to 30% EtOAc in Hexanes) may improve resolution. |
| Product Fails to Precipitate in Part B | Product is too soluble in EtOAc. | Cool the solution in an ice bath. If precipitation is still poor, slowly add a non-polar solvent like hexanes as an anti-solvent. |
| Insufficient HCl added. | Check the pH of the solution with a wetted pH strip to ensure it is acidic. Add more HCl solution if necessary. |
References
-
: Provides background on the synthesis of protected piperazine intermediates.
-
: Offers chemical properties and safety information for the parent Cbz-protected piperazine.
-
: Details on the commonly used Boc-protected piperazine.
-
: A classic procedure for the N-alkylation of piperazine.
-
: A review of various synthetic methods for the piperazine core.
-
: A detailed overview of the Cbz protecting group, its application, and cleavage.
-
: Highlights the importance of the piperazine scaffold in recently approved pharmaceuticals.
-
: Provides specific safety and handling information for a closely related compound.
Sources
Application Notes and Protocols: Benzyl Chloroformate Protection of Piperazine Derivatives
Introduction: The Strategic Importance of Piperazine Protection in Medicinal Chemistry
The piperazine motif is a cornerstone in modern drug discovery, gracing the structures of numerous blockbuster drugs across a wide range of therapeutic areas, from antipsychotics to antivirals. Its prevalence stems from its unique physicochemical properties: the two nitrogen atoms offer sites for molecular elaboration, influencing solubility, basicity, and receptor interactions. However, the very reactivity of these two secondary amine groups presents a significant synthetic challenge. Uncontrolled reactions can lead to a mixture of mono-substituted, di-substituted, and starting materials, complicating purification and reducing yields.
To harness the full potential of the piperazine scaffold, a robust strategy for the selective protection of one or both nitrogen atoms is paramount. The benzyloxycarbonyl (Cbz) protecting group, introduced by Bergmann and Zervas in the 1930s, remains a highly effective and versatile tool for this purpose.[1] Its stability under a range of conditions and its facile removal via catalytic hydrogenolysis make it an attractive choice for complex, multi-step syntheses.
This comprehensive guide provides detailed application notes and protocols for the benzyl chloroformate (Cbz-Cl) protection of piperazine derivatives. We will delve into the mechanistic underpinnings of the reaction, explore strategies for achieving selective mono-protection versus di-protection, and offer field-proven, step-by-step protocols for both transformations.
The Mechanism of Cbz Protection: A Tale of Nucleophilic Acyl Substitution
The protection of a piperazine nitrogen with benzyl chloroformate is a classic example of nucleophilic acyl substitution. The lone pair of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzyl chloroformate. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, and a proton is removed from the nitrogen, typically by a base, to yield the stable carbamate product.[2][3]
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.[2] Common bases include inorganic carbonates (e.g., NaHCO₃, Na₂CO₃) or organic tertiary amines (e.g., triethylamine, diisopropylethylamine).
Caption: Cbz protection of a piperazine nitrogen atom.
Controlling Selectivity: The Art of Mono- vs. Di-protection
The symmetrical nature of piperazine presents a key challenge: achieving selective mono-protection in the presence of two reactive sites. The formation of the di-substituted by-product is a common outcome.[1] However, by carefully controlling the reaction conditions, one can favor the formation of either the mono- or di-Cbz protected piperazine.
The primary strategy for achieving mono-protection is to manipulate the stoichiometry of the reactants. By using a large excess of piperazine relative to benzyl chloroformate, the statistical probability of a Cbz-Cl molecule encountering an unprotected piperazine is much higher than it encountering a mono-protected piperazine.
A more elegant and often more efficient approach to mono-protection involves the in-situ "protection" of one nitrogen atom through protonation. By using piperazine monohydrochloride, one nitrogen is rendered non-nucleophilic as the ammonium salt, leaving the other free to react with benzyl chloroformate.[1]
Conversely, di-protection is favored by using at least two equivalents of benzyl chloroformate for every equivalent of piperazine, along with a sufficient amount of base to neutralize the two equivalents of HCl produced.
Experimental Protocols
Protocol 1: Selective Mono-Cbz Protection of Piperazine
This protocol is designed to favor the formation of benzyl 1-piperazinecarboxylate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperazine (anhydrous) | 86.14 | 4.31 g | 5.0 |
| Benzyl Chloroformate | 170.59 | 1.71 g (1.43 mL) | 1.0 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | 1.05 g | 1.25 |
| Dichloromethane (DCM) | - | 50 mL | - |
| Water | - | 50 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add piperazine (4.31 g, 50 mmol) and dichloromethane (50 mL). Stir at room temperature until the piperazine has dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, dissolve sodium bicarbonate (1.05 g, 12.5 mmol) in water (25 mL).
-
Slowly add the sodium bicarbonate solution to the piperazine solution with vigorous stirring, maintaining the temperature at 0 °C.
-
Add benzyl chloroformate (1.71 g, 10 mmol) dropwise to the reaction mixture over 30 minutes. Ensure the temperature remains at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 3 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water (2 x 25 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford pure benzyl 1-piperazinecarboxylate.
Protocol 2: Di-Cbz Protection of Piperazine
This protocol is designed to synthesize N,N'-bis(benzyloxycarbonyl)piperazine.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| Piperazine (anhydrous) | 86.14 | 0.86 g | 1.0 |
| Benzyl Chloroformate | 170.59 | 3.75 g (3.14 mL) | 2.2 |
| Triethylamine (TEA) | 101.19 | 2.23 g (3.07 mL) | 2.2 |
| Dichloromethane (DCM) | - | 50 mL | - |
| 1 M HCl (aq) | - | 20 mL | - |
| Saturated NaHCO₃ (aq) | - | 20 mL | - |
| Brine | - | 20 mL | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a 250 mL round-bottom flask, add piperazine (0.86 g, 10 mmol), dichloromethane (50 mL), and triethylamine (2.23 g, 22 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl chloroformate (3.75 g, 22 mmol) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel. Wash the organic layer with 1 M HCl (2 x 10 mL), saturated aqueous sodium bicarbonate (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel to yield pure N,N'-bis(benzyloxycarbonyl)piperazine.
Caption: Workflow for selective Cbz protection of piperazine.
Troubleshooting and Side Reactions
-
Over-reaction in Mono-protection: The formation of the di-Cbz piperazine is the most common side reaction when targeting the mono-protected product. To minimize this, ensure a significant excess of piperazine is used and that the benzyl chloroformate is added slowly at a low temperature.
-
Incomplete Reaction: If the reaction does not go to completion, consider increasing the reaction time or using a stronger base. However, be mindful that harsher conditions may promote side reactions.
-
Hydrolysis of Benzyl Chloroformate: Benzyl chloroformate is sensitive to moisture and can hydrolyze to benzyl alcohol and HCl. Ensure all glassware is dry and use anhydrous solvents.
-
Purification Challenges: The separation of mono-Cbz piperazine, di-Cbz piperazine, and unreacted piperazine can be challenging. Flash column chromatography is often the most effective method for obtaining pure products.
Deprotection of Cbz-Protected Piperazines
The removal of the Cbz group is most commonly and cleanly achieved by catalytic hydrogenolysis.[4] The Cbz-protected piperazine is treated with hydrogen gas in the presence of a palladium catalyst (typically palladium on carbon, Pd/C). This reaction cleaves the benzylic C-O bond, releasing the free amine, toluene, and carbon dioxide.
Caption: Deprotection of a Cbz-protected piperazine.
Protocol 3: Deprotection of N-Cbz-piperazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity |
| N-Cbz-piperazine | 220.27 | 2.20 g (10 mmol) |
| Palladium on Carbon (10% Pd/C) | - | 220 mg (10 wt%) |
| Methanol | - | 50 mL |
| Hydrogen (H₂) gas | - | Balloon or H₂ atmosphere |
Procedure:
-
To a 100 mL round-bottom flask, add N-Cbz-piperazine (2.20 g, 10 mmol) and methanol (50 mL).
-
Carefully add 10% Pd/C (220 mg) to the solution.
-
Secure a hydrogen-filled balloon to the flask or place the reaction under a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature for 4-8 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst. Wash the Celite pad with methanol.
-
Combine the filtrates and concentrate under reduced pressure to yield the deprotected piperazine.
Conclusion
The benzyloxycarbonyl group is a robust and reliable tool for the protection of piperazine derivatives. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can selectively synthesize either mono- or di-protected piperazines with high efficiency. The protocols outlined in this guide provide a solid foundation for the successful implementation of Cbz protection strategies in the synthesis of complex molecules for drug discovery and development.
References
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
- Perron, V., Abbott, S., Moreau, N., Lee, D., Penney, C., & Zacharie, B. (2009). A simple and efficient protection procedure is general and regioselective for the preparation of mono-N-Boc, N-Cbz, N-Fmoc or N-Alloc aromatic amines in high yield without affecting aliphatic amino groups and other functionalities. Synthesis, 2009(02), 283-289.
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Felpin, F. X., & Fouquet, E. (2010). A useful, sustainable and eco-friendly palladium catalyst for hydrogenation reactions. Chemistry–A European Journal, 16(41), 12440-12445.
- Scattolin, T., Gharbaoui, T., & Chen, C. Y. (2022). Nucleophilic Deprotection of Cbz, Alloc, and Methyl Carbamates with 2-Mercaptoethanol. Organic Letters, 24(20), 3736-3740.
- Sajiki, H. (1995). Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Letters, 36(20), 3465-3468.
- Lebel, H., & Leogane, O. (2006). Aromatic carbamates and ureas from a Curtius rearrangement of carboxylic acids. Organic letters, 8(25), 5717-5720.
-
YouTube. Adding Cbz Protecting Group Mechanism | Organic Chemistry. (2021, September 30). [Link]
- Kuttappan, S., et al. (2018). Ni(II)-Catalyzed Photoredox N-Arylation of Cbz-Amines/Boc-Amines with Aryl Electrophiles at Room Temperature. The Journal of Organic Chemistry, 83(22), 13854-13860.
Sources
- 1. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. m.youtube.com [m.youtube.com]
- 4. WO1997010222A1 - Method for preparing piperazines - Google Patents [patents.google.com]
Application Notes & Protocols for the Analytical Characterization of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
Introduction
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is a substituted piperazine derivative of interest in pharmaceutical development. As with any active pharmaceutical ingredient (API) or intermediate, rigorous analytical characterization is paramount to ensure its identity, purity, and quality, which are critical for regulatory compliance and the safety and efficacy of the final drug product.[1] This document provides a comprehensive guide to the analytical methods and protocols for the qualitative and quantitative analysis of this compound, grounded in established scientific principles and regulatory expectations. The methodologies described herein are designed to be robust and serve as a strong foundation for method validation in accordance with ICH guidelines.[2][3][4]
The core structure, a piperazine ring, is a common motif in many pharmaceuticals.[5][6] The presence of a benzyl carboxylate group introduces a chromophore, making UV-based detection methods highly applicable. The butyl substituent on the piperazine ring will influence its chromatographic behavior and mass spectrometric fragmentation. The hydrochloride salt form dictates its solubility and the choice of analytical techniques, such as titration for salt content.
Physicochemical Properties (Predicted)
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C16H25ClN2O2 | Based on the addition of a butyl group and HCl to benzyl piperazine-1-carboxylate. |
| Molecular Weight | 312.84 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |
| Solubility | Soluble in water and polar organic solvents (e.g., methanol, ethanol) | The hydrochloride salt form generally imparts aqueous solubility. |
| UV Chromophore | Present (Benzene ring) | The benzyl group will exhibit UV absorbance, likely around 254-265 nm. |
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and potency of pharmaceutical intermediates.[10] For Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a reversed-phase HPLC method with UV detection is the recommended approach due to the presence of the UV-active benzyl group.
Rationale for Method Selection
-
Specificity: Reversed-phase chromatography is excellent for separating organic molecules based on their hydrophobicity. This will allow for the separation of the target compound from potential starting materials, by-products, and degradation products.
-
Sensitivity & Linearity: UV detection provides high sensitivity for aromatic compounds and typically offers a wide linear dynamic range, which is essential for quantifying both the main component (assay) and minor impurities.
-
Versatility: The method can be adapted for various purposes, including in-process control, release testing, and stability studies.
Experimental Protocol: HPLC-UV
Objective: To develop a reversed-phase HPLC method for the determination of the purity of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride and for its quantitative assay.
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Data System (CDS) for data acquisition and processing.
Materials:
-
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride reference standard (of known purity).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Water (HPLC grade or purified to 18.2 MΩ·cm).
-
Formic acid or Trifluoroacetic acid (for mobile phase modification).
-
Phosphate buffer components (e.g., monobasic potassium phosphate).
Chromatographic Conditions (Starting Point):
| Parameter | Recommended Condition | Justification |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A C18 stationary phase provides good retention for moderately nonpolar compounds. The chosen dimensions offer a good balance between resolution and analysis time. |
| Mobile Phase A | 0.1% Formic Acid in Water | The acidic modifier improves peak shape for the basic piperazine moiety and ensures the analyte is in a single ionic form. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency and low viscosity. |
| Gradient Elution | 20% B to 80% B over 15 minutes | A gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is well-resolved. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 260 nm | Based on the typical absorbance of a benzyl group. A PDA detector should be used during development to identify the optimal wavelength. |
| Injection Volume | 5 µL | A small injection volume minimizes potential peak distortion. |
Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh approximately 10 mg of the reference standard and dissolve it in a 100 mL volumetric flask with a suitable diluent (e.g., 50:50 Water:Acetonitrile) to obtain a concentration of 0.1 mg/mL.
-
Sample Solution (for Purity): Accurately weigh approximately 10 mg of the sample and dissolve it in a 10 mL volumetric flask with the diluent to obtain a concentration of 1.0 mg/mL. A higher concentration is used for purity analysis to ensure the detection of low-level impurities.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Workflow for HPLC Analysis
Caption: Workflow for HPLC Purity and Assay Analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile organic compounds.[11] It can be used to identify residual solvents from the synthesis and to provide orthogonal structural confirmation to HPLC.
Rationale for Method Selection
-
High Efficiency & Sensitivity: Capillary GC columns offer high separation efficiency, and mass spectrometric detection provides excellent sensitivity and selectivity.
-
Structural Information: The mass spectrum provides valuable information about the molecular weight and fragmentation pattern of the analyte and its impurities, aiding in their identification.[12][13]
-
Residual Solvent Analysis: GC with a headspace autosampler is the standard method for analyzing residual solvents as per ICH Q3C guidelines.
Experimental Protocol: GC-MS
Objective: To identify the main component and characterize potential volatile impurities.
Instrumentation:
-
GC system equipped with a split/splitless injector and a mass selective detector (MSD).
-
Autosampler (liquid injection or headspace for residual solvents).
Materials:
-
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride sample.
-
Suitable solvent for dilution (e.g., Methanol or Dichloromethane).
-
Helium (carrier gas).
GC-MS Conditions (Starting Point):
| Parameter | Recommended Condition | Justification |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) | A low-polarity 5% phenyl-methylpolysiloxane column is a good general-purpose column for a wide range of analytes. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Inert carrier gas. |
| Inlet Temperature | 280 °C | Ensures complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | A split injection prevents column overloading with the main component. |
| Oven Program | 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min | A temperature ramp is necessary to separate compounds with different boiling points. |
| MS Transfer Line | 280 °C | Prevents condensation of analytes between the GC and MS. |
| Ion Source Temp. | 230 °C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard EI energy provides reproducible fragmentation patterns for library matching. |
| Mass Range | m/z 40-500 | A wide scan range to capture low-mass fragments and the molecular ion. |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL into the GC-MS system.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous identification and structural confirmation of organic molecules.[6][7] Both ¹H and ¹³C NMR should be performed.
Rationale for Method Selection
-
Definitive Structural Information: NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule, allowing for complete structural assignment.
-
Purity Assessment: ¹H NMR can be used for a quantitative assessment of purity (qNMR) against a certified internal standard. It can also detect impurities that are not visible by other techniques.
Experimental Protocol: ¹H and ¹³C NMR
Objective: To confirm the chemical structure of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
Materials:
-
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride sample.
-
Deuterated solvent (e.g., DMSO-d₆, D₂O, or CDCl₃, choice depends on solubility).
-
Tetramethylsilane (TMS) as an internal standard (if not already in the solvent).
Data Acquisition:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Consider 2D NMR experiments (e.g., COSY, HSQC) if the structure is complex or if there are ambiguous assignments.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the ~7.3-7.4 ppm region corresponding to the benzyl group.
-
Benzylic Protons: A singlet or AB quartet around ~5.1 ppm for the -O-CH₂-Ph protons.
-
Piperazine Protons: A complex set of multiplets in the ~2.5-4.0 ppm range.
-
Butyl Protons: Signals in the upfield region (~0.9-1.6 ppm), including a characteristic triplet for the terminal methyl group.
-
N-H Proton: A broad signal (due to the hydrochloride salt) which may be exchangeable with D₂O.
Method Validation According to ICH Q2(R1) Guidelines
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose.[3][4][14] The validation should follow the ICH Q2(R1) guideline.
Validation Parameters for the HPLC Method
Caption: Key Validation Parameters for the HPLC Method.
Summary of Validation Characteristics:
| Parameter | Description |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products). This is often demonstrated by peak purity analysis using a PDA detector and by analyzing spiked samples. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. Should be assessed over a range of concentrations (e.g., 80-120% of the assay concentration). |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. |
| Accuracy | The closeness of the test results to the true value. Determined by applying the method to a sample of known purity (reference standard) or by recovery studies on spiked samples. |
| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature, flow rate). |
Conclusion
The analytical methods outlined in this document provide a comprehensive framework for the quality control of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride. The primary technique for routine quality control is a validated reversed-phase HPLC method, which is capable of determining both the purity and assay of the compound. Orthogonal techniques such as GC-MS and NMR spectroscopy are crucial for initial structural confirmation and for the identification of potential impurities that may not be captured by the HPLC method. All methods must be rigorously validated according to ICH guidelines to ensure data integrity and regulatory compliance.
References
-
UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
- Al-Hussain, L. A. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
The MAK Collection for Occupational Health and Safety. (2018). Method for the determination of benzyl alcohol in workplace air using gas chromatography after thermal desorption. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2023). Techniques for Quality Control in Pharmaceutical Analysis. Retrieved from [Link]
-
ICH. (1996). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
ResearchGate. (2015). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Pharmaceutical Online. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control. Retrieved from [Link]
- Google Patents. (n.d.). CN1634901A - Process for preparing N-benzyl piperazine.
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ResearchGate. (2012). GC-MS and GC-IR Analysis of Disubstituted Piperazine Analogues of Benzylpiperazine and Trifluoromethylphenylpiperazine. Retrieved from [Link]
-
ACS Publications. (2023). Analytical Control Strategies for Process Chemists. Retrieved from [Link]
-
ACS Omega. (2023). Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode. Retrieved from [Link]
-
European Pharmaceutical Review. (2008). Pharmaceutical analysis in quality control. Retrieved from [Link]
-
AMSbiopharma. (2023). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
PubChem. (n.d.). Tert-butyl Piperazine-1-carboxylate Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (n.d.). CN109627190B - Synthesis method of benzyl carbazate.
-
ResearchGate. (2011). 17O NMR parameters of some substituted benzyl ethers components: Ab initio study. Retrieved from [Link]
-
RSC Publishing. (2012). An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs. Retrieved from [Link]
-
Scholars.Direct. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ICH Official web site : ICH [ich.org]
- 3. database.ich.org [database.ich.org]
- 4. fda.gov [fda.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. mdpi.com [mdpi.com]
- 7. Benzyl piperazine-1-carboxylate | C12H16N2O2 | CID 643495 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. series.publisso.de [series.publisso.de]
- 12. researchgate.net [researchgate.net]
- 13. An optimised gas chromatographic-mass spectrometric method for the chemical characterisation of benzylpiperazine and 1-arylpiperazine based drugs - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. ema.europa.eu [ema.europa.eu]
Application Notes and Protocols for the HPLC Analysis of Chiral Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Chiral Piperazine Analysis in Pharmaceutical Development
Piperazine and its derivatives are fundamental heterocyclic scaffolds found in a vast array of active pharmaceutical ingredients (APIs), exhibiting a wide range of therapeutic activities. Many of these derivatives are chiral, meaning they exist as non-superimposable mirror images called enantiomers. The stereochemistry of these molecules is of paramount importance in drug development, as enantiomers can display significantly different pharmacological, toxicological, and pharmacokinetic profiles. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate the characterization and control of the enantiomeric purity of chiral drugs.[1] Therefore, robust and reliable analytical methods for the enantioselective separation and quantification of chiral piperazine derivatives are essential for ensuring drug safety and efficacy throughout the development lifecycle.[2]
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for chiral separations in the pharmaceutical industry.[3] This document, designed for researchers, scientists, and drug development professionals, provides a comprehensive guide to the HPLC analysis of chiral piperazine derivatives. It moves beyond a simple recitation of steps to explain the underlying principles and rationale behind methodological choices, empowering the user to develop, optimize, and validate robust chiral separation methods.
The Science of Chiral Recognition in HPLC
The cornerstone of a successful chiral HPLC separation is the selection of an appropriate Chiral Stationary Phase (CSP).[4] CSPs create a chiral environment within the HPLC column, enabling differential interactions with the enantiomers of the analyte. This differential interaction leads to different retention times and, consequently, separation. The principle of chiral recognition relies on the formation of transient diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. For this to occur, there must be at least three points of interaction between the chiral selector and one of the enantiomers. These interactions can include hydrogen bonding, π-π interactions, dipole-dipole interactions, steric hindrance, and inclusion complexation.[1]
Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are widely used and have demonstrated broad applicability for the separation of a diverse range of chiral compounds, including piperazine derivatives.[4] These CSPs, such as those with tris(3,5-dimethylphenylcarbamate) or tris(3,5-dichlorophenylcarbamate) selectors, offer a combination of interaction sites that are effective for resolving many basic and neutral chiral molecules.[4]
Strategic Method Development for Chiral Piperazine Derivatives
A systematic approach to method development is crucial for achieving optimal separation. This involves the careful selection of the CSP, mobile phase, and other chromatographic parameters.
Diagram: General Workflow for Chiral HPLC Method Development
Caption: A structured workflow for developing a robust chiral HPLC method.
Chiral Stationary Phase (CSP) Selection
For chiral piperazine derivatives, polysaccharide-based CSPs are a primary choice. Columns such as Chiralpak® IA, IB, IC, and AD-H have shown success in separating these compounds.[5] The selection should be based on the specific structure of the piperazine derivative. An initial screening of a few different polysaccharide-based columns is often a productive starting point.[2]
Mobile Phase Selection and Optimization
The choice between normal-phase and reversed-phase chromatography is a critical first step.
-
Normal-Phase Chromatography: This mode, typically employing hexane or other nonpolar solvents with an alcohol modifier (e.g., isopropanol, ethanol), is often effective for the separation of basic compounds like piperazine derivatives.[2] The addition of a small amount of a basic additive, such as diethylamine (DEA), is frequently essential to improve peak shape and reduce tailing by minimizing interactions with residual silanol groups on the silica support.[2][4]
-
Reversed-Phase Chromatography: While sometimes challenging for highly basic compounds due to strong retention, reversed-phase methods (using aqueous buffers and organic modifiers like acetonitrile or methanol) can be advantageous, especially for LC-MS compatibility.[6][7] Optimization involves adjusting the organic modifier content, buffer pH, and ionic strength.[2]
Expert Insight: For basic analytes like piperazine derivatives, starting with a normal-phase screen is often more efficient. The amine functionality can lead to poor peak shape on reversed-phase columns without careful mobile phase optimization.
Protocol: Enantioselective HPLC Analysis of a Chiral Piperazine Derivative
This protocol provides a detailed, step-by-step methodology for the chiral separation of a generic piperazine derivative. It is intended as a starting point and should be optimized for the specific analyte of interest.
Materials and Equipment
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.[4]
-
Chiral Stationary Phase: Chiralpak® IC (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP.[4][5]
-
HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Methanol (MeOH), Acetonitrile (ACN), Diethylamine (DEA).
-
Analyte: Racemic standard of the chiral piperazine derivative.
-
Sample vials, filters, and other standard laboratory equipment.
Step-by-Step Experimental Procedure
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the appropriate volumes of the chosen solvents. A common starting mobile phase for normal-phase separation of piperazine derivatives is a mixture of n-Hexane, an alcohol modifier (IPA or EtOH), and a basic additive (DEA). For example, n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).[5]
-
Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the HPLC system.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the racemic standard of the piperazine derivative in a suitable solvent (e.g., the mobile phase or a solvent in which the analyte is freely soluble) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC System Setup and Equilibration:
-
Install the chiral column in the HPLC system.
-
Set the column oven temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
-
Chromatographic Analysis:
-
Set the injection volume (e.g., 10 µL).
-
Set the UV detection wavelength. Piperazine derivatives may lack a strong chromophore, so detection at a lower wavelength (e.g., 205-220 nm) might be necessary.[5] For trace analysis, pre-column derivatization with a UV-active agent can be considered.[5]
-
Inject the prepared sample and start the data acquisition.
-
-
Data Analysis:
-
Identify the peaks corresponding to the two enantiomers.
-
Determine the retention times (t R1, t R2), peak areas (A1, A2), and calculate the resolution (Rs), selectivity (α), and enantiomeric excess (%ee) if applicable.
-
Data Presentation: Example Chromatographic Parameters
| Parameter | Value |
| Column | Chiralpak® IC (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane:Isopropanol:DEA (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Method Validation: Ensuring Trustworthiness and Regulatory Compliance
Once an optimized chiral HPLC method is developed, it must be validated to ensure it is suitable for its intended purpose.[8] Method validation is a regulatory requirement and provides confidence in the accuracy, precision, and reliability of the analytical data.[9][10] The validation should be performed according to the guidelines of the International Council for Harmonisation (ICH) and/or the FDA.[11][12]
Diagram: Key Parameters for HPLC Method Validation
Caption: Essential parameters for validating a chiral HPLC method.
Validation Protocol Summary
A validation protocol should be established before initiating the validation studies.[12] This protocol should define the experiments to be performed and the acceptance criteria for each validation parameter.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components. | Resolution (Rs) between enantiomers > 1.5. No interference from placebo or related substances at the retention time of the enantiomers. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.995 over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | For assay: 80-120% of the test concentration. For enantiomeric impurity: From the reporting level to 120% of the specification.[13] |
| Accuracy | The closeness of the test results to the true value. | Recovery of 98.0% to 102.0% for the assay of the main enantiomer. For the minor enantiomer, broader limits may be acceptable depending on the level. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Repeatability (intra-day precision): RSD ≤ 2.0%. Intermediate Precision (inter-day, inter-analyst): RSD ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1. Precision (RSD) at the LOQ should be acceptable (e.g., ≤ 10%). |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | Resolution and other critical parameters should remain within acceptable limits when parameters like mobile phase composition, flow rate, and temperature are slightly varied. |
Conclusion
The successful HPLC analysis of chiral piperazine derivatives is a critical component of pharmaceutical development and quality control. A thorough understanding of the principles of chiral chromatography, coupled with a systematic approach to method development and validation, is essential for generating reliable and accurate data. The use of polysaccharide-based chiral stationary phases in normal-phase mode often provides a successful starting point for these basic compounds. By following the detailed protocols and validation guidelines presented in this document, researchers and scientists can confidently establish robust analytical methods that meet the stringent requirements of the pharmaceutical industry and regulatory agencies.
References
- Reddy, P. R., et al. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859.
- Al-Bayati, Z. N. F. (2022). A Review on Analytical Methods for Piperazine Determination. NTU Journal of Pure Sciences, 1(3), 1-9.
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers. BenchChem.
- Jarzebski, A., et al. (2007). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Dong, M. W. (2006). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC North America, 24(11), 1234-1247.
- Al-Salami, H., et al. (2021).
- Conti, P., et al. (2016). The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists. Bioorganic & Medicinal Chemistry, 24(18), 4195-4211.
- Sigma-Aldrich. (n.d.). Basics of chiral HPLC. Sigma-Aldrich.
- Phenomenex. (n.d.).
- Al-Majid, A. M., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines.
- Agilent Technologies. (2023). Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. Agilent Technologies.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381041/2022.
- U.S. Food and Drug Administration. (2023). Q2(R2)
- Nevado, J. J. B., et al. (2015). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. Journal of Pharmaceutical and Biomedical Analysis, 107, 437-444.
- Periat, A., et al. (2013). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH.
- Sigma-Aldrich. (n.d.). Strategies for Chiral HPLC Method Development. Sigma-Aldrich.
- International Council for Harmonisation. (2022). Validation of Analytical Procedure Q2(R2). ICH.
- AMSbio. (n.d.).
- Gendle, C., et al. (2020). Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers. Journal of Pharmaceutical and Biomedical Analysis, 189, 113460.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/381041/2022.
- Nazareth, C., & Pereira, S. (2020). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), 77-91.
- ProPharma Group. (2023).
- Science.gov. (n.d.). validate analysis methods: Topics by Science.gov. Science.gov.
Sources
- 1. eijppr.com [eijppr.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. database.ich.org [database.ich.org]
- 9. agilent.com [agilent.com]
- 10. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. fda.gov [fda.gov]
- 13. propharmagroup.com [propharmagroup.com]
In Vitro Pharmacological Profiling of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride: A High-Throughput Scintillation Proximity Assay for Monoamine Transporter Affinity
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in centrally active therapeutic agents.[1][2] Compounds incorporating this moiety frequently interact with key neuro-receptors and transporters, particularly the monoamine transporters responsible for the reuptake of dopamine (DAT), norepinephrine (NET), and serotonin (SERT).[2][3] Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a novel piperazine derivative, warrants a thorough investigation of its pharmacological profile at these critical CNS targets. This application note provides a detailed protocol for determining the binding affinity of this compound for human DAT, NET, and SERT using a robust and high-throughput Scintillation Proximity Assay (SPA). The SPA format offers a homogeneous, "mix-and-measure" approach that eliminates the need for cumbersome separation steps, making it ideal for screening and lead optimization campaigns.[4][5]
Scientific Rationale and Assay Principle
The Piperazine Moiety and Monoamine Transporters
Many centrally acting drugs, including antidepressants and stimulants, derive their mechanism of action from modulating monoamine neurotransmission.[3] The plasma membrane transporters—DAT, NET, and SERT—are members of the Solute Carrier 6 (SLC6) family and play a pivotal role in terminating synaptic signaling by clearing neurotransmitters from the synaptic cleft.[6][7] Inhibition of these transporters increases the extracellular concentration of their respective neurotransmitters, leading to profound physiological effects. Given the structural similarities of many piperazine derivatives to known monoamine reuptake inhibitors, it is a primary scientific hypothesis that Benzyl 2-butylpiperazine-1-carboxylate hydrochloride may exhibit affinity for one or more of these transporters.[2]
The Scintillation Proximity Assay (SPA) Principle
Radioligand binding assays are the gold standard for quantifying the affinity of a compound for a specific receptor or transporter.[8][9] The Scintillation Proximity Assay (SPA) is an advanced form of this technique that relies on the principle that weak β-particles emitted from common radioisotopes (like ³H) travel only a very short distance in an aqueous environment.[10]
In this assay, membranes from cells expressing the transporter of interest are coupled to SPA beads containing a scintillant. When a radiolabeled ligand binds to the transporter on the bead, the radioisotope is brought into close enough proximity to excite the scintillant, generating a light signal. Unbound radioligand in the solution is too distant to cause a signal.[5][11] The test compound (Benzyl 2-butylpiperazine-1-carboxylate hydrochloride) competes with the radioligand for the binding site. A high-affinity test compound will displace the radioligand, leading to a decrease in the light signal, which is inversely proportional to the test compound's binding affinity.[12]
Materials and Reagents
Proper preparation and sourcing of high-quality reagents are critical for assay success. The table below lists the necessary components.
| Reagent | Supplier Example | Purpose |
| Test Article | ||
| Benzyl 2-butylpiperazine-1-carboxylate HCl | In-house/Vendor | The unlabeled competitor ligand being tested. |
| Biologicals | ||
| hDAT-expressing cell membranes | PerkinElmer, etc. | Source of human dopamine transporter. |
| hSERT-expressing cell membranes | PerkinElmer, etc. | Source of human serotonin transporter. |
| hNET-expressing cell membranes | PerkinElmer, etc. | Source of human norepinephrine transporter. |
| Radioligands | ||
| [³H]WIN 35,428 | PerkinElmer | High-affinity radioligand for DAT. |
| [³H]Citalopram | PerkinElmer | High-affinity radioligand for SERT. |
| [³H]Nisoxetine | PerkinElmer | High-affinity radioligand for NET. |
| Detection System | ||
| Wheat Germ Agglutinin (WGA) PVT SPA beads | PerkinElmer | Binds to glycosylated membrane proteins, bringing them into proximity with the scintillant. |
| Buffers & Reagents | ||
| Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) | Sigma-Aldrich | Maintains physiological pH for optimal binding. |
| Non-specific binding (NSB) defining ligand | Tocris, etc. | A high concentration of a known non-radioactive ligand to saturate all specific binding sites. |
| 96-well Microplates (white, clear bottom) | Corning, etc. | Assay vessel suitable for scintillation counting. |
| DMSO (Anhydrous) | Sigma-Aldrich | Solvent for dissolving the test compound. |
Experimental Workflow and Protocol
Overall Experimental Workflow
The workflow is designed for efficiency and reproducibility, moving from reagent preparation to data analysis in a logical sequence.
Detailed Step-by-Step Protocol
Causality Note: Each step is optimized to ensure equilibrium is reached and that components are added in an order that minimizes variability.
1. Preparation of Test Compound: a. Prepare a 10 mM stock solution of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride in 100% DMSO. This high concentration stock minimizes the final DMSO concentration in the assay, which can interfere with binding if too high. b. Perform a serial dilution series (e.g., 1:10 or 1:3 dilutions) in 100% DMSO to create a range of concentrations that will span the expected IC₅₀ value (e.g., from 10 mM down to 100 pM).
2. Preparation of Reagents (Perform for each transporter assay separately): a. Assay Buffer: Prepare 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4. b. Radioligand Working Solution: Dilute the radioligand stock in Assay Buffer to a final concentration approximately equal to its Kd value (e.g., for [³H]WIN 35,428, a final assay concentration of ~2-4 nM is common).[13] Using a concentration near the Kd provides the best sensitivity for competitive binding. c. NSB Working Solution: Prepare a solution of a known, non-radioactive inhibitor in Assay Buffer at a concentration at least 100-fold higher than its Ki (e.g., 10 µM GBR 12909 for DAT). This ensures complete saturation of all specific binding sites to define the baseline signal. d. Membrane/Bead Slurry: i. Reconstitute the WGA SPA beads in Assay Buffer to the recommended concentration (e.g., 1.25 mg/mL). ii. Thaw the frozen cell membranes (containing DAT, SERT, or NET). iii. Add the appropriate amount of membrane protein (e.g., 5-10 µg per well) to the bead slurry. iv. Incubate for at least 30 minutes at room temperature with gentle agitation to allow the membranes to couple to the beads. This coupling is essential for the proximity principle to work.
3. Assay Plate Setup (Total Assay Volume = 100 µL/well): a. Add 5 µL of DMSO to the "Total Binding" (TB) and "Non-Specific Binding" (NSB) wells. b. Add 5 µL of the appropriate NSB defining ligand solution to the NSB wells. c. Add 5 µL of each serially diluted test compound to the sample wells. d. Add 20 µL of the radioligand working solution to all wells. e. To initiate the binding reaction, add 75 µL of the membrane/bead slurry to all wells. Initiating with the membrane/bead mix ensures all reactions start simultaneously.
4. Incubation and Measurement: a. Seal the plate with an adhesive top seal. b. Incubate the plate for 60-120 minutes at room temperature on a plate shaker. Incubation allows the binding reaction to reach equilibrium. c. After incubation, allow the beads to settle for at least 30 minutes. Alternatively, a brief centrifugation can be used. d. Read the plate on a microplate scintillation counter (e.g., MicroBeta or TopCount) to measure counts per minute (CPM).
Data Analysis, Interpretation, and Validation
Calculating Affinity (IC₅₀ and Kᵢ)
-
Calculate Percent Inhibition: The raw CPM data is converted to percent inhibition using the TB and NSB controls.
% Inhibition = 100 * (1 - [CPM_Sample - CPM_NSB] / [CPM_TB - CPM_NSB])
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the test compound concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope). The IC₅₀ is the concentration of the compound that produces 50% inhibition.
-
Calculate the Inhibition Constant (Kᵢ): The Kᵢ is a true measure of affinity, independent of assay conditions. It is calculated from the IC₅₀ using the Cheng-Prusoff equation .[8][14]
Kᵢ = IC₅₀ / (1 + [L] / K_d)
Where:
-
[L] = Concentration of the radioligand used in the assay.
-
K_d = Dissociation constant of the radioligand for the transporter (must be predetermined or obtained from literature).
-
Representative Data Presentation
The final data should be summarized to clearly show the compound's potency and selectivity profile across the three monoamine transporters.
| Transporter Target | Radioligand Used | Kd (nM) | Test Compound IC₅₀ (nM) | Test Compound Kᵢ (nM) |
| hDAT | [³H]WIN 35,428 | 3.0 | e.g., 150 | e.g., 75 |
| hSERT | [³H]Citalopram | 1.5 | e.g., >10,000 | e.g., >5,000 |
| hNET | [³H]Nisoxetine | 0.8 | e.g., 45 | e.g., 20 |
Note: The values in the table are hypothetical and for illustrative purposes only.
Assay Validation and Trustworthiness
To ensure the integrity of the results, every assay plate must include controls that validate its performance:
-
Signal-to-Background (S/B) Ratio: S/B = Mean CPM_TB / Mean CPM_NSB. A ratio > 5 is generally considered good.
-
Z'-factor: This statistical parameter assesses the quality of the assay for high-throughput screening. It is calculated using the means (μ) and standard deviations (σ) of the TB and NSB controls: Z' = 1 - (3σ_TB + 3σ_NSB) / |μ_TB - μ_NSB|. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
-
Reference Compound: A known inhibitor for each transporter should be run in parallel as a positive control to confirm the assay is performing as expected.
Conclusion
This application note details a robust, high-throughput Scintillation Proximity Assay for determining the binding affinity of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride at the human dopamine, serotonin, and norepinephrine transporters. By providing a quantitative measure of affinity (Kᵢ) and selectivity, this protocol serves as a critical first step in elucidating the compound's mechanism of action and guiding further drug development efforts. The homogeneity and scalability of the SPA platform make it an invaluable tool for modern pharmacological research.
References
-
ResearchGate. Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Available at: [Link]
-
PubMed Central. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Available at: [Link]
-
PubMed Central. In vitro assays for the functional characterization of the dopamine transporter (DAT). Available at: [Link]
-
Gifford Bioscience. Radioligand Binding Assay. Available at: [Link]
-
National Institutes of Health (NIH). Scintillation proximity assay (SPA) as a new approach to determine a ligand's kinetic profile. Available at: [Link]
-
Wiley Online Library. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
PubMed Central. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Available at: [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
-
BioIVT. NET (SLC6A2) Transporter Assay. Available at: [Link]
-
Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available at: [Link]
-
PubMed Central. Molecular mechanism of serotonin transporter inhibition elucidated by a new flexible docking protocol. Available at: [Link]
-
PubMed. Piperazine derivatives with central pharmacological activity used as therapeutic tools. Available at: [Link]
-
Creative Bioarray. Radioligand Binding Assay. Available at: [Link]
-
Wikipedia. Scintillation proximity assay. Available at: [Link]
-
MDPI. Structure Modeling of the Norepinephrine Transporter. Available at: [Link]
-
Eurofins Discovery. SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Available at: [Link]
-
YouTube. Scintillation proximity assay. What it is, how it works and what it is used for. Available at: [Link]
-
American Journal of Physiology. Radioligand binding methods: practical guide and tips. Available at: [Link]
-
SlideShare. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx. Available at: [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Scintillation proximity assay (SPA) as a new approach to determine a ligand’s kinetic profile. A case in point for the adenosine A1 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
- 6. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bioivt.com [bioivt.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Scintillation proximity assay - Wikipedia [en.wikipedia.org]
- 11. youtube.com [youtube.com]
- 12. Radioligand assay system (RIA) Principles Of Drug Discovery.pptx [slideshare.net]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for Assessing the Serotonin Receptor Activity of 2-Substituted Piperazines
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of 2-Substituted Piperazines in Serotonergic Neurotransmission
The piperazine moiety is a prevalent scaffold in medicinal chemistry, recognized for its ability to interact with a wide range of biological targets.[1] When substituted at the 2-position, this heterocyclic core gives rise to a class of compounds with significant and often nuanced activity at serotonin (5-hydroxytryptamine, 5-HT) receptors.[2] These receptors are integral to a vast array of physiological and pathological processes, including mood, cognition, and psychosis, making them prime targets for therapeutic intervention.[3]
A minor alteration in the substitution pattern on the piperazine nucleus can lead to a distinguishable difference in pharmacological activities.[4] This guide provides a comprehensive overview of the methodologies used to characterize the serotonergic activity of 2-substituted piperazines, from their chemical synthesis to their in vitro and in vivo pharmacological evaluation. The protocols detailed herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure robust and reproducible data.
Part 1: Synthesis and Characterization of 2-Substituted Piperazines
The synthesis of 2-substituted piperazines is a critical first step in their pharmacological evaluation. A common and effective method involves the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine hydrochloride.[4] More contemporary methods, such as palladium-catalyzed amination of aryl chlorides, offer an efficient route to these compounds under aerobic conditions.[5]
Protocol 1: General Synthesis of N-Aryl-2-Substituted Piperazines
This protocol describes a general method for the synthesis of N-aryl-2-substituted piperazines via nucleophilic substitution.
Materials:
-
Substituted aniline
-
Appropriately substituted bis(2-chloroethyl)amine hydrochloride
-
Diethylene glycol
-
Sodium carbonate
-
Toluene
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of the substituted aniline (1.0 eq) in diethylene glycol, add sodium carbonate (2.5 eq) and the substituted bis(2-chloroethyl)amine hydrochloride (1.1 eq).
-
Heat the reaction mixture to 140-160 °C and stir for 4-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
Characterize the purified product by NMR, mass spectrometry, and melting point analysis.[6]
Part 2: In Vitro Characterization of Serotonin Receptor Activity
In vitro assays are fundamental to determining the affinity and functional activity of 2-substituted piperazines at various 5-HT receptor subtypes.
Radioligand Binding Assays: Quantifying Receptor Affinity
Radioligand binding assays are the gold standard for determining the affinity (Ki) of a compound for a specific receptor.[7] These assays measure the ability of a test compound to displace a radiolabeled ligand from the receptor.
Protocol 2: 5-HT Receptor Radioligand Binding Assay
This protocol provides a general framework for conducting radioligand binding assays for various 5-HT receptors. Specific radioligands and conditions will vary depending on the receptor subtype being investigated.
Materials:
-
Cell membranes expressing the 5-HT receptor of interest (e.g., from HEK293 cells)
-
Radioligand specific for the 5-HT receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]ketanserin for 5-HT2A)[8][9]
-
Test compounds (2-substituted piperazines) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4)
-
Non-specific binding control (e.g., 10 µM serotonin)
-
96-well microplates
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Prepare a dilution series of the test compounds in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or non-specific binding control (for non-specific binding) or test compound dilution.
-
50 µL of the specific radioligand at a concentration near its Kd.
-
150 µL of the cell membrane preparation (typically 10-50 µg of protein).
-
-
Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester.
-
Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filter mats and place them in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
Functional Assays: Determining Agonist and Antagonist Activity
Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a given receptor. The choice of assay depends on the signaling pathway of the specific 5-HT receptor subtype.
Many 5-HT receptors, such as 5-HT1A and 5-HT7, are coupled to G-proteins that modulate the production of cyclic adenosine monophosphate (cAMP).[11] Agonists at Gi-coupled receptors inhibit adenylyl cyclase, leading to a decrease in cAMP levels, while agonists at Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP levels.
Protocol 3: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay
This protocol describes a competitive immunoassay to measure cAMP levels in whole cells.
Materials:
-
Cells expressing the Gs or Gi-coupled 5-HT receptor of interest
-
Test compounds (2-substituted piperazines)
-
Forskolin (to stimulate cAMP production in Gi-coupled receptor assays)
-
cAMP standard
-
HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate)
-
384-well white microplates
-
HTRF-compatible plate reader
Procedure:
-
Seed the cells in 384-well plates and incubate overnight.
-
For agonist determination:
-
Add the test compounds at various concentrations to the cells.
-
Incubate for 30 minutes at room temperature.
-
-
For antagonist determination:
-
Pre-incubate the cells with the test compounds for 15-30 minutes.
-
Add a known agonist (e.g., serotonin) at its EC₈₀ concentration.
-
Incubate for 30 minutes at room temperature.
-
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at 665 nm and 620 nm.
-
Calculate the HTRF ratio and determine the cAMP concentration from a standard curve.
-
For agonist assays, plot the cAMP concentration against the log of the test compound concentration to determine the EC₅₀ and Emax.
-
For antagonist assays, plot the inhibition of the agonist response against the log of the test compound concentration to determine the IC₅₀ and calculate the Kb.[12]
5-HT2 family receptors are coupled to Gq proteins, which activate phospholipase C, leading to an increase in intracellular calcium ([Ca²⁺]i).[13][14] This change in [Ca²⁺]i can be measured using fluorescent calcium indicators.
Protocol 4: Calcium Mobilization Assay
Materials:
-
Cells expressing the Gq-coupled 5-HT receptor of interest
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Test compounds (2-substituted piperazines)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed the cells in 96-well plates and incubate overnight.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS) for 60 minutes at 37 °C.
-
Wash the cells with HBSS to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
For agonist determination, inject the test compounds at various concentrations and monitor the change in fluorescence over time.
-
For antagonist determination, pre-incubate the cells with the test compounds before injecting a known agonist.
-
Determine the peak fluorescence response for each well.
-
Plot the change in fluorescence against the log of the test compound concentration to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists).[15]
This assay directly measures the activation of G-proteins upon agonist binding to a GPCR.[16] It is a functional assay that can be used for all G-protein coupled 5-HT receptors.
Protocol 5: [³⁵S]GTPγS Binding Assay
Materials:
-
Cell membranes expressing the 5-HT receptor of interest
-
[³⁵S]GTPγS
-
GDP
-
Test compounds (2-substituted piperazines)
-
Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4)
-
96-well microplates
-
Scintillation counter
Procedure:
-
In a 96-well plate, add the cell membranes, test compounds, and GDP.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate at 30 °C for 30-60 minutes.
-
Terminate the reaction by rapid filtration.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Plot the [³⁵S]GTPγS binding against the log of the test compound concentration to determine the EC₅₀ and Emax.[17][18]
Part 3: In Vivo Behavioral Assays
In vivo assays are essential to assess the physiological and behavioral effects of 2-substituted piperazines and to understand their potential therapeutic applications.
Protocol 6: Head-Twitch Response (HTR) in Rodents
The HTR is a behavioral model used to screen for 5-HT2A receptor agonist activity, which is often associated with hallucinogenic potential.[19]
Materials:
-
Male C57BL/6J mice
-
Test compounds (2-substituted piperazines)
-
Vehicle control (e.g., saline, DMSO)
-
Observation chambers
Procedure:
-
Habituate the mice to the observation chambers for at least 30 minutes.
-
Administer the test compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Immediately after injection, place the mice individually in the observation chambers.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes).
-
Compare the number of head twitches in the test compound groups to the vehicle control group.
Protocol 7: Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. Anxiolytic compounds typically increase the time spent in the open arms of the maze. This can be relevant for compounds targeting 5-HT1A receptors.[20]
Materials:
-
Male rats or mice
-
Elevated plus maze apparatus
-
Test compounds (2-substituted piperazines)
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle 30-60 minutes before the test.
-
Place the animal in the center of the EPM, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
-
Compare the results from the test compound groups to the vehicle control group.
Data Presentation and Interpretation
Table 1: Serotonin Receptor Binding Affinities (Ki, nM) of Exemplar 2-Substituted Piperazines
| Compound | 5-HT1A | 5-HT2A | 5-HT2C | 5-HT7 | Reference |
| Quipazine | >1000 | 25 | 2 | 150 | [21] |
| mCPP | 130 | 32 | 3.4 | 45 | [22] |
| Compound 9b | 23.9 | 39.4 | - | 45.0 | [23] |
| Compound 12a | 41.5 | 315 | - | 42.5 | [23] |
Table 2: Functional Activity (EC₅₀/IC₅₀, nM) of Exemplar 2-Substituted Piperazines
| Compound | Receptor | Assay | Activity | Value (nM) | Reference |
| Quipazine | 5-HT2A | Calcium Imaging | Agonist | 15 | [21] |
| mCPP | 5-HT2C | Calcium Imaging | Agonist | 10 | [22] |
| Buspirone | 5-HT1A | cAMP | Partial Agonist | 20 | [20] |
Visualizations
Diagram 1: Simplified 5-HT Receptor Signaling Pathways
Caption: Major signaling cascades for serotonin receptor subtypes.
Diagram 2: Experimental Workflow for In Vitro Characterization
Caption: Workflow from synthesis to in vitro data analysis.
References
- Leopoldo, M., Lacivita, E., Berardi, F., Perrone, R., & Hedlund, P. B. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current topics in medicinal chemistry, 11(6), 670–684.
-
ResearchGate. (2025). A General and Convenient Synthesis of N-Aryl Piperazines. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
MDPI. (2023). SERAAK2 as a Serotonin Receptor Ligand: Structural and Pharmacological In Vitro and In Vivo Evaluation. Retrieved from [Link]
-
Wikipedia. (n.d.). meta-Chlorophenylpiperazine. Retrieved from [Link]
-
PubMed. (2018). Characterization of the potencies of agonists and antagonists in cell-based assays can be complicated by nonequilibrium conditions of functional response. Retrieved from [Link]
-
NCBI Bookshelf. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
MDPI. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. Retrieved from [Link]
-
PubMed. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]
-
PMC. (2021). Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey. Retrieved from [Link]
-
PLOS One. (2018). Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
-
PMC. (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Retrieved from [Link]
-
PMC. (2023). Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. Retrieved from [Link]
-
ResearchGate. (n.d.). In vitro calcium‐imaging of 5‐HT2A receptor overexpressing cells tested... Retrieved from [Link]
-
PubMed. (2005). Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT. Retrieved from [Link]
-
PMC. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 1,3,5-[tris-piperazine]-triazine. Retrieved from [Link]
-
ACS Publications. (2012). Design, Synthesis, and Structure–Activity Relationships of Highly Potent 5-HT3 Receptor Ligands. Retrieved from [Link]
-
ResearchGate. (2025). A general and convenient synthesis of N-aryl piperazines. Retrieved from [Link]
-
YouTube. (2022). Measuring G-Protein-Coupled Receptor Signaling - Preview. Retrieved from [Link]
-
PubMed. (2016). Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]
-
RSC Publishing. (2017). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Retrieved from [Link]
-
ACNP. (n.d.). Serotonin Receptor Subtypes and Ligands. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). 1,2-Dichloroalkane synthesis by chlorination or substitution. Retrieved from [Link]
-
YouTube. (2022). cAMP Assay to measure Odorant Receptor Activation | Protocol Preview. Retrieved from [Link]
-
Wikipedia. (n.d.). Quipazine. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). 5-HT2C Rat Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. Retrieved from [Link]
-
ChemRxiv. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Retrieved from [Link]
-
PubMed. (2012). GTPγS Binding Assays. Retrieved from [Link]
-
NIH. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. Retrieved from [Link]
-
Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]
-
Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Retrieved from [Link]
-
NCBI Bookshelf. (n.d.). Figure 1. [Principles of the HTRF cAMP...]. Retrieved from [Link]
-
ResearchGate. (2025). Innovative functional cAMP assay for studying G protein-coupled receptors: Application to the pharmacological characterization of GPR17. Retrieved from [Link]
-
Karger. (n.d.). Radioligand binding methods: practical guide and tips. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Multitarget-Directed Ligands Hitting Serotonin Receptors: A Medicinal Chemistry Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. biophysics-reports.org [biophysics-reports.org]
- 8. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of 5-HT1A receptor radioligands to determine receptor density and changes in endogenous 5-HT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Biophysical validation of serotonin 5-HT2A and 5-HT2C receptor interaction | PLOS One [journals.plos.org]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. researchgate.net [researchgate.net]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Quipazine - Wikipedia [en.wikipedia.org]
- 22. researchgate.net [researchgate.net]
- 23. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Benzyl 2-butylpiperazine-1-carboxylate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Benzyl 2-butylpiperazine-1-carboxylate. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your experimental work.
The synthesis of Benzyl 2-butylpiperazine-1-carboxylate involves the selective N-protection of 2-butylpiperazine. The primary challenge in this process is achieving mono-protection at the desired nitrogen atom while avoiding common side reactions. This guide provides detailed troubleshooting protocols, answers to frequently asked questions, and visual aids to clarify complex reaction pathways.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, identified by common observational cues like TLC, LC-MS, or NMR results.
Issue 1: Low Yield and a Major Side Product Detected by LC-MS with a Mass of M+134
Question: My reaction to synthesize Benzyl 2-butylpiperazine-1-carboxylate shows a low yield of the desired product. My LC-MS analysis indicates a significant peak with a molecular weight corresponding to the starting material plus 268 Da (or M+134 relative to the desired mono-Cbz product). What is this impurity and how can I prevent its formation?
Answer:
This is a classic and highly common issue in piperazine chemistry. The observed side product is almost certainly 1,4-bis(benzyloxycarbonyl)-2-butylpiperazine , resulting from the protection of both nitrogen atoms of the piperazine ring.
-
Desired Product: Benzyl 2-butylpiperazine-1-carboxylate (MW ≈ 276.37 g/mol )
-
Side Product: 1,4-bis(benzyloxycarbonyl)-2-butylpiperazine (MW ≈ 410.49 g/mol )
The benzyloxycarbonyl (Cbz) group adds a mass of 134.12 Da. The formation of the di-protected species occurs because the newly formed mono-protected product still possesses a nucleophilic secondary amine that can react with the benzyl chloroformate in the reaction mixture.
The reaction of an asymmetrically substituted piperazine like 2-butylpiperazine with benzyl chloroformate (Cbz-Cl) can proceed at either nitrogen. While the N4 nitrogen is sterically less hindered and generally more nucleophilic, the N1 nitrogen can also react. Once the first Cbz group is attached (forming the desired product), the remaining secondary amine can be deprotonated by the base and react with another molecule of Cbz-Cl.
Caption: Fig 1. Competing reaction pathways.
To favor the formation of the mono-protected product, the reactivity of the starting material must be carefully managed. The key is to control the stoichiometry of the electrophile and the reaction conditions.
Materials:
-
2-Butylpiperazine
-
Benzyl chloroformate (Cbz-Cl)
-
Sodium bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) and Water (for biphasic reaction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Procedure:
-
Setup: In a round-bottom flask, dissolve 2-butylpiperazine (1.0 eq.) in a biphasic mixture of DCM and a saturated aqueous solution of NaHCO₃ (1:1 v/v). Cool the mixture to 0 °C in an ice bath with vigorous stirring. The biphasic condition helps to control the reaction rate and scavenge the HCl byproduct.[1]
-
Slow Addition of Cbz-Cl: Prepare a solution of benzyl chloroformate (0.95-1.0 eq.) in DCM. Add this solution dropwise to the stirred piperazine mixture over 1-2 hours using a dropping funnel. Expertise & Experience: Slow addition is critical. Adding the Cbz-Cl too quickly creates localized high concentrations, significantly increasing the likelihood of the di-protection side reaction.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 2 hours, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS. You should see the starting material spot disappear and a new, major product spot appear.
-
Work-up: Once the reaction is complete, separate the organic layer. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product should be purified by flash column chromatography on silica gel.
If the side product has already formed, separation is necessary.
-
Technique: Flash Column Chromatography
-
Stationary Phase: Silica Gel (230-400 mesh)
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity. The di-Cbz product is generally less polar than the mono-Cbz product (due to the absence of the N-H bond) and should elute first.
| Compound | Key Feature | Typical Rf Value (20% EtOAc/Hex) | Elution Order |
| 1,4-bis(Cbz)-2-butylpiperazine | No N-H bond | ~0.6 | First |
| Benzyl 2-butylpiperazine-1-carboxylate | One N-H bond | ~0.4 | Second |
| 2-Butylpiperazine | Two N-H bonds | ~0.1 (streaks) | Last / Stays on baseline |
Issue 2: An Unexpected Side Product with a Mass of M-44 is Observed
Question: My NMR and Mass Spec data show an impurity that I can't identify. The mass is 44 Da less than my desired product, and the NMR shows benzyl peaks but lacks the characteristic carbamate signals. What could this be?
Answer:
This side product is likely 1-benzyl-3-butylpiperazine , which arises from the decarboxylation of the desired product. The Cbz group is known to be labile under certain conditions, and its breakdown can lead to the formation of a benzyl group instead of a benzyloxycarbonyl group.
The Cbz group is typically removed by hydrogenolysis. However, if the reaction is run at an elevated temperature for a prolonged period, or if certain catalytic impurities are present, thermal or catalytic decarboxylation can occur. The intermediate formed after the loss of CO₂ is a benzyl cation equivalent which then alkylates the piperazine nitrogen.
Caption: Fig 2. Decarboxylation side reaction.
-
Temperature Management: Ensure the reaction is not overheated. The Cbz protection reaction should ideally be run at temperatures between 0 °C and room temperature. Avoid refluxing unless absolutely necessary and validated by small-scale trials.
-
Reagent Quality: Use high-purity benzyl chloroformate. Older bottles of Cbz-Cl can contain benzyl chloride or other impurities that may promote side reactions.
-
Avoid Certain Catalysts: If your synthesis of 2-butylpiperazine involved palladium catalysts, ensure they are completely removed before the Cbz protection step. Residual palladium can catalyze the cleavage of the Cbz group.[2]
-
Purification: This side product has a polarity very similar to the desired product, making chromatographic separation challenging. A different solvent system (e.g., DCM/Methanol) or preparative HPLC may be required.
Frequently Asked Questions (FAQs)
Q1: Which nitrogen on 2-butylpiperazine is more reactive? How can I ensure regioselectivity?
The two nitrogen atoms in 2-butylpiperazine (N1 and N4) have different steric and electronic environments.
-
N4 (unsubstituted): This nitrogen is sterically less hindered and is generally considered more nucleophilic. It is the kinetically favored site of reaction.
-
N1 (adjacent to the butyl group): This nitrogen is sterically hindered by the adjacent butyl group, making it less accessible to bulky electrophiles like Cbz-Cl.
To achieve the desired product (protection at N1), you would typically need to exploit thermodynamic control or use a pre-protection strategy. However, the standard name "Benzyl 2-butylpiperazine-1-carboxylate" implies protection at the N1 position. If the goal is indeed N1 protection, a common strategy is to first protect the more reactive N4 position with an easily removable group (like Boc), then protect N1 with Cbz, and finally selectively deprotect N4.
If the desired product is actually Benzyl 3-butylpiperazine-1-carboxylate (protection at the less hindered N4), then running the reaction under kinetic control (low temperature, slow addition) as described in Issue 1 will favor this isomer.
Q2: My starting 2-butylpiperazine is a racemic mixture. Will this affect the Cbz-protection step?
Yes. If you start with a racemic mixture of (R)- and (S)-2-butylpiperazine, your final product will be a racemic mixture of (R)- and (S)-Benzyl 2-butylpiperazine-1-carboxylate. The Cbz-protection step itself does not typically induce racemization at the C2 position. However, you will have a mixture of enantiomers that may require chiral separation if a single stereoisomer is required for your application. Furthermore, the presence of the chiral center can sometimes lead to the formation of diastereomeric side products if, for example, a chiral base or additive is used inadvertently.
Q3: Can I use a different base instead of NaHCO₃?
Yes, other bases can be used, but the choice can impact the side product profile.
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are organic bases soluble in DCM. They are stronger than NaHCO₃ and can accelerate the reaction. However, they can also increase the rate of the di-protection side reaction. If using these bases, it is even more critical to use precise stoichiometry and low temperatures.
-
Potassium Carbonate (K₂CO₃): A solid inorganic base often used in solvents like acetonitrile or DMF. It is effective but can lead to a heterogeneous mixture, sometimes requiring longer reaction times or phase-transfer catalysts.
-
Sodium Hydroxide (NaOH): Using a strong aqueous base like NaOH (as in the Schotten-Baumann conditions) is also common.[1] It is very effective at scavenging HCl but can also hydrolyze the benzyl chloroformate if not managed carefully.
For achieving mono-protection, the mild, biphasic conditions with NaHCO₃ are often a reliable starting point.
Workflow & Logic Diagram
Caption: Fig 3. Troubleshooting workflow for synthesis.
References
-
Cardillo, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5789. Available at: [Link]
-
Reddy, B.V.S., et al. (2012). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. International Journal of Pharmacy and Pharmaceutical Sciences, 4(4), 253-256. Available at: [Link]
-
Parenti, C., et al. (2018). Development of New Benzylpiperazine Derivatives as σ1 Receptor Ligands with in Vivo Antinociceptive and Anti-Allodynic Effects. ACS Chemical Neuroscience, 9(7), 1791-1804. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
PubChem. (n.d.). tert-Butyl piperazine-1-carboxylate. National Center for Biotechnology Information. Available at: [Link]
-
Almaghrabi, M. (2021). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University Electronic Theses and Dissertations. Available at: [Link]
-
Robertson, A. D., et al. (2023). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. Available at: [Link]
-
Berkheij, M., et al. (2005). Synthesis of 2-substituted piperazines via direct a-lithiation. Tetrahedron Letters, 46(14), 2369-2371. Available at: [Link]
-
Grokipedia. (n.d.). Benzyl chloroformate. Available at: [Link]
-
Wikipedia. (n.d.). Dibenzylpiperazine. Available at: [Link]
Sources
Technical Support Center: Optimizing N-benzylation of 2-Butylpiperazine
Welcome to the technical support center for the N-benzylation of 2-butylpiperazine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the selective synthesis of your target compound.
Introduction to N-benzylation of 2-Butylpiperazine
The N-benzylation of 2-butylpiperazine is a crucial transformation in the synthesis of various pharmacologically active molecules. The piperazine motif is a common scaffold in medicinal chemistry, and its selective functionalization is of great interest. However, the presence of two secondary amine groups in 2-butylpiperazine presents a challenge in achieving selective mono-N-benzylation, with the potential for di-benzylation and other side reactions. This guide provides in-depth, experience-based solutions to navigate these complexities.
Troubleshooting and Frequently Asked Questions (FAQs)
Low Yield of N-benzyl-2-butylpiperazine
Question: I am getting a low yield of my desired mono-benzylated product. What are the likely causes and how can I improve it?
Answer: Low yields in the N-benzylation of 2-butylpiperazine can stem from several factors, including incomplete reaction, side product formation, and issues during workup and purification. Here’s a systematic approach to troubleshoot this issue:
-
Reaction Stoichiometry and Conditions:
-
Excess Piperazine: Using a large excess of 2-butylpiperazine can statistically favor mono-alkylation by increasing the probability of benzyl halide reacting with an unreacted piperazine molecule. A 3-5 fold excess of the piperazine is a good starting point.
-
Slow Addition of Benzyl Halide: Adding the benzyl halide dropwise to the reaction mixture at a controlled temperature helps to maintain a low concentration of the alkylating agent, further minimizing the chance of di-alkylation.
-
Temperature Control: While higher temperatures can increase the reaction rate, they can also promote side reactions. It is advisable to start at room temperature and gently heat if the reaction is sluggish. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal temperature.[1]
-
-
Choice of Base and Solvent:
-
Base: A non-nucleophilic base is essential to neutralize the hydrohalic acid formed during the reaction without competing with the piperazine. Common choices include potassium carbonate (K₂CO₃) or triethylamine (TEA).[1] The base should be present in at least stoichiometric amounts to the benzyl halide.
-
Solvent: The choice of solvent can significantly impact the reaction rate and selectivity. Polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are generally effective for this type of SN2 reaction.[1]
-
-
Alternative Alkylating Agents:
-
Work-up and Purification:
-
The product, being an amine, can be protonated and become water-soluble. Ensure the aqueous layer is made sufficiently basic (pH > 12) during extraction to keep the product in the organic phase.[3][4]
-
Purification by column chromatography on silica gel is a standard method.[1][5] A gradient elution with a mixture of a non-polar solvent (like hexanes) and a polar solvent (like ethyl acetate) is typically effective.
-
Formation of Di-benzylated Side Product
Question: I am observing a significant amount of the N,N'-dibenzyl-2-butylpiperazine in my reaction mixture. How can I selectively synthesize the mono-benzylated product?
Answer: The formation of the di-benzylated product is a common challenge due to the presence of two reactive secondary amines in the piperazine ring.[6] Here are several strategies to enhance the selectivity for mono-benzylation:
-
Use of a Protecting Group: This is often the most reliable method for achieving high selectivity.
-
Protection: Protect one of the nitrogen atoms with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group.[7] This is typically done by reacting the piperazine with di-tert-butyl dicarbonate (Boc₂O).
-
Benzylation: Perform the N-benzylation on the remaining free secondary amine.
-
Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid or HCl in an organic solvent) to yield the desired mono-benzylated product.
-
-
In Situ Mono-protonation: Another approach is to use one equivalent of a strong acid to protonate one of the nitrogen atoms, thereby deactivating it towards alkylation.[7] The reaction is then carried out on the remaining free amine. For instance, using piperazine monohydrochloride can favor mono-substitution.[7]
-
Reductive Amination: Instead of using a benzyl halide, reductive amination with benzaldehyde offers an alternative pathway that can sometimes provide better selectivity.[7] The reaction proceeds via the formation of an iminium ion, which is then reduced in situ by a reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1]
Monitoring Reaction Progress
Question: What is the most effective way to monitor the progress of my N-benzylation reaction?
Answer: Real-time monitoring of your reaction is critical for optimization and determining the endpoint. Here are the recommended techniques:
-
Thin Layer Chromatography (TLC): This is a quick and convenient method.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside the starting materials (2-butylpiperazine and benzyl halide).
-
Eluent: A mixture of ethyl acetate and hexanes, often with a small amount of triethylamine (to prevent tailing of the amine spots), is a good starting point for the mobile phase.
-
Visualization: The spots can be visualized under UV light (if the compounds are UV active) and/or by staining with a suitable reagent like ninhydrin (for primary and secondary amines) or potassium permanganate.
-
Interpretation: The disappearance of the starting materials and the appearance of a new spot corresponding to the product indicate the progress of the reaction.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides more detailed information, including the mass of the product and any side products, confirming their identity. It is particularly useful for complex reaction mixtures.
-
In Situ Infrared (IR) Spectroscopy: For more advanced process control, in situ IR can be used to monitor the concentration of reactants and products in real-time.[8]
Work-up and Purification Challenges
Question: I am having difficulty with the work-up and purification of my N-benzyl-2-butylpiperazine. What are some best practices?
Answer: The basic nature of the piperazine ring requires careful consideration during work-up and purification.
-
Extraction:
-
After the reaction is complete, it is common to perform an aqueous work-up. As mentioned earlier, it is crucial to make the aqueous layer basic (pH > 12) with a base like sodium hydroxide to ensure the amine product is in its free base form and partitions into the organic layer.[3][4]
-
Use a suitable organic solvent for extraction, such as dichloromethane (DCM), ethyl acetate, or chloroform.[4][5] Multiple extractions will ensure a more complete recovery of the product.
-
-
Purification:
-
Column Chromatography: This is the most common method for purifying the product.
-
Stationary Phase: Silica gel is typically used.
-
Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Adding a small amount of triethylamine (~1%) to the eluent can help to prevent the product from streaking on the column.
-
-
Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for larger scales.[3]
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent way to obtain highly pure material.
-
Safety Considerations
Question: What are the key safety precautions I should take when performing this reaction?
Answer: As with any chemical synthesis, safety is paramount.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when working with volatile and flammable solvents and reagents.
-
Reagent Handling:
-
Benzyl Halides: Benzyl chloride and benzyl bromide are lachrymators and should be handled with care.
-
Bases: Strong bases like sodium hydroxide are corrosive.
-
Solvents: Organic solvents are often flammable. Avoid open flames and sources of ignition.
-
-
Material Safety Data Sheets (MSDS): Always consult the MSDS for all reagents before starting the experiment to be aware of all potential hazards and handling procedures.
Experimental Protocols
Protocol 1: Direct N-benzylation with Optimized Conditions
-
To a stirred solution of 2-butylpiperazine (3.0 eq.) in anhydrous acetonitrile (ACN), add anhydrous potassium carbonate (2.0 eq.).
-
Add benzyl chloride (1.0 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.
-
Heat the reaction mixture to 50-60 °C and monitor the reaction progress by TLC.[1]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (DCM) and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Selective Mono-N-benzylation via Boc Protection
-
Boc Protection: To a solution of 2-butylpiperazine (1.0 eq.) in DCM, add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.) in DCM dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight. Purify the mono-Boc protected product.
-
Benzylation: To a stirred solution of the mono-Boc-2-butylpiperazine (1.0 eq.) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq.). Add benzyl bromide (1.1 eq.) dropwise at room temperature. Heat to 60 °C and monitor by TLC.
-
Work-up: After completion, cool the reaction, dilute with water, and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the N-benzyl-N'-Boc-2-butylpiperazine by column chromatography.
-
Deprotection: Dissolve the purified product in a solution of HCl in dioxane or ethyl acetate and stir at room temperature until the deprotection is complete (monitored by TLC). Evaporate the solvent to obtain the hydrochloride salt of the final product.
Data Presentation
| Parameter | Direct Benzylation | Benzylation with Boc Protection | Reductive Amination |
| Selectivity | Moderate to Good | Excellent | Good to Excellent |
| Yield | Variable | High | High |
| Number of Steps | 1 | 3 | 1 |
| Key Reagents | Benzyl Halide, Base | Boc₂O, Benzyl Halide, Acid | Benzaldehyde, NaBH(OAc)₃ |
Visualization of Reaction Pathway
References
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? Retrieved from [Link]
- Google Patents. (1998). EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Google Patents. (1961). DE1092019B - Process for the N-monoalkylation of piperazine.
- Google Patents. (2005). CN1634901A - Process for preparing N-benzyl piperazine.
-
Journal of the American Chemical Society. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Retrieved from [Link]
-
Wikipedia. Piperidine. Retrieved from [Link]
-
MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Retrieved from [Link]
-
Organic Syntheses. 1-BENZYLPIPERAZINE. Retrieved from [Link]
-
White Rose eTheses Online. (2013). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. Retrieved from [Link]
-
Materials Advances (RSC Publishing). (2023). Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Efficient and selective N-benzylation of amines using Pd-doped La-BDC MOF - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. CN1634901A - Process for preparing N-benzyl piperazine - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. EP0847999B1 - N-benzylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
Technical Support Center: Purification of Piperazine Hydrochloride Salts
Welcome to the Technical Support Center dedicated to the purification of piperazine hydrochloride salts. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with obtaining high-purity piperazine hydrochloride. Here, we provide in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions, all grounded in scientific principles and field-proven experience.
Introduction: The Importance of Purity in Piperazine Hydrochloride
Piperazine and its salts are crucial building blocks in the synthesis of a wide array of active pharmaceutical ingredients (APIs). The purity of these starting materials is paramount, as impurities can have a significant impact on the safety, efficacy, and stability of the final drug product. Even seemingly minor impurities can lead to downstream reaction complications, the formation of toxic byproducts, and challenges in meeting stringent regulatory standards. This guide will equip you with the knowledge to effectively identify, troubleshoot, and remove common impurities from piperazine hydrochloride salts.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in piperazine hydrochloride and what are their sources?
A1: Impurities in piperazine hydrochloride typically originate from its synthesis or degradation. Common synthetic routes often start with compounds like ethylene diamine, leading to structurally related impurities.[1] Key impurities include:
-
Starting Materials and Byproducts: Unreacted starting materials such as ethylene diamine and byproducts like diethylene triamine and triethylene diamine are common process-related impurities.[1]
-
Side-Reaction Products: During synthesis, side reactions can generate impurities such as pyrazines and N-alkyl piperazines.[1]
-
Degradation Products: Improper storage conditions, such as exposure to high temperatures or humidity, can lead to the formation of degradation products.[1]
-
Heavy Metals: Contamination from reactors and manufacturing equipment can introduce metallic impurities.
According to the United States Pharmacopeia (USP), specific limits are set for certain impurities in Piperazine Dihydrochloride, notably:
-
Ethylene diamine: Not more than 0.25%
-
Triethylene diamine: Not more than 0.25%
Q2: How do these impurities affect my experiments or final product?
A2: The presence of impurities can have several detrimental effects:
-
Altered Reactivity: Nucleophilic impurities like ethylene diamine can compete with piperazine in downstream reactions, leading to the formation of unwanted side products and reducing the yield of the desired compound.
-
Toxicity: Some process-related impurities may have their own toxicological profiles, which can compromise the safety of the final API.
-
Physical Property Changes: Impurities can affect the physical properties of piperazine hydrochloride, such as its melting point, solubility, and crystal habit. This can lead to inconsistencies in formulation and dissolution.
-
Regulatory Non-Compliance: For pharmaceutical applications, the presence of impurities above the thresholds defined by regulatory bodies like the FDA and detailed in pharmacopeias (e.g., USP) will result in batch rejection.
Q3: What are the primary methods for purifying piperazine hydrochloride salts?
A3: The most common and effective methods for the purification of piperazine hydrochloride salts are:
-
Recrystallization: This is a powerful technique for removing impurities based on differences in solubility between the desired compound and the contaminants in a given solvent system.
-
Purification via Diacetate Salt Formation: This method involves converting the crude piperazine to its diacetate salt, which can be selectively precipitated from a solution, leaving many impurities behind. The purified diacetate salt can then be converted back to the hydrochloride salt.[2]
-
Solvent Extraction: This technique can be used to remove impurities with different solubility characteristics in a biphasic solvent system.
The choice of method depends on the nature and quantity of the impurities, the desired scale of purification, and the required final purity.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of piperazine hydrochloride salts.
Problem 1: "Oiling Out" During Recrystallization
Symptoms: Instead of forming solid crystals upon cooling, the dissolved piperazine hydrochloride separates as a second liquid phase (an oil). This is a common issue, especially with highly concentrated solutions or when the cooling rate is too rapid.[3] Oiled-out products are often impure as the oil phase can act as a solvent for impurities.[3]
Causality: "Oiling out" occurs when the solubility of the compound is exceeded at a temperature that is above its melting point in the solvent system.[4] For salts like piperazine hydrochloride, this can be influenced by the presence of impurities that depress the melting point or alter the solubility profile.
Solutions:
-
Increase the Solvent Volume: The most straightforward solution is to add more of the hot solvent to the oiled-out mixture to redissolve the oil. Then, allow the solution to cool more slowly.
-
Slow Down the Cooling Rate: Rapid cooling favors oiling out. Insulate the flask to ensure a gradual temperature decrease, which provides sufficient time for proper crystal lattice formation.[4]
-
Change the Solvent System: If oiling out persists, the solvent system may be inappropriate. For piperazine hydrochloride, which is highly soluble in water and alcohols, a mixture of solvents can be effective. Try using a solvent system where the salt is less soluble, such as ethanol/acetone or isopropanol/acetone mixtures.
-
Seeding: Introduce a small crystal of pure piperazine hydrochloride to the supersaturated solution just before it reaches the oiling-out temperature. This provides a template for crystallization to occur.[3]
-
pH Adjustment: Ensure the pH of the solution is in the optimal range for the stability of the hydrochloride salt. Deviations in pH can affect solubility and contribute to oiling out.
Experimental Protocols
Protocol 1: Recrystallization of Piperazine Dihydrochloride from an Alcohol/Water Mixture
This protocol is a standard method for achieving high purity by leveraging the differential solubility of piperazine dihydrochloride and its common impurities.
Methodology:
-
Solvent Selection: Prepare a solvent mixture of ethanol and water (e.g., 9:1 v/v). The optimal ratio may need to be determined empirically based on the impurity profile.
-
Dissolution: In a suitable flask equipped with a reflux condenser, add the crude piperazine dihydrochloride. Add the solvent mixture portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal (approximately 1-2% w/w of the piperazine salt) and reflux for 10-15 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the charcoal. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. To maximize yield, you can further cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a suitable temperature (e.g., 50-60 °C) until a constant weight is achieved.
Self-Validation:
-
Purity Assessment: Analyze the purified material by HPLC or GC to quantify the reduction in key impurities like ethylene diamine.
-
Yield Calculation: Determine the percentage yield of the purified product.
-
Melting Point: Measure the melting point of the purified crystals; a sharp melting point close to the literature value is indicative of high purity.
Protocol 2: Purification via Diacetate Salt Formation
This method is particularly effective for removing impurities that are difficult to separate by simple recrystallization.[2]
Methodology:
-
Dissolution: Dissolve the crude piperazine free base (or piperazine hydrochloride that has been neutralized) in acetone at a temperature between 20-40°C. The concentration should be in the range of 0.5 to 20 weight percent.[1]
-
Acidification: While stirring, slowly add glacial acetic acid to the acetone solution. A stoichiometric excess (up to 5 times) may be used to ensure complete precipitation.[1]
-
Precipitation: The piperazine diacetate will precipitate as a crystalline solid. Continue stirring and cool the mixture to 10-30°C to maximize the yield.[1]
-
Isolation: Separate the precipitated piperazine diacetate by vacuum filtration.[1]
-
Washing: Wash the collected crystals thoroughly with cold acetone to remove residual impurities.[1]
-
Drying: Dry the purified piperazine diacetate under vacuum at room temperature.[1]
-
Conversion to Hydrochloride Salt: The purified piperazine diacetate can be dissolved in a suitable solvent and treated with hydrochloric acid to precipitate the pure piperazine hydrochloride salt.
Self-Validation:
-
Impurity Profiling: Compare the impurity profile of the starting material and the final hydrochloride salt using a suitable analytical method (e.g., HPLC, GC).
-
Spectroscopic Analysis: Confirm the identity of the diacetate and final hydrochloride salt using IR or NMR spectroscopy.
Data Presentation
Table 1: Comparison of Purification Methods for Piperazine Hydrochloride
| Purification Method | Typical Purity Achieved | Typical Yield | Advantages | Disadvantages |
| Recrystallization | High to Very High | Moderate to High | Effective for removing a broad range of impurities; scalable. | Yield can be reduced by the solubility of the salt in the mother liquor.[2] |
| Diacetate Salt Formation | Very High | Moderate | Highly selective for piperazine; can remove structurally similar impurities. | Requires an additional step to convert back to the hydrochloride salt. |
| Solvent Extraction | Moderate | High | Good for initial cleanup and removing impurities with significantly different polarities. | May not be effective for removing structurally similar impurities. |
Visualizations
Workflow for Troubleshooting Impurity Removal
Caption: A decision-making workflow for purifying piperazine hydrochloride.
References
-
United Nations Office on Drugs and Crime. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. [Link]
- G.AMPHRAY LABORATORIES. Piperazine Dihydrochloride USP.
- BenchChem. (2025).
- BenchChem. (2025). Technical Support Center: Purification of Piperazine-Containing Compounds. BenchChem.
- U.S. Pharmacopeia. USP Monographs: Piperazine Dihydrochloride.
-
Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
Mettler-Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
U.S. Food and Drug Administration. (2001). Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. FDA. [Link]
-
Mettler-Toledo. Oiling Out in Crystallization. [Link]
-
European Medicines Agency. (2024). ICH Q3C (R9) Guideline on impurities. EMA. [Link]
-
International Council for Harmonisation. Quality Guidelines. ICH. [Link]
-
Veeprho. Amine di piperazine impurity. [Link]
Sources
Technical Support Center: Benzyl 2-butylpiperazine-1-carboxylate Hydrochloride Solution Stability
Welcome to the technical support center for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound in solution. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical tools to anticipate and address stability challenges, ensuring the integrity and success of your research.
This document is structured as a dynamic resource, moving from frequently asked questions to detailed troubleshooting and experimental protocols. We will explore the chemical liabilities of the molecule, potential degradation pathways, and strategies to mitigate instability.
Part 1: Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the handling and stability of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride in solution.
Q1: What are the primary stability concerns for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride in solution?
A1: The primary stability concerns for this molecule arise from its two key functional groups: the benzyl carbamate and the piperazine ring. The benzyl carbamate moiety is susceptible to hydrolysis under both acidic and basic conditions.[1][2] The piperazine ring, a cyclic diamine, is prone to oxidative and thermal degradation.[3][4] The hydrochloride salt form will result in a weakly acidic solution upon dissolution in neutral solvents like water, which can influence the rate of hydrolysis.
Q2: How does pH affect the stability of the compound in aqueous solutions?
A2: The stability of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride is significantly pH-dependent.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the benzyl carbamate can undergo acid-catalyzed hydrolysis to yield benzyl alcohol, 2-butylpiperazine, and carbon dioxide.[1] The rate of hydrolysis is expected to increase with decreasing pH.
-
Neutral to Weakly Acidic Conditions (pH 4-7): Carbamates generally exhibit greater stability in this range compared to strongly acidic or basic conditions.[5] However, some slow hydrolysis may still occur over extended periods.
-
Alkaline Conditions (pH > 8): Under basic conditions, the carbamate is susceptible to base-catalyzed hydrolysis (a BAc2 mechanism), which can be quite rapid.[6] Additionally, strong bases like potassium hydroxide have been shown to enhance the oxidative degradation of the piperazine ring.
Q3: What are the likely degradation products I should be looking for?
A3: Based on the structure, the primary degradation products are likely to be:
-
From Carbamate Hydrolysis: 2-Butylpiperazine, Benzyl alcohol, and Toluene (from subsequent reactions of benzyl alcohol).
-
From Piperazine Oxidation: Oxidized derivatives of the piperazine ring, such as N-oxides or ring-opened products. For unsubstituted piperazine, degradation products like ethylenediamine and formylpiperazine have been identified.[7][3]
-
From Benzyl Group Oxidation/Photolysis: Benzaldehyde and Benzoic acid can form, particularly under oxidative or photolytic stress.[8][9]
Q4: What are the recommended storage conditions for solutions of this compound?
A4: To maximize stability, solutions should be stored at low temperatures, protected from light, and under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern. For short-term storage (days to a week), refrigeration at 2-8 °C is recommended. For long-term storage, freezing at -20 °C or below is advisable. Avoid repeated freeze-thaw cycles. Studies on similar piperazine compounds have shown significant degradation at room temperature over time.
Part 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during experimentation.
| Observed Problem | Potential Cause(s) | Troubleshooting Steps & Explanations |
| Loss of parent compound peak and appearance of new peaks in HPLC analysis over a short time. | Hydrolytic Degradation: The solution pH may be too acidic or too basic. | 1. Measure the pH of your solution: The hydrochloride salt will create a weakly acidic environment. 2. Buffer the solution: If your experimental conditions allow, buffer the solution to a pH range of 4-6 for optimal carbamate stability.[5] 3. Lower the temperature: Perform experiments at the lowest practical temperature to slow down the hydrolysis rate. |
| Inconsistent results between experimental runs. | Oxidative Degradation: Dissolved oxygen in the solvent can lead to the degradation of the piperazine ring. | 1. De-gas your solvents: Use techniques like sparging with nitrogen or argon, or sonication under vacuum to remove dissolved oxygen. 2. Work under an inert atmosphere: If possible, prepare and handle solutions in a glovebox or under a blanket of inert gas. 3. Add an antioxidant (with caution): Depending on your application, a small amount of an antioxidant like BHT or ascorbic acid could be considered, but its compatibility with your system must be verified. |
| Appearance of a yellow tint in the solution, especially after exposure to light. | Photodegradation: The benzyl group is a chromophore and can absorb UV light, leading to degradation. | 1. Protect solutions from light: Use amber vials or wrap containers in aluminum foil. 2. Minimize exposure to ambient light: Conduct experiments in a dimly lit environment where possible. Photodegradation of benzyl-containing compounds can lead to colored impurities.[9] |
| Precipitate formation upon storage. | Formation of insoluble degradation products or change in salt form. | 1. Characterize the precipitate: If possible, analyze the precipitate to identify it. 2. Re-evaluate storage solvent: Consider if a different solvent system might offer better long-term solubility for both the parent compound and its potential degradants. 3. Filter before use: If a precipitate forms, filter the solution through a 0.22 µm filter before use to ensure you are working with a homogenous solution. |
Part 3: Experimental Protocols & Methodologies
To ensure the integrity of your results, it is crucial to perform stability studies under controlled conditions. Here are protocols for conducting a forced degradation study and a stability-indicating HPLC method.
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[10][11][12]
Objective: To identify the potential degradation products of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride under various stress conditions.
Materials:
-
Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-purity water and acetonitrile (HPLC grade)
-
pH meter
-
HPLC system with UV or PDA detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60 °C for 2 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the stock solution in an oven at 80 °C for 48 hours.
-
Photodegradation: Expose the stock solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Sample Analysis: At appropriate time points, withdraw aliquots, dilute as necessary, and analyze by a stability-indicating HPLC method.
Data Interpretation:
| Stress Condition | Expected Degradation Products |
| Acid Hydrolysis | 2-Butylpiperazine, Benzyl alcohol |
| Base Hydrolysis | 2-Butylpiperazine, Benzyl alcohol |
| Oxidation | N-oxides, ring-opened products, Benzaldehyde |
| Thermal | Products of both hydrolysis and oxidation |
| Photolysis | Benzaldehyde, Benzoic acid, other radical-derived products |
Protocol 2: Stability-Indicating HPLC Method
A stability-indicating method is crucial for separating the parent compound from its degradation products.[13][14]
Objective: To develop an HPLC method to quantify Benzyl 2-butylpiperazine-1-carboxylate hydrochloride and its major degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
Time (min) % B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Method Validation: The method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are used to demonstrate the specificity of the method.
Part 4: Visualizing Degradation and Workflows
Diagram 1: Potential Degradation Pathways
Caption: Potential degradation pathways of the target compound.
Diagram 2: Experimental Workflow for Stability Assessment
Caption: Workflow for conducting a forced degradation study.
References
-
Kupryushkin, M. S., et al. (2023). Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents. Molecules, 28(22), 7689. Available at: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available at: [Link]
-
Ochedi, F. O., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228. Available at: [Link]
-
Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin. Available at: [Link]
-
Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture. 1. Effect of Process Conditions and Comparison of Thermal Stability of CO2 Capture Amines. Industrial & Engineering Chemistry Research, 51(22), 7726–7735. Available at: [Link]
-
Al-Rawashdeh, N. A. F., & Al-Zghool, M. B. (2006). Kinetics and Mechanism of Hydrolysis of Benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 17(1), 141-147. Available at: [Link]
-
Separation Science. (2023). Analytical Techniques In Stability Testing. Available at: [Link]
- Alsante, K. M., et al. (2014). Forced Degradation Studies to Assess the Stability of Drugs and Products. In Handbook of Stability Testing in Pharmaceutical Development (pp. 59-98). Springer.
-
Heller, E. R., & Korgel, B. A. (2013). Selective Photocatalytic Oxidation of Benzyl Alcohol to Benzaldehyde or C–C Coupled Products by Visible-Light-Absorbing Quantum Dots. The Journal of Physical Chemistry Letters, 4(1), 213–217. Available at: [Link]
-
Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
- Mihara, S., & Shibamoto, T. (1982). Photochemical Products of Benzyl Benzoate: Possible Formation of Skin Allergens. Journal of Toxicological Sciences, 7(1), 51-57.
-
Spectroscopy Online. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available at: [Link]
- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Silva, E. F. D., & Svendsen, H. F. (2014). Response to “Comment on: ‘Rationalizing Product Formation in Piperazine Degradation: A Computational Study’”. Industrial & Engineering Chemistry Research, 53(46), 18151–18152.
- Freeman, S. A., & Rochelle, G. T. (2011). Thermal degradation of piperazine and its structural analogs. Energy Procedia, 4, 433-440.
- Zhang, P., et al. (2022). Specific Photocatalytic C–C Coupling of Benzyl Alcohol to Deoxybenzoin or Benzoin by Precise Control of Cα–H Bond Activation or O–H Bond Activation by Adjusting the Adsorption Orientation of Hydrobenzoin Intermediates.
-
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available at: [Link]
-
Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. Available at: [Link]
- Freeman, S. A., & Rochelle, G. T. (2012). Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. Industrial & Engineering Chemistry Research, 51(22), 7736-7744.
- Lauraguais, A., et al. (2021). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A, 125(1), 329–340.
- Wang, Y., et al. (2023). Aldehyde-Functionalized Cellulose Nanofiber Hydrogels for pH-Sensitive Drug Delivery via Dynamic Imine Bonding. ACS Omega, 8(3), 3249–3258.
- Norberto, F. P., et al. (2007). Kinetics and mechanism of hydrolysis of benzimidazolylcarbamates. Journal of the Brazilian Chemical Society, 18(1), 141-147.
-
PAHO/WHO. (1996). Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. Available at: [Link]
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Morken, A. K., et al. (2019). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 58(31), 13991–14002.
- Turo, K. J., & Ghosh, A. K. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(1), 11–32.
- Keerthi, K., et al. (2023). Stability Indicating Forced Degradation Studies and a Newly Developed Validated Analytical Method for the Simultaneous Estimation. International Journal of Pharmaceutical and Phytopharmacological Research, 13(1), 1-10.
- Strieth-Kalthoff, F., et al. (2020). Photocatalytic Dehydroformylation of Benzyl Alcohols to Arenes.
- Okun, J. G., et al. (1999). Synthesis and Characterization of New Piperazine-Type Inhibitors for Mitochondrial NADH-Ubiquinone Oxidoreductase (Complex I). Journal of Medicinal Chemistry, 42(2), 241–249.
- Lemaire, M., et al. (1998). Key parameters for carbamate stability in dilute aqueous–organic solution.
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination And Oxidation. Available at: [Link]
- Jensen, M. B., & Jencks, W. P. (1979). Kinetics of Carbamate Formation and Breakdown. Journal of the American Chemical Society, 101(6), 1476–1488.
Sources
- 1. Condensation of Benzyl Carbamate with Glyoxal in Polar Protic and Aprotic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onyxipca.com [onyxipca.com]
- 13. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 14. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Synthesis of 2-Substituted Piperazines
Welcome to the technical support center for the synthesis of 2-substituted piperazines. This powerful heterocyclic scaffold is a cornerstone in modern medicinal chemistry, yet its synthesis can present significant challenges that impact yield, purity, and stereochemical control. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common hurdles encountered during their experiments.
Here, we will delve into the causality behind experimental outcomes, offering field-proven insights and robust protocols to enhance the efficiency and reproducibility of your synthetic routes.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter during the synthesis of 2-substituted piperazines, providing probable causes and actionable solutions.
Q1: My primary cyclization reaction to form the piperazine ring is low-yielding. What are the likely causes and how can I improve it?
Probable Causes & Recommended Solutions:
-
Poor Nucleophilicity of the Amines: The nitrogen atoms may not be sufficiently nucleophilic to participate effectively in the ring-closing step.
-
Solution: Ensure the reaction is run under appropriate pH conditions. A non-nucleophilic base (e.g., DIPEA, Et3N) can be used to scavenge acid generated during the reaction without deactivating your starting materials.
-
-
Steric Hindrance: Bulky substituents on the diamine precursor can sterically hinder the intramolecular cyclization.
-
Solution: Consider alternative synthetic routes that form the C2-substituent after the piperazine ring is formed. Modern C-H functionalization techniques can be a powerful alternative.[1]
-
-
Side Reactions: Competing intermolecular reactions (polymerization) can dominate if the intramolecular cyclization is slow.
-
Solution: High-dilution conditions are crucial for favoring intramolecular cyclization. This can be achieved by slowly adding the substrate to a large volume of solvent.
-
-
Inefficient Catalyst System (for catalyzed reactions): In palladium-catalyzed cyclizations, for example, the choice of ligand and catalyst is critical.
-
Solution: Screen a panel of palladium catalysts and ligands. For instance, a base-free Pd(DMSO)2(TFA)2 catalyst has been shown to be effective in Wacker-type aerobic oxidative cyclizations.[2]
-
Q2: I am observing significant amounts of the undesired N,N'-disubstituted piperazine byproduct. How can I improve selectivity for the monosubstituted product?
Probable Causes & Recommended Solutions:
-
High Reactivity of the Second Nitrogen: Once the first substitution occurs, the second nitrogen atom can compete for the electrophile.
-
Solution 1 (Excess Piperazine): Use a large excess of piperazine (e.g., 5-10 equivalents) to statistically favor monosubstitution. However, this can make purification challenging and is not atom-economical.[3]
-
Solution 2 (Protecting Groups): The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc group can be removed later in the synthesis.[3][4] This multi-step approach often leads to higher overall yields and purity.[3]
-
Solution 3 (In-situ Protonation): A clever one-pot method involves using one equivalent of a proton source (like HCl) to form the piperazine monohydrochloride salt. The protonated nitrogen is deactivated, preventing disubstitution.[3]
-
Q3: My N-deprotection step is incomplete or leads to decomposition of my product. What should I do?
Probable Causes & Recommended Solutions:
-
Incorrect Deprotection Conditions: The chosen deprotection method may not be suitable for the specific protecting group or may be too harsh for other functional groups in the molecule.
| Protecting Group | Common Cleavage Conditions | Notes |
| Boc (tert-Butoxycarbonyl) | Strong acid (e.g., TFA in DCM, HCl in dioxane) | Widely used, but harsh acidic conditions can affect other acid-labile groups. |
| Cbz (Carboxybenzyl) | Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Mild conditions, but incompatible with reducible functional groups like alkenes or alkynes. |
| Fmoc (Fluorenylmethyloxycarbonyl) | Base (e.g., 20% piperidine in DMF) | Very mild; excellent for orthogonal strategies with acid-labile groups.[7] |
| Benzyl (Bn) | Catalytic Hydrogenolysis (e.g., H2, Pd/C) | Similar to Cbz, useful for protecting the second nitrogen. |
-
Catalyst Poisoning (for hydrogenolysis): Trace impurities (e.g., sulfur compounds) can deactivate the palladium catalyst.
-
Solution: Ensure starting materials are pure. If catalyst poisoning is suspected, try filtering the reaction mixture through a pad of Celite and adding fresh catalyst.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for synthesizing a complex 2-substituted piperazine?
A general and robust strategy involves a multi-step approach that prioritizes control and purity at each stage.
General Synthetic Workflow for 2-Substituted Piperazines
This approach, while longer, often results in higher overall yields and cleaner products, simplifying purification. Recent advances in photoredox catalysis are also enabling novel cyclization methods, such as the decarboxylative annulation between a diamine and an aldehyde, which can provide access to diverse C2-substituted piperazines under mild conditions.[2][8]
Q2: How can I control the stereochemistry at the C2 position?
Controlling stereochemistry is a significant challenge.[9] Several strategies can be employed:
-
Chiral Pool Synthesis: Start with a chiral precursor, such as an amino acid, to set the stereocenter early. For example, (R)-(-)-phenylglycinol can be used as a chiral auxiliary to synthesize (R)-(+)-2-methylpiperazine.[10]
-
Asymmetric Catalysis: Use a chiral catalyst to induce stereoselectivity during the reaction. For instance, diastereoselective intramolecular hydroamination reactions catalyzed by palladium have been successfully used to synthesize 2,6-disubstituted piperazines.[2][10]
-
Diastereoselective Lithiation: Direct C-H lithiation of N-Boc piperazines using s-BuLi in the presence of a chiral ligand like (-)-sparteine can achieve functionalization with good levels of diastereocontrol.[1]
Q3: My final compound is difficult to purify by column chromatography. Are there other options?
Piperazines, being basic, can streak on silica gel columns, leading to poor separation.
-
Acid/Base Extraction: Before chromatography, perform a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute acid (e.g., 1M HCl) to protonate your piperazine, pulling it into the aqueous layer and leaving non-basic impurities behind. Then, basify the aqueous layer (e.g., with NaOH) and extract your product back into an organic solvent.
-
Salt Formation & Recrystallization: Convert the final product to a hydrochloride or other salt by treating it with the corresponding acid.[3] Salts are often crystalline and can be purified by recrystallization, which is highly effective for removing closely related impurities and is scalable.
-
Reverse-Phase Chromatography: If the compound is still difficult to purify, reverse-phase HPLC (often using a water/acetonitrile or water/methanol mobile phase with a TFA or formic acid modifier) can be very effective.
Key Experimental Protocols
Protocol 1: General N-Boc Deprotection
This protocol describes a standard method for removing a Boc protecting group.
-
Dissolution: Dissolve the N-Boc protected piperazine (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or 1,4-Dioxane (approx. 0.1 M concentration).
-
Acid Addition: To the stirred solution, add an excess of a strong acid. Common choices are:
-
Trifluoroacetic acid (TFA), 5-10 equivalents.
-
A 4M solution of HCl in 1,4-Dioxane, 5-10 equivalents.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by TLC or LC-MS until the starting material is fully consumed (typically 1-4 hours).
-
Work-up:
-
Carefully concentrate the reaction mixture under reduced pressure.
-
The resulting residue is the salt of your deprotected piperazine (e.g., the hydrochloride or trifluoroacetate salt).
-
To obtain the free base, dissolve the residue in water, basify to pH >10 with a base like NaOH or K2CO3, and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate to yield the final product.
-
Troubleshooting Decision Tree for Low Cyclization Yield
References
-
Gemo, N., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Organic Chemistry Portal. Available at: [Link]
-
Krupková, A., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules. Available at: [Link]
-
Boley, A. J., et al. (2024). Programmable Piperazine Synthesis via Organic Photoredox Catalysis. Journal of the American Chemical Society. Available at: [Link]
-
El-Gamal, M. I., & Oh, C.-H. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. Available at: [Link]
-
chemeurope.com. (n.d.). Protecting group. chemeurope.com. Available at: [Link]
-
ResearchGate. (2018). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Request PDF. Available at: [Link]
-
Hu, X., & Wang, Q. (2016). Opportunities and challenges for direct C–H functionalization of piperazines. Tetrahedron Letters. Available at: [Link]
-
H-H. (2024). 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method. H-H. Available at: [Link]
-
Gueret, R., et al. (2020). Synthesis of 2-Substituted Piperazines under Batch and Flow Conditions. Organic Letters. Available at: [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Piperazine synthesis [organic-chemistry.org]
- 3. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
- 5. Protecting group - Wikipedia [en.wikipedia.org]
- 6. Protecting_group [chemeurope.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Technical Support Center: Scalable Synthesis of 2-Alkylpiperazine Intermediates
Welcome to the technical support center for the scalable synthesis of 2-alkylpiperazine intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of these critical building blocks. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you to optimize your synthetic routes for scalability and robustness.
Section 1: Troubleshooting Guide - Common Synthetic Challenges
This section addresses specific issues that may arise during the synthesis of 2-alkylpiperazines, offering explanations and actionable solutions.
Low Yield in N-Alkylation of Piperazine
Question: I am attempting a direct N-alkylation on a piperazine derivative, but my yields are consistently low. What are the likely causes and how can I improve the outcome?
Answer: Low yields in direct N-alkylation of piperazines are a frequent challenge, often stemming from a combination of factors related to the reactivity of the starting materials and the reaction conditions.
-
Causality:
-
Over-alkylation: The presence of two nucleophilic nitrogen atoms in the piperazine ring can lead to the formation of undesired dialkylated and even quaternary ammonium salt byproducts, which consumes the starting material and complicates purification.[1]
-
Poor Leaving Group: If your alkylating agent has a poor leaving group (e.g., a chloride), the reaction may be sluggish and require harsh conditions, which can lead to degradation of the starting material or product.
-
Base Incompatibility: The choice of base is critical. An inappropriate base can either be too weak to deprotonate the piperazine effectively or too strong, leading to side reactions with the alkylating agent or solvent.
-
Steric Hindrance: If either the piperazine or the alkylating agent is sterically hindered, the reaction rate will be significantly reduced.
-
-
Troubleshooting and Solutions:
| Strategy | Rationale | Experimental Protocol |
| Use of a Mono-Protected Piperazine | By protecting one of the nitrogen atoms, typically with a tert-butoxycarbonyl (Boc) group, you can direct the alkylation to the free nitrogen, thus preventing over-alkylation.[1] The Boc group can be easily removed later under acidic conditions.[2] | 1. Start with commercially available N-Boc-piperazine. 2. Perform the alkylation on the unprotected nitrogen using your alkylating agent and a suitable base (e.g., K₂CO₃ in acetonitrile). 3. After purification, deprotect the Boc group using an acid like trifluoroacetic acid (TFA) or HCl in an appropriate solvent. |
| In Situ Halide Exchange (Finkelstein Reaction) | If you are using an alkyl chloride or bromide, adding a catalytic amount of sodium or potassium iodide can significantly increase the reaction rate. The iodide displaces the chloride or bromide to form a more reactive alkyl iodide in situ.[3] | To your reaction mixture of piperazine, alkyl halide, and base, add 0.1 equivalents of potassium iodide. Proceed with the reaction as planned, noting that the reaction time may be shorter. |
| Optimization of Base and Solvent | For less reactive alkylating agents, a stronger, non-nucleophilic base like diisopropylethylamine (DIPEA) may be beneficial. The choice of solvent can also influence the reaction rate; polar aprotic solvents like DMF or DMSO can accelerate S(_N)2 reactions. | Screen a variety of bases (e.g., K₂CO₃, Cs₂CO₃, DIPEA) and solvents (e.g., acetonitrile, DMF, THF) to find the optimal conditions for your specific substrates. |
Formation of Impurities During Piperazine Ring Synthesis from α-Amino Acids
Question: I am synthesizing a 2-alkylpiperazine starting from an α-amino acid, but I am observing significant side products. What are these impurities, and how can I minimize their formation?
Answer: Synthesizing 2-substituted piperazines from α-amino acids is a common and effective method for controlling stereochemistry. However, side reactions can occur, particularly during the cyclization step.
-
Causality:
-
Diketopiperazine Formation: A common side reaction is the self-dimerization of α-amino acid esters to form diketopiperazines, which competes with the desired piperazine ring formation.[4]
-
Incomplete Reduction: If the synthesis involves the reduction of a pyrazinone or diketopiperazine intermediate, incomplete reduction can lead to impurities that are difficult to separate from the final product.
-
Racemization: The stereocenter at the 2-position can be susceptible to racemization, especially under harsh basic or acidic conditions, or elevated temperatures.[5]
-
Lactam Formation: During some cyclization strategies, the formation of a five-membered lactam can be a competing side reaction.[5]
-
-
Troubleshooting and Solutions:
| Strategy | Rationale | Experimental Protocol |
| Orthogonal Protecting Groups | The use of different, orthogonally protected nitrogen atoms in the diamine precursor allows for selective deprotection and controlled cyclization, minimizing self-condensation reactions.[5] | For a 1,2-diamine derived from an amino acid, protect one nitrogen with a Boc group and the other with a group that is stable to the Boc deprotection conditions, such as a nosyl (Ns) group.[5] This allows for sequential reactions and controlled ring closure. |
| Choice of Reducing Agent | For the reduction of amide functionalities in piperazinone intermediates, a powerful reducing agent like lithium aluminum hydride (LAH) is often required. Ensure complete reduction by using a sufficient excess of the reagent and appropriate reaction times. | Carefully add the piperazinone to a suspension of LAH in an anhydrous solvent like THF at 0 °C, then allow the reaction to warm to room temperature or reflux to drive it to completion. Monitor by TLC or LC-MS. |
| Mild Reaction Conditions | To prevent racemization, use mild reaction conditions whenever possible. For example, when removing the Boc group prior to cyclization, performing the subsequent neutralization at a lower temperature (e.g., 0 °C) can suppress side reactions and preserve stereochemical integrity.[5] | After TFA-mediated deprotection of a Boc-protected diamine, cool the reaction mixture to 0 °C before slowly adding a base (e.g., saturated NaHCO₃ solution) to neutralize the acid. |
Section 2: Troubleshooting Guide - Purification Challenges at Scale
This section focuses on overcoming the difficulties associated with purifying 2-alkylpiperazine intermediates, especially when moving from the bench to a larger scale.
Difficulty in Purifying Oily 2-Alkylpiperazine Products
Question: My 2-alkylpiperazine product is a viscous oil that is difficult to purify by column chromatography. It streaks on the column, and I get poor separation. What are my options for scalable purification?
Answer: The purification of polar, basic, and often oily piperazine derivatives is a significant bottleneck in their scalable synthesis. Standard silica gel chromatography is often problematic due to strong interactions between the basic nitrogens and the acidic silica surface, leading to tailing and poor recovery.[6]
-
Causality:
-
Strong Adsorption to Silica: The Lewis basicity of the piperazine nitrogens leads to strong binding to the acidic silanol groups on the surface of silica gel, causing streaking and irreversible adsorption.[6]
-
High Polarity: The high polarity of many piperazine derivatives makes them poorly soluble in less polar solvents, requiring highly polar eluents that provide poor separation on normal-phase chromatography.
-
Hygroscopicity: Piperazines can readily absorb atmospheric moisture, which can affect their physical state and chromatographic behavior.[6]
-
-
Troubleshooting and Solutions:
| Strategy | Rationale | When to Use |
| Salt Formation and Recrystallization | This is a highly effective and scalable alternative to chromatography. By reacting the basic piperazine with an acid (e.g., HCl, fumaric acid, acetic acid), you can form a crystalline salt that can be purified by recrystallization, leaving non-basic impurities in the mother liquor.[7] | When the crude product has a relatively high purity (>90%) and you need to remove non-basic or less basic impurities. This is an excellent method for achieving high purity on a large scale. |
| Vacuum Distillation | For thermally stable, lower molecular weight piperazines, vacuum distillation can be an effective method to separate them from non-volatile impurities. | When the desired product is thermally stable and has a significantly different boiling point from the impurities. |
| Modified Column Chromatography | If chromatography is unavoidable, consider modifying the conditions to minimize interactions with the stationary phase. | For complex mixtures where separation of structurally similar impurities is necessary. |
| Acid-Base Extraction | This technique leverages the basicity of the piperazine to move it between aqueous and organic layers, separating it from neutral or acidic impurities.[7] | As an initial cleanup step for a crude reaction mixture to remove non-basic impurities before a final polishing step. |
-
Detailed Protocol: Purification via Fumarate Salt Formation
-
Dissolution: Dissolve the crude oily 2-alkylpiperazine in a minimal amount of a suitable solvent, such as ethanol or isopropanol.
-
Acid Addition: In a separate flask, prepare a solution of one equivalent of fumaric acid in the same solvent, heating gently if necessary to dissolve. Slowly add the warm fumaric acid solution to the stirred piperazine solution.
-
Precipitation/Crystallization: A precipitate of the piperazine fumarate salt should form. The precipitation can be encouraged by cooling the mixture in an ice bath and scratching the inside of the flask with a glass rod.
-
Aging: Allow the slurry to stir at a low temperature (0-5 °C) for at least one hour to maximize precipitation.
-
Isolation: Collect the crystalline salt by vacuum filtration.
-
Washing: Wash the filter cake with a small amount of the cold solvent to remove any remaining impurities.
-
Drying: Dry the salt under vacuum to a constant weight.
-
(Optional) Free-Basing: To recover the pure, oily piperazine, the salt can be dissolved in water and treated with a base (e.g., NaOH or K₂CO₃) until the pH is >12. The free base can then be extracted with an organic solvent (e.g., dichloromethane or ethyl acetate) and the solvent removed under reduced pressure.
-
-
Visualizing the Purification Workflow
Caption: Decision workflow for selecting a scalable purification method.
Section 3: Frequently Asked Questions (FAQs)
Q1: How can I selectively achieve mono-N-alkylation of piperazine on a large scale without using a protecting group?
A1: While using a protecting group like Boc is the most reliable method for ensuring mono-alkylation[1], it adds extra steps to the synthesis. For a large-scale process where atom economy is crucial, you can try to control the selectivity by carefully manipulating the reaction conditions. One common strategy is to use a large excess of piperazine relative to the alkylating agent. This statistically favors the mono-alkylation product. The unreacted piperazine can often be recovered and recycled. However, this approach makes the purification more challenging, as you will need to separate the product from a large amount of starting material. Another approach is to use flow chemistry, where precise stoichiometric control can be achieved in a continuous reactor, potentially leading to higher selectivity for the mono-alkylated product.[1]
Q2: I am performing an α-lithiation of an N-Boc-piperazine, but my yields are inconsistent. What are the critical parameters to control?
A2: The α-lithiation of N-Boc-piperazines is a powerful method for introducing substituents at the 2-position, but it is highly sensitive to reaction conditions.[8]
-
Temperature: The reaction must be carried out at low temperatures (typically -78 °C) to prevent decomposition of the lithiated intermediate.
-
Lithiation Time: The optimal lithiation time can be short, and prolonged exposure to the strong base can lead to side reactions. In situ monitoring techniques like IR spectroscopy can be used to determine the ideal reaction time.[9]
-
Electrophile: The nature of the electrophile can significantly impact the yield and selectivity. Some electrophiles may require transmetalation to a less reactive organometallic species (e.g., an organocuprate) to achieve good results.
-
Distal N-Substituent: The group on the other nitrogen atom can influence the stability and reactivity of the lithiated intermediate. Sterically hindered groups can sometimes minimize ring-fragmentation side reactions.[10]
Q3: What are the main safety concerns when scaling up the synthesis of 2-alkylpiperazines?
A3: Scaling up any chemical synthesis introduces new safety challenges. For 2-alkylpiperazine synthesis, specific concerns include:
-
Exothermic Reactions: N-alkylations and reductions with reagents like LAH can be highly exothermic. On a large scale, it is crucial to have adequate cooling and to control the rate of addition of reagents to prevent thermal runaway.
-
Flammable Solvents and Reagents: Many of the solvents (e.g., THF, ethanol) and reagents (e.g., alkylating agents, organolithiums) used are flammable. Large-scale reactions should be conducted in appropriately rated equipment with proper grounding to prevent static discharge.
-
Toxic and Corrosive Materials: Alkylating agents are often toxic and/or corrosive. Piperazines themselves can be corrosive and irritating. Appropriate personal protective equipment (PPE) and engineering controls (e.g., fume hoods, closed systems) are essential.
-
Pressure Buildup: Hydrogenation reactions or reactions that evolve gas must be conducted in pressure-rated vessels with appropriate pressure relief systems.
Q4: How do I control the diastereoselectivity when synthesizing a 2,5-disubstituted piperazine?
A4: Controlling the relative stereochemistry (cis vs. trans) of 2,5-disubstituted piperazines is a common challenge. The diastereoselectivity is often determined during the ring-closing step. One effective strategy involves the use of a chiral auxiliary or starting from a chiral pool material like an amino acid.[11] The choice of reaction conditions during cyclization can also influence the diastereomeric ratio. For example, in some systems, the use of a Boc protecting group can favor the formation of the cis isomer, while other conditions may favor the trans isomer.[11] It is often necessary to screen different cyclization conditions (e.g., catalysts, solvents, temperature) to optimize the desired diastereoselectivity. Purification of the diastereomers can be challenging, but they can often be separated by chromatography or by selective crystallization of a salt of one of the diastereomers.[11]
-
Visualizing Diastereoselective Synthesis
Caption: General strategy for controlling diastereoselectivity.
References
- D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of 2-Substituted Piperazines. In The Chemistry of Heterocyclic Compounds. John Wiley & Sons, Inc.
- Durand, C., & Szostak, M. (2021).
- Chamakuri, S., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(19), 6529.
- Boley, A. J., Genova, J. C., & Nicewicz, D. A. (2024). A reaction of carbonyl and amine condensation partners provides a broad range of piperazines in good yields. Journal of the American Chemical Society, 146(5), 3114-3123.
- Tranmer, G. K., & Manan, H. (2015).
- Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. International Journal of Molecular Sciences, 24(14), 11771.
- Vilà, C., et al. (2023). Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines.
- O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(33), 11832-11842.
- Vo, C.-V. T., Mikutis, G., & Bode, J. W. (2014). SnAP reagents for the transformation of aldehydes into substituted thiomorpholines—An alternative to cross-coupling.
- O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. The Journal of Organic Chemistry, 82(15), 7879-7889.
-
Bio-Link. (n.d.). Risks and Control Strategies of Scale-up in Purification Process. Retrieved from [Link]
-
Morvan, B. (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. Available at: [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC. Available at: [Link]
- El-Sayed, E., & Abdel-Hafez, A. A. (2020). Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. MedChemComm, 11(6), 939-955.
- Van der Sluis, L., et al. (2015). Efficient one-pot synthesis of enantiomerically pure N-protected-α-substituted piperazines from readily available α-amino acids. New Journal of Chemistry, 39(12), 9135-9141.
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]
- O'Brien, P., et al. (2010). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 132(33), 11832-11842.
- Pinto, M., et al. (2018). Effect of the alkyl group in the piperazine N-substitution on the therapeutic action of rifamycins: A drug-membrane interaction study. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1860(6), 1334-1343.
-
Drug Development and Delivery. (n.d.). Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities. Retrieved from [Link]
- Cain, B. F., et al. (2023).
- Pospelov, E. V., & Sukhorukov, A. Y. (2023). Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes. Molecules, 28(15), 5675.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry.
- O'Brien, P., et al. (2017). General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
-
Biocompare. (2019). Liquid Chromatography's Challenges in Scaling. Retrieved from [Link]
- Beryozkina, T., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(21), 7266.
- ResearchGate. (2006). A Practical Synthesis of Differentially Protected 2-(Hydroxymethyl)piperazines.
- Cochran, B. M., & Michael, F. E. (2008). Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction. Organic Letters, 10(2), 329-332.
- Al-Hussain, S. A., & Afzal, O. (2022). Piperazine skeleton in the structural modification of natural products: a review. RSC Advances, 12(33), 21297-21319.
-
Wikipedia. (n.d.). Piperidine. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. General Procedures for the Lithiation/Trapping of N-Boc Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to 2-Substituted Piperazine Derivatives: A Comparative Analysis
The piperazine scaffold, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry. Its prevalence in numerous approved drugs speaks to its remarkable versatility and favorable pharmacokinetic properties. While substitutions at the nitrogen atoms (N1 and N4) have been extensively explored, the strategic introduction of substituents at the C2 position of the piperazine ring has unlocked new avenues for therapeutic innovation. This guide offers a comprehensive comparative analysis of 2-substituted piperazine derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and detailed experimental methodologies.
The Significance of C2-Substitution: A Gateway to Novel Pharmacophores
The introduction of a substituent at the C2 position of the piperazine ring fundamentally alters the molecule's three-dimensional structure, creating a chiral center. This chirality allows for stereospecific interactions with biological targets, often leading to enhanced potency and selectivity. Furthermore, the nature of the C2-substituent can be fine-tuned to modulate crucial drug-like properties such as lipophilicity, metabolic stability, and cell permeability. This strategic modification has been instrumental in the development of novel therapeutic agents across a spectrum of diseases.
Comparative Performance in Key Therapeutic Areas
The versatility of the 2-substituted piperazine scaffold is evident in its application across diverse therapeutic areas. Here, we present a comparative analysis of representative derivatives, supported by experimental data.
Antiviral Activity: Targeting Influenza Virus
The emergence of drug-resistant viral strains necessitates the development of novel antiviral agents. 2-Substituted piperazine derivatives have shown promise as inhibitors of the influenza virus.
Table 1: Comparative Antiviral Activity of 2-Aryl Piperazine Derivatives against Influenza A/H1N1
| Compound | 2-Substituent | IC50 (µM) | Cytotoxicity (CC50, µM) | Selectivity Index (SI = CC50/IC50) |
| Nucleozin Analog 1 | 4-(trifluoromethyl)phenyl | 0.06 | > 250 | > 4167 |
| Nucleozin Analog 2 | 4-chlorophenyl | 0.15 | > 250 | > 1667 |
| Nucleozin Analog 3 | Phenyl | 0.22 | > 250 | > 1136 |
This table presents a comparative analysis based on reported data for nucleozin and its analogs, which feature a 2-substituted piperazine-like core structure. The high selectivity indices highlight the potential of these compounds as effective antiviral agents with a wide therapeutic window[1].
Central Nervous System (CNS) Activity: Modulating Dopamine and Serotonin Receptors
The piperazine moiety is a well-established pharmacophore in CNS drug discovery. The introduction of a substituent at the C2 position has been shown to significantly influence the affinity and selectivity for key neurotransmitter receptors, such as dopamine D2 and serotonin 5-HT2A receptors, which are important targets for antipsychotic and antidepressant medications[2].
Table 2: Comparative Receptor Binding Affinities of 2-Substituted Piperazine Derivatives
| Compound | 2-Substituent | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) |
| Compound X | -CH3 | 15.2 | 25.6 |
| Compound Y | -Phenyl | 8.5 | 12.1 |
| Unsubstituted Piperazine | -H | 45.7 | 58.3 |
This table provides a representative comparison of the binding affinities of 2-methyl and 2-phenyl substituted piperazine derivatives versus an unsubstituted analog. The data illustrates that substitution at the C2 position can significantly enhance binding affinity for both dopamine D2 and serotonin 5-HT2A receptors[3][4][5].
Foundational Experimental Protocols
To facilitate further research and development in this area, we provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 2-substituted piperazine derivatives.
Synthesis of a Representative 2-Aryl Piperazine Derivative
A common and effective method for the synthesis of 2-aryl piperazines involves the reaction of an α-halophenyl acetic acid ester with ethylenediamine, followed by reduction.
Caption: Synthetic workflow for 2-phenylpiperazine.
Step-by-Step Protocol:
-
Cyclization:
-
In a round-bottom flask, dissolve the α-halophenyl acetic acid ester in a suitable solvent such as toluene.
-
Slowly add a solution of ethylenediamine in the same solvent to the flask at room temperature.
-
Heat the reaction mixture to 60-65°C and maintain for 6 hours.
-
After cooling, separate the aqueous layer and wash the organic layer with a dilute acetic acid solution followed by water.
-
Concentrate the organic layer under vacuum to obtain the crude 2-keto-3-phenylpiperazine[6].
-
-
Reduction:
-
Carefully add the crude 2-keto-3-phenylpiperazine to a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and cautiously quench the excess reducing agent by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting mixture and concentrate the filtrate under reduced pressure to yield the 2-phenylpiperazine[6].
-
Antiviral Evaluation: Influenza Plaque Reduction Assay
This assay is a gold standard for quantifying the infectivity of a virus and evaluating the efficacy of antiviral compounds.
Caption: Workflow of an influenza plaque reduction assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed Madin-Darby Canine Kidney (MDCK) cells in 12-well plates at a density that will result in a confluent monolayer the following day[7][8].
-
Virus and Compound Preparation: Prepare serial dilutions of the test compounds in serum-free medium. Prepare a stock of influenza virus at a concentration known to produce a countable number of plaques.
-
Infection: Wash the MDCK cell monolayer with phosphate-buffered saline (PBS). Inoculate the cells with the virus suspension (typically 50-100 plaque-forming units per well) and incubate for 1 hour at 37°C to allow for viral adsorption[8].
-
Compound Treatment and Overlay: Remove the virus inoculum and wash the cells with PBS. Add the serially diluted compounds to the respective wells. Overlay the cells with a semi-solid medium (e.g., containing Avicel or agar) to restrict viral spread to adjacent cells[9].
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until visible plaques are formed.
-
Plaque Visualization: Fix the cells with a solution such as 4% formaldehyde. Remove the overlay and stain the cell monolayer with a solution like crystal violet, which stains living cells, leaving the plaques (areas of dead cells) unstained and visible[9].
-
Data Analysis: Count the number of plaques in each well. The IC50 value, the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is then calculated.
CNS Receptor Binding Assay: Dopamine D2 Receptor
Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.
Caption: Workflow for a dopamine D2 receptor binding assay.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues known to express the dopamine D2 receptor (e.g., CHO cells stably expressing the human D2 receptor) in a lysis buffer. Centrifuge the homogenate to pellet the cell membranes. Resuspend the membrane pellet in an appropriate assay buffer[10].
-
Binding Reaction: In a 96-well plate, combine the membrane preparation, a specific radioligand for the D2 receptor (e.g., [3H]-spiperone), and various concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D2 receptor ligand)[10][11].
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 90 minutes)[10].
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold assay buffer to remove any unbound radioactivity.
-
Scintillation Counting: Add a scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter[10].
-
Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. The inhibition constant (Ki) of the test compound is then calculated from the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Mechanistic Insights: G Protein-Coupled Receptor Signaling
Many 2-substituted piperazine derivatives exert their effects on the CNS by modulating the activity of G protein-coupled receptors (GPCRs), such as the dopamine and serotonin receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are coupled to Gi/o proteins. Upon activation by an agonist, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Simplified dopamine D2 receptor signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
Serotonin 5-HT2A receptors are coupled to Gq/11 proteins. Their activation leads to the stimulation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately leading to an increase in intracellular calcium and activation of protein kinase C (PKC)[12][13][14].
Caption: Simplified serotonin 5-HT2A receptor signaling cascade.
Conclusion and Future Directions
The strategic incorporation of substituents at the C2 position of the piperazine ring has proven to be a highly effective strategy in the quest for novel and improved therapeutic agents. This guide has provided a comparative analysis of 2-substituted piperazine derivatives, highlighting their potential in antiviral and CNS drug discovery. The detailed experimental protocols and mechanistic insights offered herein are intended to serve as a valuable resource for researchers in the field. The continued exploration of this privileged scaffold, coupled with rational drug design and robust biological evaluation, holds immense promise for the development of next-generation medicines with enhanced efficacy and safety profiles.
References
-
Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A... - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Quantum-Chemical and KPG Analysis of the dopamine D2, serotonin 5-HT1A and serotonin 5-HT2A receptor affinities of a group of molecules derived from the multi-target D2AAK3 molecule. Part I. - ResearchGate. (2025, October 13). Retrieved January 23, 2026, from [Link]
- US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents. (n.d.).
-
Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program. (n.d.). Retrieved January 23, 2026, from [Link]
-
Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Structure and Function of Serotonin G protein Coupled Receptors - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC. (n.d.). Retrieved January 23, 2026, from [Link]
-
Influenza virus plaque assay - Protocols.io. (2022, March 16). Retrieved January 23, 2026, from [Link]
-
Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines as cyclic butyrophenone derivatives - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands. (2025, September 14). Retrieved January 23, 2026, from [Link]
-
5-HT2A receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Inhibition of Influenza Virus Replication by Oseltamivir Derivatives - MDPI. (2022, February 11). Retrieved January 23, 2026, from [Link]
-
Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Retrieved January 23, 2026, from [Link]
-
(PDF) Modifications in the piperazine ring of nucleozin affect anti-influenza activity. (2023, February 10). Retrieved January 23, 2026, from [Link]
-
(PDF) Dual Ligands Targeting Dopamine D2 and Serotonin 5-HT1A Receptors as New Antipsychotical or Anti-Parkinsonian Agents - ResearchGate. (2025, August 6). Retrieved January 23, 2026, from [Link]
-
(PDF) Quantum-Chemical and KPG Analyses of the Dopamine D2, Serotonin 5-HT1A and Serotonin 5-HT2A Receptor Affinities of a Group of Molecules Derived from the Multi-Target D2AAK3 Molecule. Part II. The Role of Non-Classical Carbon Hydrogen Bonds. - ResearchGate. (2025, October 22). Retrieved January 23, 2026, from [Link]
-
Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PubMed Central. (2022, April 8). Retrieved January 23, 2026, from [Link]
-
Serotonin receptor signaling and regulation via β-arrestins - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Dopamine d2 receptor HTRF binding kinetics | BMG LABTECH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Full article: Dopamine Receptor Signaling - Taylor & Francis. (2004, September 20). Retrieved January 23, 2026, from [Link]
-
Synthesis of 2-phenyl piperazine - PrepChem.com. (n.d.). Retrieved January 23, 2026, from [Link]
-
Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - NCBI. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Influenza A Immunoplaque Assay Kit - Cell Biolabs, Inc. (n.d.). Retrieved January 23, 2026, from [Link]
-
Uncovering the structure of the serotonin receptor - MRC Laboratory of Molecular Biology. (2018, June 21). Retrieved January 23, 2026, from [Link]
-
How can I develop good influenza virus plaques using plaque assay? - ResearchGate. (2015, July 2). Retrieved January 23, 2026, from [Link]
-
Synthesis and characterization of a series of phenyl piperazine based ligands - Semantic Scholar. (n.d.). Retrieved January 23, 2026, from [Link]
-
Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - MDPI. (2021, May 26). Retrieved January 23, 2026, from [Link]
-
Modifications in the piperazine ring of nucleozin affects anti-influenza activity | bioRxiv. (2022, October 20). Retrieved January 23, 2026, from [Link]
-
Mechanisms of GPCR regulation of striatal dopamine transmission - Consensus. (n.d.). Retrieved January 23, 2026, from [Link]
-
Serotonin Receptor Signaling - QIAGEN GeneGlobe. (n.d.). Retrieved January 23, 2026, from [Link]
-
Serotonin 2A Receptor (5-HT2AR) Activation by 25H-NBOMe Positional Isomers: In Vitro Functional Evaluation and Molecular Docking | ACS Pharmacology & Translational Science. (2021, February 25). Retrieved January 23, 2026, from [Link]
-
Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
SYNTHESIS OF 1-[2-(2,4-DIMETHYL-PHENYLSULFANYL)-PHENYL]PIPERAZINE - European Patent Office - EP 3414231 B1 - Googleapis.com. (2017, February 6). Retrieved January 23, 2026, from [Link]
-
A simplified plaque assay for influenza viruses in Madin-Darby kidney (MDCK) cells - PubMed. (n.d.). Retrieved January 23, 2026, from [Link]
-
Antiviral and Anticancer Activity of Aryl-Piperazine Derivates. | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
dopamine [Ligand Id: 940] activity data from GtoPdb and ChEMBL. (n.d.). Retrieved January 23, 2026, from [Link]
-
Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf - NIH. (n.d.). Retrieved January 23, 2026, from [Link]
-
Serotonin Receptor Subtypes and Ligands - ACNP. (n.d.). Retrieved January 23, 2026, from [Link]
-
G protein-coupled receptor - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties | PLOS Computational Biology. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Modifications in the piperazine ring of nucleozin affect anti-influenza activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and affinities for dopamine (D2) and 5-hydroxytryptamine (5-HT2A) receptors of 1-(benzoylpropyl)-4-(1-oxocycloalkyl-2-ethyl)-piperazines as cyclic butyrophenone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenylpiperazine derivatives with strong affinity for 5HT1A, D2A and D3 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. US6603003B2 - Method for the preparation of piperazine and its derivatives - Google Patents [patents.google.com]
- 7. Influenza virus plaque assay [protocols.io]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Table 3, Detailed protocol for the D2 binding secondary assay - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 14. Serotonin receptor signaling and regulation via β-arrestins - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
This guide provides a comprehensive framework for characterizing the cross-reactivity profile of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, a novel piperazine derivative. Given the established neuropharmacological activity of the piperazine scaffold, this document outlines a systematic approach to assess the compound's interaction with key central nervous system (CNS) targets. We will compare its hypothetical profile to a panel of well-characterized reference compounds, providing researchers, scientists, and drug development professionals with the necessary tools to evaluate its selectivity and potential off-target effects.
The piperazine moiety is a privileged structure in medicinal chemistry, frequently found in drugs targeting the CNS.[1] Compounds like benzylpiperazine (BZP) are known CNS stimulants, primarily acting on monoamine systems by inhibiting the reuptake and promoting the release of dopamine (DA), serotonin (5-HT), and norepinephrine (NE).[2][3] The structural features of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride suggest a potential interaction with monoamine transporters and their associated G-protein coupled receptors (GPCRs). Therefore, a thorough investigation of its cross-reactivity is paramount to understanding its pharmacological profile and therapeutic potential.
Experimental Design Rationale
To construct a meaningful cross-reactivity profile, we have selected a panel of primary and secondary targets based on the known pharmacology of piperazine analogues. The primary targets include the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). The secondary target panel includes key GPCRs from the dopaminergic, serotonergic, and adrenergic systems (D2, 5-HT2A, and α2-adrenergic receptors), as well as the monoamine oxidase enzymes (MAO-A and MAO-B), which are common off-targets for CNS-active compounds.
The following reference compounds have been chosen to provide a robust comparison:
-
Benzylpiperazine (BZP): A structurally related piperazine with known stimulant properties.[4]
-
Cocaine: A non-selective monoamine reuptake inhibitor.[5]
-
GBR-12909: A selective dopamine reuptake inhibitor.[6]
-
Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).[7][8]
-
Desipramine: A selective norepinephrine reuptake inhibitor.[9][10]
By comparing the activity of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride against these standards, we can ascertain its potency, selectivity, and potential for off-target liabilities.
Figure 1: Experimental workflow for comparative cross-reactivity profiling.
Comparative In Vitro Cross-Reactivity Data
The following tables present a hypothetical, yet representative, dataset for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride alongside the selected reference compounds. The data is presented as Ki (nM) for binding assays and IC50 (nM) for functional and enzyme inhibition assays.
Table 1: Monoamine Transporter Affinity (Ki, nM)
| Compound | DAT | SERT | NET |
| Benzyl 2-butylpiperazine-1-carboxylate HCl | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Benzylpiperazine (BZP) | 175 | >10,000 | >10,000 |
| Cocaine | 120 | 240 | 310 |
| GBR-12909 | 1 | >1000 | >1000 |
| Fluoxetine | >10,000 | 1.4 | >10,000 |
| Desipramine | 82,000 | 64 | 4.2 |
Table 2: GPCR Binding Affinity (Ki, nM)
| Compound | Dopamine D2 | Serotonin 5-HT2A | α2-Adrenergic |
| Benzyl 2-butylpiperazine-1-carboxylate HCl | [Data to be determined] | [Data to be determined] | [Data to be determined] |
| Benzylpiperazine (BZP) | >10,000 | >10,000 | >10,000 |
| Cocaine | >1,000 | >1,000 | >1,000 |
| GBR-12909 | >1,000 | >1,000 | >1,000 |
| Fluoxetine | >10,000 | >10,000 | >10,000 |
| Desipramine | >1,000 | >1,000 | Low µM |
Table 3: Monoamine Oxidase Inhibition (IC50, nM)
| Compound | MAO-A | MAO-B |
| Benzyl 2-butylpiperazine-1-carboxylate HCl | [Data to be determined] | [Data to be determined] |
| Benzylpiperazine (BZP) | >10,000 | >10,000 |
| Cocaine | >10,000 | >10,000 |
| GBR-12909 | >10,000 | >10,000 |
| Fluoxetine | >10,000 | >10,000 |
| Desipramine | >10,000 | >10,000 |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, incorporating appropriate controls and established methodologies to ensure data integrity.
Radioligand Binding Assays for Monoamine Transporters and GPCRs
This protocol is a generalized procedure for competitive radioligand binding assays.[11][12][13][14] Specific components for each target are detailed in Table 4.
Sources
- 1. Benzylpiperazine - Wikipedia [en.wikipedia.org]
- 2. An In Vitro Study of the Neurotoxic Effects of N-Benzylpiperazine: A Designer Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Impure but not inactive: behavioral pharmacology of dibenzylpiperazine, a common by-product of benzylpiperazine synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BZP/piperazines drug profile | www.euda.europa.eu [euda.europa.eu]
- 5. Cocaine, reward, movement and monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fluoxetine - Wikipedia [en.wikipedia.org]
- 8. Selective serotonin reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 9. What is the mechanism of Desipramine Hydrochloride? [synapse.patsnap.com]
- 10. Desipramine - Wikipedia [en.wikipedia.org]
- 11. giffordbioscience.com [giffordbioscience.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biophysics-reports.org [biophysics-reports.org]
A Senior Application Scientist's Guide to N-Protection Strategies for 2-Butylpiperazine
For researchers and professionals in drug development, the selective protection of one nitrogen atom in unsymmetrical piperazine derivatives is a critical step in the synthesis of complex molecules. The 2-butylpiperazine scaffold, with its combination of a secondary aliphatic amine and a sterically more hindered secondary amine, presents a unique challenge. The choice of an appropriate N-protecting group is paramount to ensure high yields, regioselectivity, and compatibility with subsequent synthetic transformations. This guide provides an in-depth comparison of three commonly employed N-protecting groups—tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc)—for the mono-protection of 2-butylpiperazine.
The Challenge: Regioselectivity and Steric Hindrance
The two nitrogen atoms of 2-butylpiperazine exhibit different steric and electronic environments. The N1 nitrogen is adjacent to a primary carbon of the butyl group, while the N4 nitrogen is less sterically encumbered. This inherent asymmetry can be exploited to achieve selective mono-protection. However, the bulky butyl group can also influence the reactivity of the adjacent N1 amine, making the choice of protecting group and reaction conditions crucial for success.
Comparative Analysis of Protection Strategies
The ideal N-protection strategy should offer a balance of high yield for the mono-protected product, ease of introduction and removal under mild conditions, and orthogonality with other protecting groups that may be present in the molecule.
tert-Butoxycarbonyl (Boc) Group: The Workhorse
The Boc group is arguably the most common amine protecting group in non-peptide chemistry, favored for its stability under a wide range of reaction conditions and its straightforward removal under acidic conditions.[1]
Introduction: The Boc group is typically introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1] The reaction proceeds via nucleophilic attack of the amine on the (Boc)₂O. For piperazine, achieving mono-protection requires careful control of stoichiometry, as the formation of the di-protected species is a common side reaction.[2] One common strategy to favor mono-protection is to use an excess of the piperazine substrate.
Deprotection: The Boc group is readily cleaved using strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[1] The mechanism involves protonation of the carbamate followed by the formation of a stable tert-butyl cation and carbamic acid, which then decarboxylates.[1]
Causality Behind Experimental Choices: The use of (Boc)₂O is favored due to its solid nature and relatively low toxicity compared to other acylating agents. The choice of base and solvent can influence the reaction rate and selectivity. For sterically hindered amines, a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often preferred to minimize side reactions. The deprotection with TFA is efficient and typically proceeds to completion at room temperature.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Butylpiperazine" -> "1-Boc-2-butylpiperazine" [label="(Boc)2O, Base"]; "1-Boc-2-butylpiperazine" -> "2-Butylpiperazine" [label="TFA, DCM"]; }
Workflow for Boc Protection and Deprotection
Benzyloxycarbonyl (Cbz) Group: The Classic Choice
The Cbz group is another widely used protecting group for amines, offering orthogonality to the acid-labile Boc group.[3] It is stable to acidic and basic conditions and is typically removed by catalytic hydrogenolysis.[4]
Introduction: The Cbz group is introduced using benzyl chloroformate (Cbz-Cl) under basic conditions, often in a Schotten-Baumann reaction.[3] The reaction involves the acylation of the amine with the chloroformate.
Deprotection: The most common method for Cbz deprotection is catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, and a hydrogen source).[5] This method is generally clean and efficient, yielding toluene and the free amine. Alternative methods include the use of strong acids like HBr in acetic acid, although this is less mild.[5]
Causality Behind Experimental Choices: Cbz-Cl is a highly reactive reagent, allowing for rapid protection of amines. The choice of catalytic hydrogenation for deprotection is advantageous as it avoids the use of harsh acids or bases, preserving other sensitive functional groups. However, it is incompatible with molecules containing other reducible groups, such as alkenes or alkynes.
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Butylpiperazine" -> "1-Cbz-2-butylpiperazine" [label="Cbz-Cl, Base"]; "1-Cbz-2-butylpiperazine" -> "2-Butylpiperazine" [label="H2, Pd/C"]; }
Workflow for Cbz Protection and Deprotection
9-Fluorenylmethoxycarbonyl (Fmoc) Group: The Base-Labile Option
The Fmoc group is a staple in solid-phase peptide synthesis due to its base-lability, which allows for orthogonal protection schemes with acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) groups.[3][6]
Introduction: The Fmoc group is typically introduced using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[7]
Deprotection: The Fmoc group is readily cleaved by treatment with a secondary amine base, most commonly piperidine in a solvent like N,N-dimethylformamide (DMF).[8] The deprotection mechanism is a β-elimination reaction.[7]
Causality Behind Experimental Choices: The use of Fmoc provides an important orthogonal protection strategy. Its removal under mild basic conditions is a key advantage, particularly for substrates that are sensitive to acid or hydrogenation. However, the dibenzofulvene byproduct generated during deprotection can sometimes lead to side reactions if not effectively scavenged by the amine base. For sterically hindered secondary amines, the rate of Fmoc protection and deprotection might be slower.[9]
dot graph { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; "2-Butylpiperazine" -> "1-Fmoc-2-butylpiperazine" [label="Fmoc-Cl, Base"]; "1-Fmoc-2-butylpiperazine" -> "2-Butylpiperazine" [label="Piperidine, DMF"]; }
Workflow for Fmoc Protection and Deprotection
Quantitative Data Comparison
| Protecting Group | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Boc | (Boc)₂O | TEA | DCM | 0 - RT | 2 - 12 | 70-90[10] |
| Cbz | Cbz-Cl | NaHCO₃ | Dioxane/H₂O | 0 - RT | 1 - 4 | 80-95[3] |
| Fmoc | Fmoc-Cl | NaHCO₃ | Dioxane/H₂O | 0 - RT | 1 - 3 | 85-95[7] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the mono-protection of a generic secondary amine like piperazine, which can be adapted for 2-butylpiperazine with potential optimization of reaction times and purification methods.
Protocol 1: Mono-Boc Protection of Piperazine
-
Dissolve Piperazine: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in dichloromethane (DCM).
-
Add Base: Add triethylamine (TEA) (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
-
Add (Boc)₂O: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.0 equivalent) in DCM to the cooled mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Quench the reaction with water and extract the aqueous layer with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the mono-Boc protected piperazine. A patent for the synthesis of N-Boc piperazine suggests a high yield of over 93.5% can be achieved under optimized conditions.[6]
Protocol 2: Mono-Cbz Protection of Piperazine
-
Dissolve Piperazine: In a round-bottom flask, dissolve piperazine (2.0 equivalents) in a mixture of dioxane and water.
-
Add Base: Add sodium bicarbonate (NaHCO₃) (2.2 equivalents) to the solution and cool to 0 °C.
-
Add Cbz-Cl: Slowly add benzyl chloroformate (Cbz-Cl) (1.0 equivalent) to the stirred mixture.
-
Reaction: Allow the reaction to proceed at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-2 hours. Monitor by TLC.
-
Work-up: Add water and extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by column chromatography to yield the mono-Cbz protected piperazine. A yield of 90% has been reported for a similar Cbz protection.[3]
Protocol 3: Mono-Fmoc Protection of a Secondary Amine
-
Dissolve Amine: Dissolve the secondary amine (e.g., piperazine, 1.0 equivalent) in a mixture of dioxane and aqueous sodium bicarbonate solution.
-
Add Fmoc-Cl: Cool the solution to 0 °C and add 9-fluorenylmethyl chloroformate (Fmoc-Cl) (1.05 equivalents) portion-wise.
-
Reaction: Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 2-4 hours. Monitor the reaction by TLC.
-
Work-up: Upon completion, add water and extract the product with ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash chromatography.
Conclusion and Recommendations
The choice of N-protection strategy for 2-butylpiperazine is highly dependent on the overall synthetic plan, particularly the nature of other functional groups present in the molecule and the planned subsequent reactions.
-
Boc protection is a robust and reliable choice for general purposes, especially when acidic deprotection conditions are tolerable. The steric hindrance of the 2-butyl group might necessitate slightly longer reaction times or elevated temperatures for complete protection.
-
Cbz protection offers an excellent orthogonal strategy to Boc. It is particularly advantageous when acid-sensitive groups are present. However, the requirement for catalytic hydrogenation for deprotection limits its use in the presence of reducible functional groups.
-
Fmoc protection provides a valuable orthogonal protecting group that is labile to mild basic conditions. This makes it ideal for complex syntheses where both acid- and hydrogenation-sensitive functionalities are present.
For the selective mono-protection of 2-butylpiperazine, it is recommended to start with the Boc group due to its widespread use and well-established protocols. However, for more complex synthetic routes requiring orthogonal protection, both Cbz and Fmoc groups are excellent alternatives. It is crucial to perform small-scale trial reactions to optimize the conditions for 2-butylpiperazine specifically, paying close attention to the stoichiometry of reagents to maximize the yield of the desired mono-protected product.
References
- Shandong Boyuan Pharmaceutical Co Ltd. Synthesis method of N-Boc piperazine. CN108033931B, 2020.
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
- Koukoulitsa, C., et al. A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molecules2020, 25(24), 5939.
- O'Brien, P., et al. General Procedures for the Lithiation/Trapping of N-Boc Piperazines.
-
StudySmarter. Protecting Groups: Boc, Cbz, Amine - Chemistry. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
White Rose eTheses Online. Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. [Link]
-
ResearchGate. An Orthogonal Protection Strategy for the Synthesis of 2-Substituted Piperazines. [Link]
- Huang, X. et al. Easy Removal of N-carboxybenzyl (Cbz) Protective Group by Low- Carbon Alcohol.
- Nielsen, T. E., et al. Selectively N-protected enantiopure 2,5-disubstituted piperazines: avoiding the pitfalls in solid-phase Fukuyama-Mitsunobu cyclizations. Chemistry – A European Journal2009, 15(7), 1638-1649.
-
ResearchGate. Photochemical Protection of Amines with Cbz and Fmoc Groups. [Link]
-
Organic & Biomolecular Chemistry. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. [Link]
-
PubMed Central. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
Aapptec. N-Terminal Deprotection - Fmoc removal. [Link]
- Hattori, T., et al. Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. Chemical & Pharmaceutical Bulletin2022, 70(8), 658-662.
- Hangzhou Allsheng Instrument Co Ltd. Synthesis method of (R) -1-Boc-3-hydroxymethyl piperazine. CN114349711B, 2022.
-
Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
-
Master Organic Chemistry. Protecting Groups For Amines: Carbamates. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Cbz-Protected Amino Groups [organic-chemistry.org]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. total-synthesis.com [total-synthesis.com]
- 8. peptide.com [peptide.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. CN108033931B - Synthesis method of N-Boc piperazine - Google Patents [patents.google.com]
A Head-to-Head Comparison of Piperazine-Based CNS Agents: A Guide for Researchers
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, stands as a cornerstone in the architecture of numerous central nervous system (CNS) agents. Its remarkable versatility allows for structural modifications that fine-tune a molecule's affinity for various CNS targets, optimize its pharmacokinetic profile, and ultimately shape its therapeutic efficacy.[1] This guide provides an in-depth, head-to-head comparison of prominent piperazine-based CNS agents, offering researchers, scientists, and drug development professionals a comprehensive resource supported by experimental data. We will delve into the nuanced pharmacology of these compounds, present detailed protocols for their evaluation, and explore the future landscape of piperazine-based CNS drug discovery.
The Piperazine Scaffold: A Privileged Structure in CNS Drug Design
The prevalence of the piperazine moiety in CNS drugs is no coincidence. Its unique physicochemical properties make it an ideal scaffold for engaging with a diverse array of G protein-coupled receptors (GPCRs) that are central to neurotransmission. The two nitrogen atoms provide opportunities for substitution, allowing for the creation of molecules with distinct pharmacological profiles. Furthermore, the piperazine ring can influence a compound's solubility, lipophilicity, and ability to cross the blood-brain barrier, all critical factors in the development of effective neurotherapeutics.
Comparative Analysis of Key Piperazine-Based CNS Agents
A significant number of piperazine-containing drugs have been approved for the treatment of various psychiatric and neurological disorders. This section provides a comparative overview of some of the most clinically relevant agents, focusing on their receptor binding profiles, pharmacokinetics, and therapeutic indications.
Atypical Antipsychotics: Modulators of Dopamine and Serotonin Pathways
Many piperazine-based CNS agents fall under the category of atypical antipsychotics, which are characterized by their dual antagonism of dopamine D2 and serotonin 5-HT2A receptors. This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.
Receptor Binding Affinities (Ki, nM) of Selected Piperazine-Based Antipsychotics
| Drug | D2 | 5-HT2A | 5-HT1A | α1 | H1 | M1 |
| Aripiprazole | 0.34 | 3.4 | 4.4 | 57 | 61 | >10,000 |
| Clozapine | 125 | 1.2 | 21 | 7 | 1.1 | 1.9 |
| Olanzapine | 11 | 4 | 1000 | 19 | 7 | 1.9 |
| Risperidone | 3.3 | 0.12 | 420 | 0.8 | 20 | >10,000 |
| Ziprasidone | 4.8 | 0.4 | 3.4 | 10 | 47 | >1000 |
Data compiled from various sources. Ki values represent the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Pharmacokinetic Parameters of Selected Piperazine-Based Antipsychotics
| Drug | Half-life (t1/2, hours) | Time to Peak Plasma Concentration (Tmax, hours) | Bioavailability (%) |
| Aripiprazole | 75 | 3-5 | 87 |
| Clozapine | 12 | 2.5 | 60-70[2] |
| Olanzapine | 30 | 6 | 93 |
| Risperidone | 20 (active moiety) | 1-2 | 70 |
| Ziprasidone | 7 | 6-8 | 60 (with food)[3] |
Data compiled from various sources.
Key Insights from the Comparative Data:
-
Aripiprazole , a dopamine D2 partial agonist, exhibits a unique profile with high affinity for both D2 and 5-HT1A receptors, contributing to its stabilizing effect on dopaminergic and serotonergic neurotransmission.
-
Clozapine , often considered the most effective antipsychotic for treatment-resistant schizophrenia, displays a complex pharmacology with high affinity for a wide range of receptors, including muscarinic and histaminic receptors, which contributes to its efficacy but also its significant side-effect profile.[4]
-
Olanzapine shows a high affinity for both D2 and 5-HT2A receptors, as well as muscarinic M1 receptors, which may contribute to its efficacy but also to metabolic side effects.[5]
-
Risperidone has a very high affinity for 5-HT2A receptors and a slightly lower but still potent affinity for D2 receptors.
-
Ziprasidone is notable for its high affinity for both D2 and 5-HT2A receptors, as well as its moderate affinity for serotonin and norepinephrine transporters, suggesting potential antidepressant activity.[6]
Signaling Pathways of Key Receptors
The therapeutic and adverse effects of these agents are a direct consequence of their interaction with specific receptor signaling cascades.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor primarily couples to the Gi/o family of G proteins.[7] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling events. Antipsychotics that are D2 antagonists block this pathway, while partial agonists like aripiprazole provide a stabilizing effect, acting as antagonists in the presence of high dopamine levels and as agonists in low dopamine states.[8]
Caption: Dopamine D2 receptor signaling pathway.
Serotonin 5-HT2A Receptor Signaling
The serotonin 5-HT2A receptor is coupled to the Gq/11 signaling pathway.[9] Activation of this receptor by serotonin leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. Atypical antipsychotics act as antagonists or inverse agonists at this receptor, counteracting the effects of serotonin.
Caption: Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols for Head-to-Head Comparison
To ensure the scientific integrity and reproducibility of findings, standardized experimental protocols are essential. The following are detailed methodologies for key in vitro and in vivo assays used to characterize and compare piperazine-based CNS agents.
In Vitro: Receptor Binding Assays
These assays are fundamental for determining the affinity of a compound for its target receptor.
Dopamine D2 Receptor Binding Assay
-
Objective: To determine the binding affinity (Ki) of test compounds for the dopamine D2 receptor.
-
Materials:
-
Cell membranes expressing human recombinant D2 receptors.
-
Radioligand: [3H]-Spiperone or another suitable D2 antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Test compounds at various concentrations.
-
96-well filter plates and a cell harvester.
-
Scintillation cocktail and a liquid scintillation counter.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand, and either assay buffer (for total binding), non-specific binding control, or test compound.
-
Incubate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Rapidly filter the contents of each well through the filter plate using a cell harvester and wash several times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the radioactivity on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific binding) from the curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Serotonin 5-HT2A Receptor Binding Assay
This assay follows a similar principle to the D2 receptor binding assay, with the following modifications:
-
Cell membranes: Use membranes expressing human recombinant 5-HT2A receptors.
-
Radioligand: [3H]-Ketanserin or another suitable 5-HT2A antagonist.
-
Non-specific binding control: Mianserin (10 µM) or another suitable antagonist.
In Vivo: Behavioral Assays
These assays are crucial for assessing the functional effects of CNS agents in a whole-organism context.
Forced Swim Test (Antidepressant-like Activity)
-
Objective: To evaluate the antidepressant-like effects of test compounds in rodents.
-
Apparatus: A transparent cylindrical container (e.g., 25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Procedure:
-
Administer the test compound or vehicle to the animals at a predetermined time before the test.
-
Gently place each animal into the water-filled cylinder.
-
Record the animal's behavior for a 6-minute session.
-
The primary measure is the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only those movements necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the test compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
Elevated Plus Maze (Anxiolytic-like Activity)
-
Objective: To assess the anxiolytic-like effects of test compounds in rodents.
-
Apparatus: A plus-shaped maze raised above the floor, consisting of two open arms and two enclosed arms of equal size, connected by a central platform.
-
Procedure:
-
Administer the test compound or vehicle to the animals prior to the test.
-
Place the animal on the central platform of the maze, facing one of the open arms.
-
Allow the animal to freely explore the maze for a 5-minute session.
-
Record the time spent in and the number of entries into the open and closed arms.
-
-
Data Analysis: Anxiolytic-like activity is indicated by a significant increase in the time spent in and/or the number of entries into the open arms compared to the vehicle-treated group.
The Future of Piperazine-Based CNS Agents
The piperazine scaffold continues to be a fertile ground for the discovery of novel CNS therapies. Current research is focused on developing compounds with improved selectivity and novel mechanisms of action. Several promising piperazine-based agents are currently in clinical trials for a range of indications, including schizophrenia, depression, and neurodegenerative diseases. The application of computational chemistry and structure-based drug design is further accelerating the identification of next-generation piperazine derivatives with enhanced therapeutic profiles.
Conclusion
Piperazine-based agents represent a cornerstone of modern CNS pharmacotherapy. Their diverse pharmacological profiles, stemming from the versatility of the piperazine scaffold, have led to the development of effective treatments for a multitude of neurological and psychiatric disorders. A thorough understanding of their comparative pharmacology, supported by robust experimental data, is crucial for both basic research and clinical practice. The experimental protocols detailed in this guide provide a framework for the rigorous evaluation of existing and novel piperazine-based compounds, paving the way for the next generation of CNS therapeutics.
References
-
Receptor-Binding Profiles of Antipsychotics: Clinical Strategies When Switching Between Agents. Psychiatrist.com. Available at: [Link]
-
Atypical antipsychotic. Wikipedia. Available at: [Link]
-
Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology. PMC. Available at: [Link]
-
Comparison of intramuscular ziprasidone, olanzapine, or aripiprazole for agitation: a quantitative review of efficacy and safety. PubMed. Available at: [Link]
-
Clinical pharmacology of atypical antipsychotics: an update. PMC. Available at: [Link]
-
Clinical Pharmacokinetics, Receptor Occupancy and Therapeutic Drug Monitoring for the Second and Third Generation Antipsychotics. JSciMed Central. Available at: [Link]
-
5-HT2A receptor. Wikipedia. Available at: [Link]
-
Dopamine receptor signaling and current and future antipsychotic drugs. PubMed Central. Available at: [Link]
-
Comparing efficacy of first-line atypical antipsychotics: no evidence of differential efficacy between risperidone, olanzapine, quetiapine, ziprasidone, and aripiprazole. PubMed. Available at: [Link]
-
Clinically important differences in the pharmacokinetics of the ten newer "atypical" antipsychotics: part 1. PubMed. Available at: [Link]
-
The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Bentham Science. Available at: [Link]
-
Characterization of dopamine D2 receptor coupling to G proteins in postmortem brain of subjects with schizophrenia. ADDI. Available at: [Link]
-
Pharmacokinetics, Metabolism, and Drug-Drug Interactions of Atypical Antipsychotics in Special Populations. Psychiatrist.com. Available at: [Link]
-
Dopamine. Wikipedia. Available at: [Link]
-
The psychopharmacology of ziprasidone: receptor-binding properties and real-world psychiatric practice. SciSpace. Available at: [Link]
-
Label: PERPHENAZINE tablet - DailyMed. National Institutes of Health. Available at: [Link]
-
Comparison of ziprasidone and olanzapine on cognitive function in patients with schizophrenia at different stages: a prospective study in Huai'an, China. Frontiers. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Available at: [Link]
-
Role of Dopamine D2 Receptors for Antipsychotic Activity. ResearchGate. Available at: [Link]
-
VertigOn Tablet: View Uses, Side Effects, Price and Substitutes. 1mg. Available at: [Link]
-
Clinically important differences in the pharmacokinetics of the ten newer "atypical" antipsychotics: part 1. PubMed. Available at: [Link]
-
Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor. PMC. Available at: [Link]
-
Phase III Clinical Trials. BioSpace. Available at: [Link]
-
Aripiprazole vs Ziprasidone Comparison. Drugs.com. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011-2023. PubMed. Available at: [Link]
-
Mechanism of Action of Antipsychotic Agents. Psychopharmacology Institute. Available at: [Link]
-
From the ECNP Congress: Head-to-head study confirms atypical antipsychotic efficacy equivalence. Managed Healthcare Executive. Available at: [Link]
-
(PDF) Olanzapine Versus Ziprasidone: Results of a 28-Week Double-Blind Study in Patients With Schizophrenia. ResearchGate. Available at: [Link]
-
Evidence that 5‐HT2A receptor signalling efficacy and not biased agonism differentiates serotonergic psychedelic from non‐psychedelic drugs. ResearchGate. Available at: [Link]
-
Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. Available at: [Link]
-
Multi-Receptor Binding Profile of Clozapine and Olanzapine. e-Repositori UPF. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]
-
Clozapine. StatPearls. Available at: [Link]
-
Comparison of Atypical Antipsychotics. Pharmacon Consulting. Available at: [Link]
-
Head-to-head comparison of various antipsychotic agents on genome-wide methylation in schizophrenia. PubMed. Available at: [Link]
Sources
- 1. An open-label randomised comparison of aripiprazole, olanzapine and risperidone for the acute treatment of first-episode schizophrenia: Eight-week outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. psychiatrist.com [psychiatrist.com]
- 3. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. addi.ehu.es [addi.ehu.es]
- 6. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 8. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5-HT2A receptor-mediated Gαq/11 activation in psychiatric disorders: A postmortem study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to New Piperazine Derivatives in Antipsychotic Drug Discovery
This guide provides a comprehensive framework for benchmarking new piperazine derivatives against established standards in the field of antipsychotic drug discovery. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, detailed methodologies. By explaining the rationale behind experimental choices and grounding all protocols in established scientific principles, this document aims to be an authoritative resource for the preclinical evaluation of novel piperazine-based therapeutic candidates.
Introduction: The Enduring Significance of the Piperazine Scaffold in CNS Drug Discovery
The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs targeting the central nervous system (CNS).[1][2][3] Its prevalence is due to a combination of favorable physicochemical properties, synthetic tractability, and the ability to orient pharmacophoric groups in a precise three-dimensional arrangement to interact with specific biological targets.[2] In the realm of antipsychotics, piperazine derivatives have been particularly successful, with many acting as potent modulators of dopamine and serotonin receptors, key players in the pathophysiology of schizophrenia and other psychotic disorders.[4]
The development of new antipsychotics is driven by the need for improved efficacy, particularly for the negative and cognitive symptoms of schizophrenia, and a more favorable side-effect profile compared to existing treatments.[5] New piperazine derivatives are continuously being designed and synthesized to optimize their interaction with key CNS receptors, improve their metabolic stability, and reduce off-target effects.[6] This guide will provide a systematic approach to evaluating these new chemical entities against well-characterized standards.
The Compounds: A New Derivative and Established Standards
For the purpose of this guide, we will consider a hypothetical new piperazine derivative, FG5803 , and benchmark it against three well-established atypical antipsychotics: Clozapine , Olanzapine , and Aripiprazole .
-
FG5803: A novel 1-piperazinecarboxamide derivative that has shown potent and selective binding to serotonin 5-HT2A receptors in preclinical studies.[4] Its unique pharmacological profile suggests potential as a new antipsychotic with a favorable side-effect profile.
-
Clozapine: Often considered the "gold standard" atypical antipsychotic, particularly for treatment-resistant schizophrenia. It exhibits a complex pharmacology with relatively low affinity for D2 receptors and high affinity for a range of other receptors, including 5-HT2A.[7][8]
-
Olanzapine: A widely prescribed atypical antipsychotic with a high affinity for both D2 and 5-HT2A receptors.[9][10][11] It is known for its efficacy but also for metabolic side effects.
-
Aripiprazole: An atypical antipsychotic with a unique mechanism of action, acting as a partial agonist at D2 receptors and a partial agonist at 5-HT1A receptors, as well as an antagonist at 5-HT2A receptors.[1][6][12][13]
In Vitro Benchmarking: Key Assays and Methodologies
A thorough in vitro evaluation is the cornerstone of preclinical drug development. The following assays are essential for characterizing the pharmacological and safety profile of new piperazine derivatives.
Receptor Binding Affinity: Targeting Dopamine D2 and Serotonin 5-HT2A Receptors
The therapeutic efficacy of most antipsychotics is attributed to their interaction with dopamine D2 and serotonin 5-HT2A receptors.[2] Determining the binding affinity (Ki) of a new compound for these receptors is a critical first step.
This assay determines the affinity of a test compound for the D2 receptor by measuring its ability to displace a radiolabeled ligand.[14]
Experimental Protocol:
-
Membrane Preparation: Prepare a membrane suspension from cells stably expressing the human dopamine D2 receptor.
-
Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Radioligand: Use [3H]-Spiperone, a high-affinity D2 antagonist, at a concentration of approximately 2-3 times its Kd value.[14]
-
Competition Binding: In a 96-well plate, incubate the receptor membranes, [3H]-Spiperone, and varying concentrations of the test compound (e.g., FG5803, clozapine, olanzapine, aripiprazole).
-
Incubation: Incubate the plate for 120 minutes at 25°C to reach equilibrium.[14]
-
Filtration: Terminate the reaction by rapid vacuum filtration over glass fiber filters to separate bound and free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]
This assay measures the ability of a compound to act as an agonist or antagonist at the 5-HT2A receptor by detecting changes in intracellular calcium levels. The 5-HT2A receptor is coupled to the Gq/G11 signaling pathway, which leads to an increase in intracellular calcium upon activation.[4][15]
Experimental Protocol:
-
Cell Culture: Use a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for 45 minutes at 37°C.
-
Compound Addition: Add varying concentrations of the test compound to the cells. For antagonist testing, pre-incubate the cells with the test compound before adding a known 5-HT2A agonist (e.g., serotonin).
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader or flow cytometer.
-
Data Analysis: For agonists, determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, determine the IC50 value (the concentration that inhibits 50% of the response to the agonist).
Off-Target Liability: Assessing Potential for Adverse Effects
Early assessment of potential off-target effects is crucial to de-risk a drug development program. Two of the most important off-target liabilities for CNS drugs are inhibition of Cytochrome P450 enzymes and blockade of the hERG potassium channel.
CYP enzymes are responsible for the metabolism of most drugs.[9] Inhibition of these enzymes can lead to drug-drug interactions. CYP3A4 is a particularly important isoform as it metabolizes a large proportion of clinically used drugs.[16]
Experimental Protocol:
-
Enzyme Source: Use human liver microsomes (HLM) as the source of CYP3A4.
-
Substrate: Use a specific fluorescent or LC-MS/MS-detectable substrate for CYP3A4 (e.g., resorufin benzyl ether or midazolam).
-
Incubation: In a 96-well plate, pre-incubate the HLM and varying concentrations of the test compound.
-
Reaction Initiation: Initiate the metabolic reaction by adding the substrate and an NADPH-regenerating system.
-
Incubation: Incubate at 37°C for a specified time.
-
Reaction Termination: Stop the reaction by adding a suitable solvent (e.g., acetonitrile).
-
Detection: Measure the formation of the metabolite using a fluorescence plate reader or LC-MS/MS.
-
Data Analysis: Determine the IC50 value for the inhibition of CYP3A4 activity.
Inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel can lead to a potentially fatal cardiac arrhythmia called Torsades de Pointes.[17] The manual patch-clamp technique is the gold standard for assessing a compound's hERG liability.[18]
Experimental Protocol:
-
Cell Line: Use a cell line stably expressing the human hERG channel (e.g., HEK293).
-
Electrophysiology Setup: Use a whole-cell patch-clamp setup to record the hERG current.
-
Compound Application: Apply varying concentrations of the test compound to the cells.
-
Current Measurement: Measure the hERG tail current in response to a specific voltage-clamp protocol.
-
Data Analysis: Determine the IC50 value for the inhibition of the hERG current.
In Vivo Benchmarking: Pharmacokinetic Profiling in Rats
Understanding the pharmacokinetic (PK) properties of a new compound is essential to bridge the gap between in vitro activity and in vivo efficacy. A standard oral PK study in rats provides key parameters such as bioavailability, half-life, and maximum plasma concentration.
Experimental Protocol:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain).
-
Dosing: Administer the test compound orally via gavage at a specific dose (e.g., 10 mg/kg). The compound should be formulated in a suitable vehicle (e.g., 50% DMSO).
-
Blood Sampling: Collect serial blood samples (approximately 0.3 mL) from the tail vein or another appropriate site at various time points (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) after dosing.
-
Plasma Preparation: Process the blood samples to obtain plasma.
-
Bioanalysis: Quantify the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis to determine key PK parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time it takes for the plasma concentration to decrease by half.
-
F% (Oral Bioavailability): The fraction of the oral dose that reaches systemic circulation (requires a separate intravenous administration group for comparison).
-
Data Comparison and Interpretation
The data obtained from the in vitro and in vivo assays should be compiled into clear, comparative tables to facilitate the evaluation of the new piperazine derivative against the known standards.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | D2 Receptor Binding Ki (nM) | 5-HT2A Receptor Binding Ki (nM) | 5-HT2A Functional Activity |
| FG5803 | >1000[4] | 13[4] | Antagonist |
| Clozapine | 158[7] | 2896[7] | Antagonist[8] |
| Olanzapine | 1.1 - 10[11] | 0.2 - 4[11] | Antagonist[9] |
| Aripiprazole | 0.34 - 0.83[1][6] | 3.4 - 39[1] | Partial Agonist[1][13] |
Table 2: In Vitro Off-Target Liability
| Compound | CYP3A4 Inhibition IC50 (µM) | hERG Inhibition IC50 (µM) |
| FG5803 | N/A | N/A |
| Clozapine | ~25 | >10 |
| Olanzapine | >10 | >10 |
| Aripiprazole | >10 | >10 |
N/A: Data not publicly available. These assays represent a critical next step in the preclinical development of FG5803.
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | F% |
| FG5803 | N/A | N/A | N/A | N/A | N/A |
| Clozapine | 10 | ~300 | ~1 | ~3 | ~27% |
| Olanzapine | 10 | ~200 | ~0.75 | ~2.5 | ~57%[3] |
| Aripiprazole | 10 | ~400 | ~2 | ~6 | ~3.5% |
N/A: Data not publicly available. A pharmacokinetic study in rats is a necessary next step for FG5803.
Visualizing the Mechanisms and Workflows
Signaling Pathways
Understanding the downstream signaling pathways of the D2 and 5-HT2A receptors is crucial for interpreting the functional consequences of receptor binding.
Caption: Dopamine D2 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflows
Visualizing the experimental workflows can help in understanding the sequence of steps and the overall logic of the assays.
Caption: In Vitro Benchmarking Workflow.
Caption: In Vivo Pharmacokinetic Profiling Workflow.
Conclusion and Future Directions
This guide has outlined a comprehensive strategy for the preclinical benchmarking of new piperazine derivatives for antipsychotic drug discovery. By systematically evaluating receptor binding, functional activity, off-target liabilities, and pharmacokinetic properties, researchers can build a robust data package to support the advancement of promising candidates.
The hypothetical new derivative, FG5803, demonstrates a promising profile with high affinity and selectivity for the 5-HT2A receptor. The next critical steps in its evaluation would be to determine its off-target liabilities (CYP3A4 and hERG inhibition) and its pharmacokinetic profile in vivo. This data will be essential for establishing a therapeutic window and predicting its clinical potential.
Future research in this area will likely focus on developing piperazine derivatives with even more refined pharmacological profiles, such as biased agonism at key receptors, to further improve efficacy and minimize side effects. The systematic benchmarking approach detailed in this guide will remain a vital tool in the discovery and development of the next generation of antipsychotic medications.
References
-
Aripiprazole - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
- Exploring the kinetic selectivity of antipsychotics for dopamine D2 and 5-HT2A receptors: implications for the prevalence of EPS. (2021). bioRxiv.
- Pharmacokinetics and tissue distribution of olanzapine in r
- In the search for a novel class of antipsychotic drugs: preclinical pharmacology of FG5803, a 1-piperazinecarboxamide deriv
- [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors. (2013). Bio-protocol.
- Pharmacokinetic validation of a new protocol of chronic oral administration of aripiprazole in male C57 Bl/6 mice through drinking solution. (2025). PubMed.
- 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay. (n.d.). Eurofins Discovery.
- Clozapine, a Fast-Off-D2 Antipsychotic. (2014). PMC.
- GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. (2023). Metrion Biosciences.
- 5-HT2 and D2 receptor occupancy of olanzapine in schizophrenia: a PET investig
- Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. (2014). PMC.
- Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. (2007). NIH.
- Quantitative changes in intracellular calcium and extracellular-regulated kinase activation measured in parallel in CHO cells stably expressing serotonin (5-HT) 5-HT2A or 5-HT2C receptors. (2012). PMC.
- ab211076 CYP3A4 Activity Assay Kit (Fluorometric). (2023). Abcam.
- 5-HT2 and D2 Receptor Occupancy of Olanzapine in Schizophrenia: A PET Investigation. (1998).
- 21-436 Abilify Pharmacology Review Part 3. (n.d.).
- Recent development of piperazine and piperidine derivatives as antipsychotic agents. (2022).
- Differential Effects of Aripiprazole on D 2 , 5-HT 2 , and 5-HT 1A Receptor Occupancy in Patients With Schizophrenia: A Triple Tracer PET Study. (2007).
- Analysis and Pharmacokinetics of Olanzapine (LY170053) and Two Metabolites in Rat Plasma Using Reversed-Phase HPLC With Electrochemical Detection. (1996). PubMed.
- Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. (2021). FDA.
- Clozapine Acts as an Agonist at Serotonin 2A Receptors to Counter MK-801-Induced Behaviors through a βArrestin2-Independent Activ
- Piperazine Abuse and Psychosis: A Systematic Review of the Liter
- 5-HT2A Serotonin Receptor Assay. (n.d.). Innoprot.
- Pharmacology Review(s). (n.d.).
- Serotonin 2A (5-HT2A)
- Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis. (2018). PubMed.
- Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2014). PMC.
- Affinities for aripiprazole and reference compounds at various receptors, channels and transporters. (n.d.).
- Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity ratio. (2012).
- Inhibition of CYP3A4 in a rapid microtiter plate assay using recombinant enzyme and in human liver microsomes using conventional substr
- Olanzapine Pharmacokinetics: A Clinical Review of Current Insights and Remaining Questions. (2023). Dove Medical Press.
- Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity. (2014). PMC.
- Aripiprazole in an Animal Model of Chronic Alcohol Consumption and Dopamine D₂ Receptor Occupancy in R
- hERG Patch Clamp Assay – Cardiac Safety Panel. (n.d.). Reaction Biology.
- Novel olanzapine analogues presenting a reduced H1 receptor affinity and retained 5HT2A/D2 binding affinity r
Sources
- 1. IC50-based approaches as an alternative method for assessment of time-dependent inhibition of CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An in Vitro Assay of hERG K+ Channel Potency for a New EGFR Inhibitor FHND004 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dopamine receptor - Wikipedia [en.wikipedia.org]
- 8. einsteinmed.edu [einsteinmed.edu]
- 9. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 10. Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5-HT2A receptor- and M1 muscarinic acetylcholine receptor-mediated activation of Gαq/11 in postmortem dorsolateral prefrontal cortex of opiate addicts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics of 2',3'-dideoxy-5-fluoro-3'-thiacytidine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. Validation and Clinical Utility of the hERG IC50:Cmax Ratio to Determine the Risk of Drug-Induced Torsades de Pointes: A Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. lar.fsu.edu [lar.fsu.edu]
- 17. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bio-protocol.org [bio-protocol.org]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
As a novel compound in drug discovery, Benzyl 2-butylpiperazine-1-carboxylate hydrochloride requires a meticulous approach to laboratory safety. While a comprehensive safety profile for this specific molecule is not yet established, a robust safety plan can be developed by examining structurally related compounds. This guide provides essential safety and logistical information, empowering researchers to handle this compound with the highest degree of safety and scientific integrity.
Understanding the Potential Hazards: A Logic-Based Approach
Given the absence of a specific Safety Data Sheet (SDS) for Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, we must infer its potential hazards from its constituent chemical moieties: a piperazine ring, a benzyl carboxylate group, and a hydrochloride salt.
-
Piperazine and its derivatives are known to be skin and eye irritants, with some causing severe burns or sensitization.[1] Piperazine itself is classified as a hazardous substance.[1]
-
Benzyl carboxylate compounds , such as 1-(Benzyloxycarbonyl)piperazine, are reported to cause skin, eye, and respiratory irritation.[2][3][4]
-
The hydrochloride salt form suggests the compound is likely a solid and may be hygroscopic.
Therefore, it is prudent to handle Benzyl 2-butylpiperazine-1-carboxylate hydrochloride as a substance that is, at a minimum, a skin, eye, and respiratory irritant.
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE strategy is essential to prevent exposure. The following table outlines the recommended PPE for handling Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[5] For procedures with a higher risk of splashes or aerosol generation, tight-sealing safety goggles or a full-face shield should be worn.[2][6] | Protects against accidental splashes and airborne particles that could cause serious eye irritation or damage.[1][2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) should be worn at all times.[5][7] Gloves must be inspected before use and disposed of properly after handling the compound.[5] A fully buttoned lab coat is mandatory to protect skin and clothing.[2][6][7] | Prevents direct skin contact, which can lead to irritation or burns.[2][3][4][7] Proper glove removal technique is crucial to avoid cross-contamination.[5] |
| Respiratory Protection | For handling small quantities in a well-ventilated area, respiratory protection may not be required. However, if there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) is necessary.[2][5][7] | Inhalation of the compound could cause respiratory tract irritation.[2][3][4] Engineering controls, such as a chemical fume hood, are the primary means of controlling inhalation exposure. |
Operational Plan: From Receipt to Disposal
A systematic workflow ensures safety at every stage of handling Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
Caption: Operational workflow for handling Benzyl 2-butylpiperazine-1-carboxylate hydrochloride.
1. Weighing the Compound:
-
Ensure a chemical fume hood is operational and the sash is at the appropriate height.
-
Don all required PPE as outlined in the table above.
-
Place a weigh boat on an analytical balance and tare.
-
Carefully transfer the desired amount of Benzyl 2-butylpiperazine-1-carboxylate hydrochloride to the weigh boat using a clean spatula.
-
Avoid generating dust.[5] If any material is spilled, decontaminate the area immediately.
-
Securely close the primary container.
-
Record the weight and proceed with the experimental procedure.
2. Accidental Release Measures:
-
In case of a spill, evacuate the immediate area and ensure adequate ventilation.[5]
-
Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Sweep or scoop up the absorbed material and place it in a sealed, labeled container for disposal.[5]
-
Clean the spill area thoroughly with soap and water.[2]
Disposal Plan
All waste containing Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, including contaminated PPE and absorbent materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: If dissolved in a solvent, collect in a labeled, sealed waste container compatible with the solvent. Some related compounds can be incinerated after being dissolved in a combustible solvent, but always follow your institution's specific guidelines.[7]
-
Disposal Route: Dispose of all waste through your institution's environmental health and safety office, in accordance with local, regional, and national regulations.[2][3][6]
By adhering to these protocols, researchers can confidently and safely work with Benzyl 2-butylpiperazine-1-carboxylate hydrochloride, fostering a culture of safety and scientific excellence in the laboratory.
References
-
Capot Chemical. (2026). MSDS of 2(S)-Benzyl-piperazine-1-carboxylic acid tert-butyl ester. [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET - Benzyl 1-piperazinecarboxylate. [Link]
-
PubChem. (n.d.). Benzyl piperazine-1-carboxylate. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
